N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(16-3)5-9(12(14)15)10(6)11-7(2)13/h4-5H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJQUJCGUCWUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250321 | |
| Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500562-84-5 | |
| Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500562-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive structural analysis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic nitro compound of interest in medicinal chemistry and materials science. Due to the regioselective nature of the nitration of its precursor, this specific isomer is often a minor product, making its isolation and characterization challenging. This guide, therefore, employs a predictive and comparative approach, leveraging detailed experimental data from its more prevalent isomers, N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. We will delve into the proposed synthesis, predicted spectroscopic signatures (NMR, IR, and Mass Spectrometry), and a hypothesized crystal structure. The methodologies presented herein are grounded in established analytical principles and serve as a robust framework for researchers engaged in the structural elucidation of complex aromatic compounds.
Introduction: The Challenge of Regioisomeric Purity
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide belongs to the class of nitroaromatic compounds, which are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and dyes.[1][2] The biological and material properties of such compounds are intrinsically linked to their molecular structure, particularly the substitution pattern on the aromatic ring.
The synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide typically proceeds via the electrophilic nitration of N-(4-methoxy-2-methylphenyl)acetamide. However, the directing effects of the substituents on the phenyl ring play a crucial role in the regiochemical outcome of this reaction. The methoxy group is a strong activating group and an ortho, para-director, while the acetamido group is a moderately activating ortho, para-director. The methyl group is a weakly activating ortho, para-director. The interplay of these directing effects, coupled with steric hindrance, significantly influences the position of the incoming nitro group.
Experimental evidence suggests that the nitration of N-(4-methoxy-2-methyl)acetamide preferentially occurs at the C5 position, which is ortho to the strongly activating methoxy group and meta to the deactivating (by resonance) acetamido group, leading to N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide as the major product. The formation of the 6-nitro isomer is significantly less favored due to the steric hindrance from the adjacent methyl and acetamido groups.[3][4] This inherent synthetic challenge underscores the importance of robust analytical techniques for the unequivocal identification and characterization of the desired isomer from a mixture.
Synthesis and Regiochemical Considerations
The proposed synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a multi-step process starting from p-anisidine. The following workflow illustrates the likely synthetic pathway and the critical nitration step where regioselectivity is determined.
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
This guide provides a comprehensive technical overview of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a substituted acetanilide derivative of interest in chemical synthesis and biological research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, grounding all claims in authoritative data.
Introduction and Chemical Identity
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (CAS No: 500562-84-5) is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring methoxy, methyl, nitro, and acetamide functional groups on a phenyl ring, provides a unique combination of electronic and steric properties that make it a versatile building block for more complex molecules.[1] The specific arrangement of these substituents—particularly the ortho and para relationships—governs its reactivity and potential biological interactions. This compound is a regioisomeric nitro derivative of N-(4-methoxyphenyl)acetamide.[1]
Understanding its fundamental properties is critical for its effective use in synthetic chemistry, medicinal research, and materials science.[1] This guide synthesizes available data to provide a detailed profile of the compound.
Caption: 2D structure of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
Core Physicochemical Data
The physicochemical properties of a compound dictate its behavior in different environments, influencing everything from reaction kinetics to bioavailability. The data for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide are summarized below, primarily from computational models and database entries.
| Property | Value / Description | Source |
| IUPAC Name | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | PubChem[2] |
| CAS Number | 500562-84-5 | PubChem[2] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[2] |
| Molecular Weight | 224.21 g/mol | PubChem[1][2] |
| Appearance | Expected to be a yellow crystalline solid, similar to its isomers. | BenchChem[1] |
| XLogP3 (Lipophilicity) | 0.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| InChI Key | CKJQUJCGUCWUKG-UHFFFAOYSA-N | PubChem[1][2] |
| SMILES | CC1=CC(=CC(=C1NC(=O)C)[O-])OC | PubChem[2] |
The positive XLogP3 value of 0.8 suggests the compound has a moderate degree of lipophilicity, which is a critical parameter in drug design for predicting membrane permeability.
Synthesis and Purification
While a specific, peer-reviewed synthesis for the 6-nitro isomer is not widely published, its preparation can be logically inferred from established protocols for closely related isomers, such as the nitration of N-(4-methoxy-2-methylphenyl)acetamide. The primary challenge in such a synthesis is regioselectivity—controlling the position of nitration on the aromatic ring. The electron-donating methoxy group directs ortho and para, while the ortho-para directing, weakly activating methyl and acetamido groups also influence the final position.
A plausible synthetic approach would involve the nitration of N-(4-methoxy-2-methylphenyl)acetamide.[3]
Caption: Generalized workflow for the synthesis and purification of the title compound.
Experimental Protocol (Representative)
This protocol is adapted from the synthesis of the related compound N-(4-methoxy-2-nitrophenyl)acetamide and represents a standard method for such transformations.[4][5]
-
Dissolution: Dissolve the precursor, N-(4-methoxy-2-methylphenyl)acetamide, in a suitable solvent like glacial acetic acid or concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) in an ice bath.
-
Nitration: Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, carefully maintaining the low temperature to control the reaction rate and minimize side-product formation.
-
Reaction: Allow the mixture to stir at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture slowly over crushed ice to quench the reaction. The crude product should precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Purification: Purify the crude product via recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the purified crystalline solid.[1]
Causality Note: The use of low temperatures is crucial during nitration. This exothermic reaction can easily lead to over-nitration or degradation of the starting material if the temperature is not controlled. The strong acid medium (H₂SO₄) protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution.
Spectroscopic and Crystallographic Insights
-
¹H NMR: Proton NMR would show distinct signals for the aromatic protons, the methoxy group protons (singlet, ~3.8-4.0 ppm), the methyl group protons on the ring (singlet, ~2.2-2.5 ppm), the acetamide methyl protons (singlet, ~2.0-2.2 ppm), and a broad singlet for the N-H proton.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretch (~3300-3400 cm⁻¹), the C=O stretch of the amide (~1660-1680 cm⁻¹), and asymmetric/symmetric stretches of the nitro group (~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹, respectively).
Crystallographic Analysis of Isomers:
While the crystal structure of the title compound has not been published, extensive X-ray diffraction studies on its isomers provide invaluable insights into its likely molecular geometry.[4][6][7]
-
N-(4-methoxy-2-nitrophenyl)acetamide: In this closely related structure, the molecule is significantly non-planar. The nitro group and the acetamido group are twisted out of the plane of the phenyl ring. An intramolecular N-H···O hydrogen bond is observed between the amide hydrogen and an oxygen atom of the ortho-nitro group.[4][5]
-
N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide: In this regioisomer, the acetamide substituent is also twisted considerably out of the phenyl plane, forming a dihedral angle of 47.24 (6)° with it.[6][7]
Expert Inference: It is highly probable that N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide also adopts a non-planar conformation due to steric hindrance between the adjacent methyl, acetamide, and nitro groups. An intramolecular hydrogen bond between the amide N-H and the 6-nitro group's oxygen is expected, similar to the 2-nitro isomer, which would influence the molecule's conformation and crystal packing.
Chemical Reactivity and Applications
The functional groups of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide offer several avenues for chemical transformation, making it a useful synthetic intermediate.[1]
Caption: Key reaction pathways for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst or iron powder in an acidic medium.[1] This transformation yields N-(6-amino-4-methoxy-2-methylphenyl)acetamide, a diamine derivative that is a precursor for synthesizing heterocyclic compounds like benzodiazepines or quinoxalines.
-
Hydrolysis of the Acetamide: Under acidic or basic conditions, the acetamide group can be hydrolyzed to give the corresponding aniline (4-methoxy-2-methyl-6-nitroaniline) and acetic acid.[1] This allows for the deprotection of the amine or its use in subsequent reactions.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the methoxy group by other nucleophiles.[1]
Applications:
-
Synthetic Intermediate: Its primary role is as a building block for more complex molecules in medicinal chemistry and material science.[1]
-
Research Chemical: It is used in biological research to study enzyme-substrate interactions and to investigate how structural modifications affect biological activity.[1]
Safety and Handling
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is intended for research use only and is not for human or veterinary use.[1] As with all chemical reagents, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a multifaceted chemical compound whose utility is defined by the interplay of its functional groups. While detailed experimental data for this specific isomer is limited, a robust understanding of its physicochemical properties, reactivity, and molecular geometry can be expertly inferred from computational data and the well-documented behavior of its close structural relatives. Its role as a synthetic intermediate provides a platform for the creation of novel compounds with potential applications in pharmacology and materials science, making it a compound of significant interest to the research community.
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N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 - PubChem. [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. [Link]
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(IUCr) N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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(IUCr) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
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(PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - ResearchGate. [Link]
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An In-Depth Technical Guide to N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
This guide provides a comprehensive technical overview of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic amide of interest in chemical synthesis and drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its chemical identity, structural characteristics, synthesis, and potential applications, grounded in established scientific principles.
Core Compound Identification and Properties
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a distinct chemical entity whose structure is defined by an acetamide group attached to a benzene ring, which is further substituted with methoxy, methyl, and nitro groups at specific positions. The precise arrangement of these functional groups is critical to its chemical behavior and potential biological activity.
Identifiers
Accurate identification is paramount in research and development. The primary identifiers for this compound are summarized below.
| Identifier Type | Value | Source(s) |
| CAS Number | 500562-84-5 | PubChem[1] |
| IUPAC Name | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | PubChem[1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| InChI Key | CKJQUJCGUCWUKG-UHFFFAOYSA-N | PubChem[1] |
| NSC Number | 128824 | PubChem[1] |
| DSSTox Substance ID | DTXSID401250321 | PubChem[1] |
Physicochemical Properties (Computed)
While experimental data for this specific isomer is not widely published, computational models provide valuable predictions of its physicochemical properties. These properties are crucial for predicting solubility, membrane permeability, and overall suitability for various experimental conditions.
| Property | Predicted Value | Source |
| XLogP3 (LogP) | 0.8 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 84.2 Ų | PubChem[1] |
| Exact Mass | 224.07970687 Da | PubChem[1] |
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The synthesis would likely proceed via a two-step process starting from a commercially available aniline precursor. The causality behind this proposed pathway lies in the directing effects of the substituents on the aromatic ring and the reliability of standard acylation and nitration reactions.
Caption: Proposed two-step synthesis of the target compound.
Experimental Causality:
-
Acetylation First: The initial acetylation of the aniline nitrogen is a critical strategic choice. The resulting acetamido group is an ortho-, para-director but is less activating than the original amino group. More importantly, it provides steric hindrance around the nitrogen, which can influence the regioselectivity of the subsequent nitration step.
-
Regioselectivity of Nitration: The starting material for nitration, N-(4-methoxy-2-methylphenyl)acetamide, has three activating groups. The methoxy group is a strong ortho-, para-director, the methyl group is a weak ortho-, para-director, and the acetamido group is a moderate ortho-, para-director. The positions ortho to the methoxy group are C3 and C5. The positions ortho to the methyl group are C1 (occupied) and C3. The positions ortho to the acetamido group are C2 (occupied) and C6. The position para to the methoxy is occupied (C1), as is the para to the methyl (C5). The position para to the acetamido group is occupied (C4). The powerful directing effect of the methoxy group and the moderate effect of the acetamido group would likely direct the incoming nitro group to the C5 or C6 positions. Achieving substitution at the C6 position, as required for the target compound, would be challenging due to steric hindrance from the adjacent methyl and acetamido groups. The formation of the 5-nitro isomer, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide (CAS 196194-97-5), is often the major product in similar reactions.[4] Therefore, careful control of reaction conditions (temperature, nitrating agent) would be essential to favor the formation of the desired 6-nitro isomer.
Structural Insights from Isomers
The molecular geometry of these compounds is rarely planar. X-ray crystallography studies on the related isomers N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide reveal significant torsion angles between the plane of the phenyl ring and its substituents.[3][5][6]
-
In N-(4-methoxy-2-nitrophenyl)acetamide , the acetamido group is twisted out of the phenyl ring plane with a torsion angle of 25.4°, while the nitro group is twisted by -12.8°.[3] This is largely due to steric repulsion and the formation of an intramolecular hydrogen bond between the amide proton and an oxygen of the ortho-nitro group.[5]
-
In N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide , the acetamide group is even more twisted, with a dihedral angle of 47.24°.[6]
For the target compound, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide , one can predict a highly non-planar conformation. The presence of two bulky groups (methyl and nitro) ortho to the acetamido substituent would create significant steric strain, likely forcing the acetamido group into a large dihedral angle relative to the phenyl ring. This conformation will directly impact its crystal packing, solubility, and interaction with biological targets.
Caption: Steric hindrance influencing molecular conformation.
Potential Applications and Biological Context
While specific biological data for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is scarce, the broader class of nitro-substituted alkoxyacetanilides serves as a valuable platform in medicinal chemistry.
-
Chemical Intermediate: The primary and most established application for this compound is as an intermediate in organic synthesis. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the other substituents allow for fine-tuning of molecular properties. Derivatives of the related N-(4-methoxy-2-nitrophenyl)acetamide are used to synthesize heterocyclic systems.[2]
-
Drug Discovery Precursor: Derivatives of related acetamides have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The core scaffold is recognized for its potential to interact with biological systems. The historical use of related 4-alkoxyacetanilides like phenacetin and methacetin as analgesics underscores the pharmacological relevance of this chemical class.[5]
-
Biomimetic Research: The formation of nitrated metabolites of drugs is an area of active research. For instance, the 5-nitro isomer has been identified as a product of the biomimetic oxidation of N-(4-methoxy-2-methyl)acetamide by peroxynitrite, suggesting that such compounds could be formed in vivo during periods of oxidative stress.[4] This has implications for understanding the toxicology and pharmacology of parent drug molecules.
Safety and Handling
No specific safety data sheet (SDS) is available for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. However, data from closely related isomers and analogous compounds provide essential guidance for safe handling.
-
General Hazards: Based on data for N-(4-methoxy-2-nitrophenyl)acetamide and other related structures, this compound should be handled as potentially harmful if swallowed.[7][8] It may cause skin and eye irritation.[9][10]
-
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.[10]
-
Avoid dust formation.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][10]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[8]
-
-
Storage:
Conclusion
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a specific isomer within a well-studied class of chemical compounds. While direct experimental data is limited, its identity is confirmed by its CAS number. Its synthesis, properties, and behavior can be rationally predicted based on the extensive knowledge of its isomers. The pronounced steric hindrance caused by its 2,4,6-substitution pattern is a key structural feature that will govern its reactivity and potential as a scaffold in drug discovery and materials science. Further experimental validation of its synthesis and biological activity is warranted to fully explore its potential.
References
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Hines, J. E., III, Deere, C. J., Vaddi, P. S., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available from: [Link]
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Hines, J. E., III, Deere, C. J., Vaddi, P. S., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 8(7), x230733. Available from: [Link]
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Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. Available from: [Link]
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Boron Molecular. Buy N-(4-methoxy-2-methylphenyl)acetamide. Available from: [Link]
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ResearchGate. (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]
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PubChem. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Available from: [Link]
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International Union of Crystallography. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
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ResearchGate. (PDF) N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]
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PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]
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Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The synthesis of this target molecule presents a significant regiochemical challenge due to the specific arrangement of its functional groups. This document outlines a strategic multi-step approach designed to overcome these challenges, beginning with the readily available starting material, 4-methylphenol (p-cresol). The core of this strategy involves a carefully orchestrated sequence of electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions to ensure the precise installation of the nitro, methoxy, and acetamido functionalities. This guide provides detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic step, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Synthetic Strategy
The synthesis of complex substituted aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for the development of novel pharmaceuticals, agrochemicals, and functional materials. The target molecule, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, exemplifies the synthetic challenges associated with controlling regioselectivity in polysubstituted benzene rings. Direct nitration of a precursor such as N-(4-methoxy-2-methylphenyl)acetamide is not a viable approach, as it has been shown to preferentially yield the N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide isomer due to the strong directing effects of the methoxy group.
Therefore, a more strategic approach is required to achieve the desired 2,4,6-substitution pattern. The synthetic pathway detailed in this guide has been designed to address this challenge by introducing the substituents in a sequence that leverages their inherent directing effects to enforce the correct regiochemistry. Our retrosynthetic analysis identified 4-methoxy-2-methyl-6-nitroaniline as the key immediate precursor, which can be readily acetylated to yield the final product. The synthesis of this key intermediate is approached from p-cresol, as illustrated in the workflow below.
Overall Synthetic Workflow
Caption: A high-level overview of the proposed synthetic pathway.
Detailed Synthetic Protocols and Mechanistic Discussion
This section provides a step-by-step guide for the synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, including detailed experimental procedures and a discussion of the underlying chemical principles.
Step 1: Double Nitration of 4-Methylphenol (p-Cresol)
The initial step involves the dinitration of p-cresol. This reaction takes advantage of the strong activating and ortho-, para-directing effects of the hydroxyl and methyl groups to install two nitro groups at the positions ortho to the hydroxyl group.
Reaction Scheme: (Image of the reaction of p-cresol with nitric and sulfuric acid to form 2,6-dinitro-4-methylphenol)
Causality of Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the aromatic ring. The hydroxyl group of p-cresol is a powerful activating group, directing the first nitration to the ortho position. The presence of the first deactivating nitro group and the still-activating hydroxyl and methyl groups directs the second nitration to the other ortho position relative to the hydroxyl group.[1]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 54 g (0.5 mol) of 4-methylphenol to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by cautiously adding 75 mL of concentrated nitric acid to 75 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of p-cresol in sulfuric acid over a period of 2-3 hours, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
The precipitated yellow solid, 2,6-dinitro-4-methylphenol, is collected by vacuum filtration and washed with copious amounts of cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from aqueous ethanol.
Step 2: Methylation of 2,6-Dinitro-4-methylphenol
This step involves a Williamson ether synthesis to convert the phenolic hydroxyl group into a methoxy group.
Reaction Scheme: (Image of the reaction of 2,6-dinitro-4-methylphenol with a base and methyl iodide to form 1-methoxy-4-methyl-2,6-dinitrobenzene)
Causality of Experimental Choices: The phenolic proton is acidic and can be readily removed by a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methyl source, like methyl iodide, in an Sₙ2 reaction to form the desired ether.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 39.6 g (0.2 mol) of 2,6-dinitro-4-methylphenol and 33.2 g (0.24 mol) of anhydrous potassium carbonate in 200 mL of acetone.
-
Add 15 mL (0.24 mol) of methyl iodide to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1-methoxy-4-methyl-2,6-dinitrobenzene.
-
The product can be purified by recrystallization from methanol.
Step 3: Selective Reduction of 1-Methoxy-4-methyl-2,6-dinitrobenzene
This is a critical step that involves the selective reduction of one of the two nitro groups to an amino group.
Reaction Scheme: (Image of the selective reduction of 1-methoxy-4-methyl-2,6-dinitrobenzene to 4-methoxy-2-methyl-6-nitroaniline)
Causality of Experimental Choices: The selective reduction of one nitro group in a dinitro compound can be challenging. However, reagents like sodium sulfide or ammonium polysulfide are known to selectively reduce one nitro group in the presence of another, particularly in dinitroaromatic compounds.[2] The mechanism is complex but is believed to involve a series of single-electron transfers.
Experimental Protocol:
-
In a large flask, dissolve 63.6 g (1.0 mol) of sodium sulfide nonahydrate in 200 mL of water.
-
Add 21.2 g (0.1 mol) of 1-methoxy-4-methyl-2,6-dinitrobenzene to the sodium sulfide solution.
-
Gently heat the mixture to 80-90 °C with stirring for 1-2 hours. The color of the solution should change significantly.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude 4-methoxy-2-methyl-6-nitroaniline can be purified by column chromatography or recrystallization.
Step 4: Acetylation of 4-Methoxy-2-methyl-6-nitroaniline
The final step is the acetylation of the newly formed amino group to yield the target molecule.
Reaction Scheme: (Image of the acetylation of 4-methoxy-2-methyl-6-nitroaniline with acetic anhydride to form N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide)
Causality of Experimental Choices: Acetic anhydride is a highly effective and common acetylating agent for anilines. The reaction is typically carried out in a solvent like glacial acetic acid, which also acts as a catalyst.[3]
Experimental Protocol:
-
Dissolve 18.2 g (0.1 mol) of 4-methoxy-2-methyl-6-nitroaniline in 100 mL of glacial acetic acid in a round-bottom flask.
-
Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.
-
Collect the solid N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | 4-Methylphenol | Conc. HNO₃, Conc. H₂SO₄ | - | 0-10 | 4-5 | 75-85 |
| 2 | 2,6-Dinitro-4-methylphenol | CH₃I, K₂CO₃ | Acetone | Reflux | 4-6 | 85-95 |
| 3 | 1-Methoxy-4-methyl-2,6-dinitrobenzene | Na₂S·9H₂O | Water | 80-90 | 1-2 | 50-60 |
| 4 | 4-Methoxy-2-methyl-6-nitroaniline | Acetic Anhydride | Glacial Acetic Acid | Room Temp. | 1-2 | 90-98 |
Visualization of Key Reaction Principles
Directing Effects in the Dinitration of p-Cresol
The regioselectivity of the initial dinitration step is crucial for the success of the entire synthetic sequence. The following diagram illustrates the directing effects of the hydroxyl and methyl groups on the p-cresol ring, leading to the desired 2,6-dinitro product.
Caption: Directing effects in the dinitration of p-cresol.
Conclusion
This technical guide has detailed a logical and robust synthetic pathway for the preparation of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. By carefully selecting the starting material and the sequence of reactions, the significant challenge of regioselectivity has been effectively addressed. The proposed four-step synthesis, commencing from p-cresol, employs well-established and reliable chemical transformations, making it a practical approach for laboratory-scale synthesis. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize this and other similarly complex aromatic compounds.
References
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Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 306–309. [Link]
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Prasad, U. S., Lal, M., Surve, R. N., & Agrawal, J. P. (1998). Synthesis of 4,4'-Dimethyl-3,3',5,5'-Tetranitroazoxybenzene by Selective Reduction of Trinitrotoluene. Defence Science Journal, 48(3), 323-328. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. [Link]
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- 2. publications.drdo.gov.in [publications.drdo.gov.in]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
For Research, Scientific, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a key chemical intermediate. It details the compound's molecular characteristics, a proposed synthesis protocol with a focus on regioselectivity, and expected analytical characterization data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.
Compound Identification and Properties
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a substituted aromatic nitro compound. Its specific arrangement of functional groups—methoxy, methyl, nitro, and acetamide—on the phenyl ring imparts distinct chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]
A critical aspect of its structure is the steric hindrance around the acetamido group, which often results in the group being twisted out of the plane of the phenyl ring. This non-planar conformation can influence the molecule's crystalline structure and intermolecular interactions.[1]
Table 1: Core Compound Properties
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [2] |
| Molecular Weight | 224.21 g/mol | [2] |
| CAS Number | 500562-84-5 | [2] |
| IUPAC Name | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | [2] |
| Synonyms | Acetic Acid-(4-Methoxy-2-Methyl-6-Nitro-Anilide) | [2] |
Synthesis and Regioselectivity
The synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is primarily achieved through the electrophilic nitration of its precursor, N-(4-methoxy-2-methylphenyl)acetamide. However, the directing effects of the substituents on the aromatic ring present a significant challenge in achieving the desired regioselectivity.
The Challenge of Regioselectivity
The starting material, N-(4-methoxy-2-methylphenyl)acetamide, has three activating/directing groups:
-
-OCH₃ (methoxy): A strong activating, ortho-, para- directing group.
-
-NHCOCH₃ (acetamide): A moderate activating, ortho-, para- directing group.
-
-CH₃ (methyl): A weak activating, ortho-, para- directing group.
The positions ortho to the powerful methoxy group are C3 and C5. The position ortho to the acetamido group is C6 (the other, C2, is blocked by the methyl group). The interplay of these directing effects means that nitration can potentially occur at C3, C5, or C6. Indeed, studies have shown that nitration of N-(4-methoxy-2-methylphenyl)acetamide under certain conditions, such as with peroxynitrite, preferentially yields the 5-nitro isomer, with little to no formation of the desired 6-nitro product.[3][4] This highlights the necessity of carefully selecting the nitrating agent and reaction conditions to favor substitution at the sterically hindered C6 position.
Proposed Synthesis Protocol: Mixed Acid Nitration
To overcome the preferential formation of the 5-nitro isomer, a classic and robust method using a mixed acid system (concentrated nitric acid and sulfuric acid) is proposed. The highly electrophilic nitronium ion (NO₂⁺) generated in situ is capable of overcoming the steric hindrance at the C6 position, which is activated by the adjacent acetamido group.
Diagram 1: Proposed Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated nitric acid (1.1 equivalents) dropwise to chilled, concentrated sulfuric acid (2-3 equivalents) with constant stirring. Maintain the temperature below 10°C throughout the addition.
-
Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve N-(4-methoxy-2-methylphenyl)acetamide (1.0 equivalent) in a minimal amount of concentrated sulfuric acid. Cool this solution to 0-5°C.
-
Nitration Reaction: Add the pre-cooled mixed acid dropwise to the solution of the starting material. The rate of addition should be carefully controlled to maintain the internal temperature between 5°C and 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for an additional 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
Structural Elucidation and Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two singlets or narrowly coupled doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C3 and C5. - Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm. - Methyl Protons (Ar-CH₃): A singlet around δ 2.2-2.4 ppm. - Acetamide Protons (-NHCOCH₃): A singlet for the methyl group around δ 2.0-2.2 ppm and a broad singlet for the NH proton at lower field. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A peak in the range of δ 168-172 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-155 ppm), with carbons attached to oxygen and nitrogen appearing at lower fields. - Methoxy Carbon (-OCH₃): A peak around δ 55-60 ppm. - Methyl Carbons (-CH₃): Peaks for the aromatic methyl and acetamide methyl groups in the upfield region (δ 15-25 ppm). |
| IR Spectroscopy | - N-H Stretch: A peak around 3300-3400 cm⁻¹. - C=O Stretch (Amide I): A strong absorption band around 1660-1690 cm⁻¹. - N-O Asymmetric Stretch (Nitro): A strong band around 1520-1560 cm⁻¹. - N-O Symmetric Stretch (Nitro): A strong band around 1340-1370 cm⁻¹. - C-O Stretch (Methoxy): A peak around 1250 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 224.21). - Fragmentation Pattern: Characteristic fragmentation patterns, such as the loss of the acetyl group or the nitro group. |
Applications in Research and Development
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of multiple functional groups that can be selectively modified.
-
Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, providing a key precursor for the synthesis of various heterocyclic compounds and potential drug candidates. The specific substitution pattern makes it an interesting scaffold for structure-activity relationship (SAR) studies.
-
Materials Science: As a building block, it can be incorporated into larger molecular structures for the development of novel dyes, polymers, and other functional materials where the electronic properties of the nitroaromatic system are of interest.[1]
Safety and Handling
While a specific safety data sheet for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is not widely available, data from closely related nitroaromatic compounds suggests that it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
The synthesis protocol involves the use of concentrated and corrosive acids. All handling of these reagents must be performed with extreme caution in a chemical fume hood, using appropriate personal protective equipment.
References
-
PubChem. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Available at: [Link].
-
Hines, J. E., III, Deere, C. J., Agu, O. A., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x), x250470. Available at: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 278883, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Retrieved January 16, 2026 from [Link].
- Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Hines, J. E., III, Deere, C. J., Agu, O. A., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6), 793–796. Available at: [Link].
-
PubChem. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Available at: [Link].
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An In-depth Technical Guide to the Spectral Analysis of N-(4-methoxy-2-nitrophenyl)acetamide
Introduction
N-(4-methoxy-2-nitrophenyl)acetamide is a substituted aromatic compound of interest in medicinal chemistry and drug development. Its structure, featuring an acetamido, a methoxy, and a nitro group on a benzene ring, gives rise to a unique electronic environment that is reflected in its spectral properties. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide provides a detailed analysis of the spectral data for N-(4-methoxy-2-nitrophenyl)acetamide, grounded in the principles of spectroscopic interpretation and supported by experimental data.
Molecular Structure and Key Features
The structural arrangement of the functional groups in N-(4-methoxy-2-nitrophenyl)acetamide dictates its spectral characteristics. The electron-donating methoxy group and the electron-withdrawing nitro group, positioned para and ortho to the acetamido group respectively, create a distinct pattern of electron density around the aromatic ring. This electronic distribution is a key factor in determining the chemical shifts observed in NMR spectroscopy. Furthermore, the presence of specific bonds and functional groups gives rise to characteristic absorption bands in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.
An In-depth Technical Guide to the Potential Biological Activity of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Foreword: Unveiling the Potential of a Novel Nitroaromatic Compound
In the vast landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a nitroaromatic compound with a substitution pattern that suggests a rich, yet unexplored, potential for biological activity. While direct experimental evidence for this specific molecule is nascent, a comprehensive analysis of its structural analogues and the broader class of nitroaniline derivatives provides a compelling rationale for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering a structured approach to unlocking the therapeutic promise of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. We will delve into its chemical rationale, hypothesize potential biological activities based on established structure-activity relationships, and provide detailed, actionable experimental protocols to validate these hypotheses.
Compound Profile: N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (C10H12N2O4) is an organic compound characterized by a substituted nitrobenzene ring.[1][2] The strategic placement of a methoxy, a methyl, and a nitro group, in addition to the acetamide moiety, creates a unique electronic and steric environment that is likely to govern its biological interactions.
| Property | Value | Source |
| IUPAC Name | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | PubChem[2] |
| Molecular Formula | C10H12N2O4 | PubChem[2] |
| Molecular Weight | 224.21 g/mol | PubChem[2] |
| CAS Number | 500562-84-5 | PubChem[2] |
The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from standard organic chemistry principles. A plausible synthetic route involves the nitration of N-(4-methoxy-2-methylphenyl)acetamide. However, it is noteworthy that studies on related compounds suggest that the nitration of N-(4-methoxy-2-methyl)acetamide may preferentially yield the 5-nitro isomer due to the directing effects of the methoxy and acetamido groups.[3][4] This highlights the need for careful regioselective synthesis and purification to isolate the desired 6-nitro isomer.
Hypothesized Biological Activities: A Logic-Driven Exploration
The biological potential of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide can be logically inferred from the well-documented activities of the broader class of nitro compounds.[5][6] The nitro group is a key pharmacophore known to be a harbinger of diverse biological effects, primarily through its ability to undergo bioreduction in cellular environments.[5][7]
Antimicrobial and Antiparasitic Potential
Nitroaromatic compounds have a long history as effective antimicrobial and antiparasitic agents.[5][8] The mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic nitroso and hydroxylamine intermediates. These reactive species can induce significant cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to cell death.[5]
Causality behind the Hypothesis:
-
Broad Spectrum Activity of Nitroanilines: Research has shown that nitroaniline derivatives exhibit activity against a wide range of pathogens, including bacteria, fungi, and protozoa.[8]
-
Redox Cycling: The nitro group of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide can likely undergo reduction by microbial nitroreductases, initiating a cascade of cytotoxic events.
Anticancer Activity
The potential of nitro compounds as antineoplastic agents is another promising avenue of investigation.[5][8] The mechanism of action is often linked to their ability to act as bioreductive prodrugs. In the hypoxic environment characteristic of solid tumors, specific nitroreductase enzymes are often overexpressed. These enzymes can selectively reduce the nitro group of the compound, leading to the localized release of a cytotoxic agent that damages the cancer cells.
Causality behind the Hypothesis:
-
Hypoxia-Activated Prodrugs: The nitroaromatic scaffold is a classic feature of hypoxia-activated prodrugs.
-
Activity of Dinitrobenzene Derivatives: Studies have demonstrated the in-vivo anticancer activity of dinitrobenzene derivatives against various carcinoma models.[8]
Anti-inflammatory Properties
Some nitrated molecules have demonstrated anti-inflammatory effects.[6] While the exact mechanisms are still under investigation, it is plausible that they may modulate inflammatory pathways through various interactions.
Proposed Experimental Workflows for Validation
To systematically investigate the hypothesized biological activities of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a tiered experimental approach is recommended. The following workflows provide a comprehensive and self-validating system for characterization.
Workflow for Antimicrobial Activity Screening
This workflow is designed to assess the broad-spectrum antimicrobial potential of the compound.
Caption: Workflow for antimicrobial activity screening of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation of Stock Solution: Dissolve N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for each microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Anticancer Activity Evaluation
This workflow aims to evaluate the potential of the compound as a hypoxia-activated anticancer agent.
Caption: Workflow for anticancer activity evaluation of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
Protocol for Cell Viability Assay under Normoxic and Hypoxic Conditions:
-
Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended growth media.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
-
Induction of Hypoxia: Place one set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) and the other set in a standard normoxic incubator (21% O2, 5% CO2).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions would suggest hypoxia-selective activity.
Structural Considerations and Mechanistic Insights
The specific arrangement of substituents on the phenyl ring of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is crucial for its potential activity. The electron-donating methoxy and methyl groups will influence the electron density of the aromatic ring, which in turn can affect the reduction potential of the nitro group. The steric hindrance provided by the ortho-methyl and ortho-nitro groups relative to the acetamide moiety may impact its binding to target enzymes.
The general mechanism of action for bioactive nitro compounds is illustrated below:
Sources
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- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide and its Relation to the 4-Alkoxyacetanilide Class
Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a detailed examination of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic compound, within the broader context of the 4-alkoxyacetanilide family. It outlines a robust synthetic protocol for its preparation, methods for its analytical characterization, and a comprehensive discussion of its structural and electronic properties. By analyzing the influence of its specific substitution pattern—a combination of electron-donating and electron-withdrawing groups—this guide elucidates the compound's relationship to its parent class, which includes historically significant analgesics. This document serves as a technical resource for researchers interested in the synthesis and properties of highly substituted acetanilides for applications in medicinal chemistry and materials science.
The 4-Alkoxyacetanilide Scaffold: A Foundation in Medicinal Chemistry
The 4-alkoxyacetanilide scaffold is a core structure in medicinal chemistry, famously represented by analgesics like phenacetin (4-ethoxyacetanilide) and its active metabolite, paracetamol (acetaminophen, N-(4-hydroxyphenyl)acetamide).[1] The general structure consists of an acetamide group attached to a benzene ring, with an alkoxy group at the para-position (C4).
The appeal of this scaffold lies in its synthetic accessibility and the tunable nature of its physicochemical and pharmacological properties through substitution on the aromatic ring. Historically, derivatives were developed to mitigate the toxicity associated with the parent compound, acetanilide, while retaining its antipyretic and analgesic effects.[2] The introduction of the 4-alkoxy group, for instance, was a key modification that led to clinically useful compounds. However, some 4-alkoxyacetanilides were later withdrawn due to concerns about carcinogenicity and nephrotoxicity, often linked to their metabolic pathways.[1][3]
Further derivatization allows for fine-tuning of properties such as solubility, metabolic stability, and target binding affinity, making this scaffold a continued area of interest for developing novel chemical entities.
Caption: General chemical scaffold of 4-alkoxyacetanilides.
Focus Compound: N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (C₁₀H₁₂N₂O₄) is a highly substituted derivative within this class.[4] Its structure is unique due to the specific arrangement of functional groups on the phenyl ring:
-
An Acetamide Group: The core functional group defining the class.
-
A Para-Methoxy Group (-OCH₃): A strong electron-donating group.
-
An Ortho-Methyl Group (-CH₃): A weak electron-donating group.
-
An Ortho-Nitro Group (-NO₂): A strong electron-withdrawing group, positioned ortho to the acetamide nitrogen.
This combination of sterically bulky ortho-substituents and opposing electronic influences creates a molecule with distinct chemical properties compared to simpler analogs.[5]
Physicochemical and Computed Properties
A summary of the key properties for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is presented below for reference.
| Property | Value | Source |
| IUPAC Name | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | PubChem[4] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[4] |
| Molecular Weight | 224.21 g/mol | PubChem[4] |
| CAS Number | 500562-84-5 | PubChem[4] |
| XLogP3 | 0.8 | PubChem[4] |
Synthesis and Mechanistic Considerations
The synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is most logically achieved via the acetylation of its corresponding aniline precursor, 4-methoxy-2-methyl-6-nitroaniline. This approach avoids potential issues with regioselectivity that would arise from attempting to nitrate N-(4-methoxy-2-methylphenyl)acetamide, a reaction known to preferentially yield the 5-nitro isomer due to the directing effects of the existing substituents.[2][6]
The proposed method is an adaptation of a standard, reliable protocol for the acetylation of anilines using acetic anhydride in an acidic medium.[1][7]
Experimental Protocol: Acetylation of 4-methoxy-2-methyl-6-nitroaniline
Causality: The choice of glacial acetic acid as the solvent is crucial; it is not only a polar medium to dissolve the aniline precursor but also acts as a catalyst. It protonates the carbonyl oxygen of acetic anhydride, rendering it a much more potent electrophile for the nucleophilic attack by the weakly basic aniline nitrogen. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the amine, necessitating this activation.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxy-2-methyl-6-nitroaniline (1.82 g, 10 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask and stir the mixture until the aniline precursor is fully dissolved.
-
Reagent Addition: Carefully add acetic anhydride (1.14 mL, 1.22 g, 12 mmol, 1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 118 °C) and maintain this temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. This step hydrolyzes any remaining acetic anhydride and precipitates the solid acetamide product.
-
Isolation and Purification: Collect the resulting yellow crystalline solid by suction filtration using a Büchner funnel.[5] Wash the crystals with two 20 mL portions of cold water to remove residual acetic acid. The crude product can be purified by recrystallization from an ethanol/water mixture to yield N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
Caption: Synthetic workflow for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
Analytical Characterization and Validation
The identity and purity of the synthesized product must be confirmed through standard analytical techniques. This step serves as the validation for the synthetic protocol.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetamide methyl protons (~2.2 ppm), the aromatic protons, the methoxy protons (~3.9 ppm), the aromatic methyl protons (~2.1 ppm), and the N-H proton (a broad singlet, downfield). |
| ¹³C NMR | Resonances for the carbonyl carbon (~169 ppm), aromatic carbons (some shifted downfield due to the nitro group), and the three distinct methyl carbons.[8] |
| FT-IR | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and asymmetric/symmetric stretching of the N-O bonds in the nitro group (~1520 and 1350 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 224.21. |
| Melting Point | A sharp, defined melting point, indicating high purity. |
Structural Relationship to the 4-Alkoxyacetanilide Class
The unique substitution pattern of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide creates significant deviations from the properties of simpler 4-alkoxyacetanilides.
Electronic Effects
The phenyl ring is subject to a "push-pull" electronic effect.
-
Push (Electron-Donating): The 4-methoxy group is a powerful +R (resonance) and -I (inductive) donor, activating the ring. The 2-methyl group is a weak +I donor.
-
Pull (Electron-Withdrawing): The 6-nitro group is a potent -R and -I group, deactivating the ring.
This electronic tug-of-war influences the molecule's reactivity, electron density distribution, and potential biological interactions. The presence of the nitro group, in particular, can make the compound a substrate for cellular reductases, a mechanism of action for some nitroaromatic drugs.[5]
Steric Effects and Molecular Conformation
Structural analyses of related, highly substituted acetanilides show that steric hindrance from ortho-substituents forces the acetamide group to twist significantly out of the plane of the phenyl ring.[6][9] In this molecule, the combined steric bulk of the ortho-methyl and ortho-nitro groups would be expected to induce a large dihedral angle between the acetamide plane and the phenyl ring plane.
This conformational lock has several implications:
-
Reduced Conjugation: It disrupts the π-conjugation between the amide nitrogen's lone pair and the aromatic system.
-
Altered Hydrogen Bonding: Unlike analogs without an ortho-nitro group that can form intermolecular hydrogen bonds, this compound is prone to forming a strong intramolecular hydrogen bond between the amide N-H and an oxygen of the adjacent nitro group.[2][10] This satisfies the primary hydrogen bond donor internally, which can decrease water solubility and alter crystal packing.
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- 3. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 | CID 278883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide on the Crystal Structure of N-(4-methoxy-2-nitrophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide and its derivatives. These compounds are of significant interest due to their relationship to widely used analgesics and their potential role as metabolites formed under conditions of oxidative stress. This guide will delve into the synthetic methodologies, detailed crystallographic analysis, and the critical role of intramolecular and intermolecular interactions in dictating the three-dimensional architecture of these molecules. Particular emphasis is placed on the conformational nuances arising from steric and electronic effects of the substituents on the phenyl ring. The insights presented herein are crucial for understanding the structure-activity relationships that govern the biological properties of these compounds, offering valuable information for drug design and development.
Introduction: The Significance of N-(4-methoxy-2-nitrophenyl)acetamide Derivatives
The study of N-(4-methoxy-2-nitrophenyl)acetamide and its analogues is rooted in the long history of 4-alkoxyacetanilides, a class of compounds that includes the once-common analgesic, phenacetin (N-(4-ethoxyphenyl)acetamide). While effective, phenacetin was withdrawn from the market due to concerns about its carcinogenicity and nephrotoxicity. Its primary metabolite, acetaminophen (N-(4-hydroxyphenyl)acetamide), remains one of the most widely used over-the-counter analgesics and antipyretics.
The introduction of a nitro group, particularly at the ortho position to the acetamido group, significantly influences the molecule's electronic and steric properties. N-(4-methoxy-2-nitrophenyl)acetamide serves as a key intermediate in the synthesis of various heterocyclic compounds, including thiadiazoles, piperazinediones, and quinoxalines. Furthermore, understanding the structure of nitrated derivatives is crucial as they can be formed in vivo through reactions with cellular oxidants like hypochlorite and peroxynitrite, potentially modulating the pharmacological or toxicological profiles of their parent compounds.
This guide will provide a detailed examination of the crystal structure of the title compound and its derivatives, offering insights into the subtle interplay of forces that govern their solid-state conformation.
Synthesis and Crystallization: A Self-Validating Protocol
The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide is typically achieved through a straightforward and high-yielding acetylation of the corresponding aniline precursor. The reliability of this protocol is critical for obtaining high-purity single crystals suitable for X-ray diffraction analysis.
Experimental Protocol: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide
This protocol describes a validated method for the synthesis and crystallization of N-(4-methoxy-2-nitrophenyl)acetamide.
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a suitable reaction vessel.
-
To the stirred solution, add 2.46 g (24 mmol) of acetic anhydride.
-
Allow the reaction mixture to stir continuously at room temperature for 18 hours.
-
After the reaction is complete, remove the solvent under vacuum to obtain the crude product.
-
Purify the residue by recrystallizing twice from an aqueous solution. This is achieved by dissolving the crude product in a minimal amount of hot deionized water and allowing it to cool slowly.
-
Single crystals in the form of yellow laths, suitable for X-ray diffraction, are obtained by the slow cooling of a nearly saturated aqueous solution.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Glacial acetic acid serves as an excellent solvent for both the starting aniline and the acetylating agent, facilitating a homogenous reaction mixture. It also acts as a proton source, which can catalyze the reaction.
-
Molar Excess of Acetic Anhydride: A slight molar excess of acetic anhydride is used to ensure the complete conversion of the starting aniline to the desired acetamide, driving the reaction to completion.
-
Room Temperature Reaction: The acetylation proceeds efficiently at room temperature, avoiding the need for heating, which could potentially lead to side reactions or degradation of the product.
-
Recrystallization from Aqueous Solution: Recrystallization is a critical purification step. The choice of an aqueous solution is based on the differential solubility of the product and any remaining impurities. The slow cooling process is essential for the growth of well-ordered single crystals.
Figure 1. Workflow for the synthesis and crystallographic analysis.
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. The data obtained from this analysis provides a wealth of information regarding bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation.
Crystal System and Space Group
N-(4-methoxy-2-nitrophenyl)acetamide crystallizes in the monoclinic system with the space group P21/n.[1] This crystallographic information is fundamental as it describes the symmetry of the crystal lattice and the arrangement of the molecules within the unit cell.
Conformational Analysis: A Non-Planar Structure
A key finding from the crystallographic analysis is that N-(4-methoxy-2-nitrophenyl)acetamide is a significantly non-planar molecule. This deviation from planarity is a direct consequence of the steric and electronic interactions between the substituents on the phenyl ring. The degree of non-planarity can be quantified by examining the torsion angles of the substituent groups relative to the central phenyl ring.
| Substituent Group | Torsion Angle (°C) | Degree of Non-planarity |
| Methoxy | 6.1 (5) | Nearly Coplanar |
| Nitro | 12.8 (5) | Moderately Twisted |
| Acetamido | 25.4 (5) | Significantly Twisted |
| Table 1. Torsion angles of substituents in N-(4-methoxy-2-nitrophenyl)acetamide. |
Expert Insights on Conformational Preferences:
-
The methoxy group exhibits the smallest torsion angle, indicating it is nearly coplanar with the phenyl ring. This is attributed to the resonance interaction between the oxygen lone pairs and the aromatic pi-system, which favors a planar arrangement.
-
The nitro group is moderately twisted out of the plane of the phenyl ring. This deviation is a result of steric hindrance with the adjacent acetamido group.
-
The acetamido group shows the most significant deviation from planarity. This large torsion angle is a clear indication of substantial steric repulsion between the bulky acetamido group and the ortho-nitro group. This steric clash forces the acetamido group to rotate out of the plane of the phenyl ring to minimize unfavorable interactions.
The degree of twisting of the acetamido group is a critical conformational feature. For instance, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the presence of an additional methyl group ortho to the acetamido group increases this torsion angle to approximately 47°. This highlights the dominant role of steric effects in determining the molecular conformation.
The Role of Intramolecular and Intermolecular Hydrogen Bonding
Hydrogen bonding plays a pivotal role in dictating the conformation of individual molecules and their packing in the crystal lattice. In N-(4-methoxy-2-nitrophenyl)acetamide, both intramolecular and intermolecular hydrogen bonds are observed.
Intramolecular Hydrogen Bonding: A Defining Feature
A crucial structural feature of N-(4-methoxy-2-nitrophenyl)acetamide is the presence of an intramolecular N-H···O hydrogen bond between the amide proton and one of the oxygen atoms of the ortho-nitro group. This interaction creates a six-membered ring, which significantly influences the orientation of the acetamido and nitro groups.
Consequences of Intramolecular Hydrogen Bonding:
-
Conformational Rigidity: The intramolecular hydrogen bond locks the acetamido and nitro groups into a specific orientation, reducing the conformational flexibility of the molecule.
-
Planarity of the N-H Bond: This hydrogen bond helps to maintain the N-H bond in the plane of the six-membered ring.
-
Influence on Intermolecular Interactions: By satisfying the hydrogen-bonding potential of the amide proton internally, it precludes the formation of strong intermolecular N-H···O hydrogen bonds that are often observed in other acetanilides.
Figure 2. Intramolecular hydrogen bond in the title compound.
Intermolecular Interactions and Crystal Packing
In the absence of strong intermolecular N-H···O hydrogen bonds, the crystal packing of N-(4-methoxy-2-nitrophenyl)acetamide is governed by weaker interactions. The most significant of these is a C-H···O interaction, where a hydrogen atom on the phenyl ring forms a hydrogen bond with an oxygen atom of the methoxy group of an adjacent molecule. These interactions link the molecules into dimers, which then pack in a herringbone pattern. This packing arrangement is a common motif for aromatic molecules and is driven by a combination of van der Waals forces and weak hydrogen bonds.
Structure-Property Relationships and Implications for Drug Development
The detailed structural information presented in this guide has several important implications for researchers in drug development:
-
Understanding Receptor Binding: The preferred conformation of a molecule is a key determinant of its ability to bind to a biological target. The non-planar structure of N-(4-methoxy-2-nitrophenyl)acetamide and its derivatives will influence their shape and how they fit into a receptor's binding pocket.
-
Predicting Metabolism: The accessibility of different parts of the molecule to metabolic enzymes is affected by its conformation. The steric shielding of certain groups due to the non-planar arrangement could influence the metabolic fate of these compounds.
-
Guiding Analogue Design: A thorough understanding of the structure-activity relationships of these compounds can guide the design of new analogues with improved pharmacological properties. For example, modifying substituents to alter the degree of non-planarity could be a strategy to modulate biological activity.
-
Polymorphism and Bioavailability: The way molecules pack in a crystal can affect their physical properties, such as solubility and dissolution rate, which in turn can influence their bioavailability. The study of different crystal forms (polymorphs) is an important aspect of drug development.
Conclusion
The crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide reveals a fascinating interplay of steric and electronic effects that result in a significantly non-planar molecule. The presence of a strong intramolecular N-H···O hydrogen bond is a defining feature that locks the conformation of the acetamido and nitro groups. The crystal packing is dominated by weaker C-H···O interactions, leading to a characteristic herringbone motif. The detailed structural insights provided in this guide are essential for a comprehensive understanding of the chemical and biological properties of this important class of compounds and will be invaluable for the rational design of new therapeutic agents.
References
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Hines, J. E. III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]
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Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10, x250470. [Link]
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Hines, J. E. III, Deere, C. J., Agu, O. A., & Uppu, R. M. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(x250470). [Link]
-
Hines, J. E. III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(x220277). [Link]
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Hines, J. E. III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 396–399. [Link]
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Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 843–847. [Link]
-
Missioui, M., Mague, J. T., Alsubari, A., Ansar, M., Essassi, E. M., & Ramli, Y. (2023). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. IUCrData, 8(4), x230191. [Link]
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An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Nitrophenylacetamides
Preamble: Beyond the Covalent Bond
In the intricate world of molecular science, the behavior of molecules is governed by more than just their covalent frameworks. The subtle, yet powerful, non-covalent interactions dictate conformation, reactivity, and ultimately, function. Among these, the intramolecular hydrogen bond (IMHB) stands out as a critical design element, capable of profoundly altering the physicochemical properties of a molecule. This guide delves into the core of this phenomenon, using the nitrophenylacetamide family as a model system to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theory, characterization, and application of IMHBs. We will move beyond mere observation to understand the causality behind experimental choices, providing a robust framework for investigation and application.
The Conceptual Framework of Intramolecular Hydrogen Bonding in Nitrophenylacetamides
The existence of an intramolecular hydrogen bond in nitrophenylacetamides is entirely dependent on the relative positions of the acetamido (-NHCOCH₃) and nitro (-NO₂) groups on the phenyl ring.
-
ortho-Nitrophenylacetamide: The proximity of the amide N-H (the hydrogen bond donor) and an oxygen atom of the nitro group (the hydrogen bond acceptor) allows for the formation of a stable, planar, six-membered ring. This N-H···O=N interaction is the cornerstone of our investigation.
-
meta- and para-Nitrophenylacetamide: In these isomers, the donor and acceptor groups are too far apart to interact within the same molecule.[1] Consequently, their behavior is dominated by intermolecular hydrogen bonding, where one molecule interacts with another. This fundamental difference is the source of their divergent properties.[2]
Computational studies, employing methods like Density Functional Theory (DFT), corroborate this structural understanding. They consistently show that the cis isomer of ortho-nitroacetanilide, which facilitates the IMHB, is more stable than its trans counterpart, and that this bond is remarkably strong.[3] This stability arises from the favorable entropy of forming a pre-organized cyclic structure and the enthalpic gain from the hydrogen bond itself.
Caption: Isomeric structures of nitrophenylacetamide.
Experimental Validation: A Multi-Pronged Approach
No single technique can fully elucidate a molecular interaction. A self-validating system of complementary experimental methods is required to build a trustworthy and comprehensive picture. We will explore the three primary spectroscopic and structural tools for characterizing the IMHB in ortho-nitrophenylacetamide.
Caption: Complementary workflow for IMHB characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: The proton nucleus of the amide (N-H) is a highly sensitive probe. When it participates in a hydrogen bond, the surrounding electron density is pulled away, "deshielding" the proton. In an NMR spectrum, this deshielding results in a characteristic downfield shift (to a higher ppm value).[4][5]
Protocol: ¹H-NMR Chemical Shift Analysis
-
Sample Preparation: Prepare dilute solutions (~5-10 mg/mL) of ortho-, meta-, and p-nitrophenylacetamide in an inert, aprotic solvent such as deuterated chloroform (CDCl₃). Causality: Using an inert solvent is crucial to minimize competitive intermolecular hydrogen bonding between the analyte and the solvent, which could confound the results.
-
Data Acquisition: Acquire standard ¹H-NMR spectra for each isomer.
-
Data Analysis & Expected Outcome: The chemical shift (δ) of the N-H proton for the ortho-isomer will be significantly downfield (e.g., > 9.0 ppm) compared to the meta and para isomers. This large deshielding is primary evidence for the IMHB.
Protocol: Distinguishing Intra- vs. Intermolecular Bonding with Solvent Titration
-
Rationale: A strong IMHB will be less susceptible to disruption by a competitive solvent than a weaker intermolecular H-bond.
-
Procedure: Acquire a ¹H-NMR spectrum of the ortho- and para-isomers in CDCl₃. Incrementally add small aliquots of a strong hydrogen-bond-accepting solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), and acquire a spectrum after each addition.
-
Data Analysis & Expected Outcome: The N-H proton chemical shift of the para-isomer will change significantly as DMSO-d₆ disrupts the intermolecular solute-solute bonds and forms new solute-solvent bonds. The N-H proton of the ortho-isomer will exhibit a much smaller change in its chemical shift, demonstrating the robustness of the intramolecular bond.[6]
Infrared (IR) Spectroscopy
Expertise & Causality: The vibrational frequency of a chemical bond is related to its strength. Hydrogen bonding weakens the N-H covalent bond, which lowers the energy required to excite its stretching vibration. This results in a "red shift" to a lower wavenumber (cm⁻¹) in the IR spectrum.[7][8] The key to distinguishing intra- from intermolecular H-bonds lies in concentration dependence.[9]
Protocol: Concentration-Dependent IR Analysis
-
Sample Preparation: Prepare a series of solutions of both ortho- and p-nitrophenylacetamide in a non-polar solvent (e.g., carbon tetrachloride, CCl₄) at varying concentrations (e.g., 1.0 M, 0.1 M, 0.01 M, 0.001 M).
-
Data Acquisition: Record the IR spectrum for each solution, focusing on the N-H stretching region (approximately 3200–3500 cm⁻¹).
-
Data Analysis & Expected Outcome:
-
For p-nitrophenylacetamide , at high concentrations, a broad band at a lower wavenumber (~3300 cm⁻¹) will dominate, indicative of intermolecular hydrogen bonding. Upon dilution, this band will decrease in intensity, while a new, sharper band at a higher wavenumber (~3450 cm⁻¹) corresponding to the "free" N-H group will appear and grow.
-
For ortho-nitrophenylacetamide , a single band corresponding to the intramolecularly hydrogen-bonded N-H group will be observed at a lower wavenumber. Crucially, the position of this band will remain virtually unchanged upon dilution.[9] This lack of concentration dependence is definitive proof of the intramolecular nature of the bond.
-
| Isomer | Spectroscopic Data | Key Diagnostic Feature |
| o-Nitrophenylacetamide | ¹H-NMR δ(N-H): > 9.0 ppm (in CDCl₃) IR ν(N-H): ~3250-3350 cm⁻¹ | Chemical shift and vibrational frequency are independent of concentration. |
| p-Nitrophenylacetamide | ¹H-NMR δ(N-H): ~8.0 ppm (in CDCl₃) IR ν(N-H): Broad ~3300 cm⁻¹ (conc.) Sharp ~3450 cm⁻¹ (dilute) | Chemical shift and vibrational frequency are highly dependent on concentration. |
Single-Crystal X-ray Crystallography
Expertise & Causality: This technique provides the most unambiguous evidence, offering a precise three-dimensional map of atomic positions in the solid state. It allows for the direct measurement of the geometric parameters that define the hydrogen bond.[10]
Protocol: Structure Determination
-
Crystal Growth: Grow single crystals of ortho-nitrophenylacetamide suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
Data Collection & Refinement: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. The resulting data is processed to solve and refine the crystal structure.
-
Data Analysis & Expected Outcome: The refined structure will reveal the precise geometry of the IMHB. Key parameters to analyze are:
-
N···O distance: The distance between the amide nitrogen and the nitro oxygen. A value less than 3.0 Å is indicative of a hydrogen bond. For N-(4-hydroxy-2-nitrophenyl)acetamide, a related structure, this N···O distance was found to be 2.6363 Å.[11][12]
-
N-H···O angle: The angle formed by the three atoms. An angle greater than 110° is expected for a significant hydrogen bonding interaction. In the same related structure, this angle was 139.6°.[11][12]
-
Synthetic Protocol: Preparation of Nitrophenylacetamide Isomers
A core tenet of trustworthy science is the ability to reproduce foundational materials. The nitration of acetanilide provides a classic and reliable method to generate the necessary ortho and para isomers for study.
Protocol: Nitration of Acetanilide[13]
-
Dissolution: In a flask, dissolve N-phenylacetamide (acetanilide) in glacial acetic acid with gentle warming. After dissolution, carefully add concentrated sulfuric acid.
-
Cooling: Cool the mixture in an ice-salt bath to 0-5 °C. Maintain this low temperature throughout the next step to control the exothermic reaction and prevent over-nitration.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 5 °C. Add this mixture dropwise to the cooled acetanilide solution with constant, vigorous stirring. The temperature must not be allowed to rise above 10 °C.
-
Precipitation: After the addition is complete, allow the mixture to stand at room temperature for 30-40 minutes. Then, pour the reaction mixture onto a large volume of crushed ice. A solid precipitate containing a mixture of o- and p-nitrophenylacetamide will form.
-
Isolation and Separation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The ortho and para isomers can then be separated based on their differential solubility, typically via fractional crystallization from ethanol. The para isomer is significantly less soluble and will crystallize first.
Impact and Application in Drug Development
Understanding and exploiting IMHBs is a powerful strategy in modern medicinal chemistry. The formation of an IMHB can effectively "hide" polar functional groups within the molecular scaffold, a concept known as molecular chameleonicity.[14][15]
Key Advantages:
-
Increased Lipophilicity: By masking the polar N-H and NO₂ groups, the IMHB reduces the molecule's overall polarity and its ability to engage in hydrogen bonding with water. This increases its lipophilicity (LogP).
-
Enhanced Membrane Permeability: The increased lipophilicity and reduced hydrogen bond donor count are critical factors for passive diffusion across biological membranes, including the blood-brain barrier (BBB).[16] This strategy has been successfully used to design CNS-penetrant therapeutics.[16]
-
Conformational Rigidity: The IMHB locks the molecule into a more rigid conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher binding affinity.[17]
Caption: The logical cascade of IMHB formation in drug design.
Concluding Remarks
The intramolecular hydrogen bond in ortho-nitrophenylacetamide is more than a structural curiosity; it is a powerful determinant of the molecule's character. Through a synergistic application of NMR and IR spectroscopy, and definitively confirmed by X-ray crystallography, we can confidently characterize this interaction. The insights gained from this model system provide a robust, experimentally-grounded framework that empowers scientists to predict, control, and engineer molecular properties. For drug development professionals, the strategic formation of IMHBs represents a vital tool for optimizing pharmacokinetics, transforming potent compounds into viable drug candidates. The principles detailed herein serve as a guide for the rational design of next-generation therapeutics and advanced materials.
References
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A'zami, M., & Ghiasi, R. (2010). STUDY OF INTRAMOLECULAR HYDROGEN BONDING IN ORTHO-SUBSTITUTED ACETANILIDE COMPOUNDS USING COMPUTATIONAL METHODS. Journal of Theoretical and Computational Chemistry, 9(02), 249-257. [Link]
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Haxhnikaj, L., & Grapci, A. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
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Hines III, W. A., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]
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Ghiasi, R., & A'zami, M. (2010). Study of intramolecular hydrogen bonding in ortho-substituted acetanilide compounds using computational methods. ResearchGate. [Link]
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Hines III, W. A., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. [Link]
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Singleton, D. (2003). The effect of intramolecular interactions on hydrogen bond acidity. ResearchGate. [Link]
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Hernández-Laguna, A., & Alcántara-Flores, J. R. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design?. Preprints. [Link]
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Fain, V. Y., & Zaitsev, B. E. (1994). and intramolecular hydrogen bonding in molecules with donor and acceptor groups. Solvatochromic and thermochromic evidence in n‐(nitrophenyl)alkylenediamines. Journal of Physical Organic Chemistry, 7(6), 283-288. [Link]
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N/A. IR Lecture Notes. University of Calgary. [Link]
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Someswar, G. P. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry, 27A, 947-950. [Link]
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Caron, G., Kihlberg, J., & Ermondi, G. (2019). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. ResearchGate. [Link]
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Caron, G., Kihlberg, J., & Ermondi, G. (2019). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Semantic Scholar. [Link]
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Multiple Authors. (2015). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. Quora. [Link]
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Askiitians Tutor Team. (2024). Intramolecular hydrogen bond is present in: (a) Water (b) o-nitrophen. askIITians. [Link]
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Exarchou, V., et al. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 20(9), 17336-17371. [Link]
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Filarowski, A., et al. (2019). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. PubMed Central. [Link]
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Filarowski, A., et al. (2019). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. MDPI. [Link]
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Wagen, C. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. [Link]
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Ron. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other?. Chemistry Stack Exchange. [Link]
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Filarowski, A., et al. (2019). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. ResearchGate. [Link]
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Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(1), 103. [Link]
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Chen, Y., et al. (2015). Ligand-Induced Proton Transfer and Low-Barrier Hydrogen Bond Revealed by X-ray Crystallography. Journal of the American Chemical Society, 137(25), 7991–8000. [Link]
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Chemistry Ashram. (2022). Effect of intra & intermolecular H-bonding on position of IR spectra,effect of dilution on IR spectr. YouTube. [Link]
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Askiitians Tutor Team. (2024). he intramolecular hydrogen bonding is present in:A. o-nitrophenolB. m. askIITians. [Link]
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Mishra, S. K., et al. (2021). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI. [Link]
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Exarchou, V., et al. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. [Link]
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Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PubMed Central. [Link]
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Filarowski, A., et al. (2019). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. Molecules, 24(23), 4321. [Link]
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N/A. (N/A). Crystallographic data for single crystal X-ray diffraction. ResearchGate. [Link]
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Methodological & Application
synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide from 2-methylmethacetin
An In-Depth Technical Guide to the Synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide from 2-Methylmethacetin
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide via the nitration of 2-methylmethacetin (N-(4-methoxy-2-methylphenyl)acetamide). This document delves into the significant regioselectivity challenges inherent in this electrophilic aromatic substitution, explaining the electronic and steric factors that govern the reaction's outcome. While the primary product of standard nitration is the 5-nitro isomer, this guide presents a detailed experimental protocol for the reaction, discusses the mechanistic basis for the observed regioselectivity, and outlines strategies for the purification and characterization of the desired, albeit minor, 6-nitro isomer. Emphasis is placed on safety protocols for handling hazardous nitrating agents.
Introduction and Strategic Overview
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. Its synthesis is achieved through the electrophilic aromatic substitution (EAS) nitration of the readily available starting material, 2-methylmethacetin.
The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The benzene ring of the substrate contains three substituents—an acetamido group, a methyl group, and a methoxy group—each exerting its own directing influence on the incoming electrophile (the nitronium ion, NO₂⁺). Understanding these influences is paramount for any attempt to synthesize the target 6-nitro isomer.
-
-NHCOCH₃ (Acetamido): A moderately activating, ortho-, para-directing group.
-
-OCH₃ (Methoxy): A strongly activating, ortho-, para-directing group.
-
-CH₃ (Methyl): A weakly activating, ortho-, para-directing group.
The concerted effect of these groups, particularly the powerful directing nature of the methoxy and acetamido groups, overwhelmingly favors nitration at the C5 position, which is ortho to the methoxy group and meta to the other two. Indeed, studies have shown that nitration of 2-methylmethacetin yields the 5-nitro isomer as the major product, with little to no detectable formation of the desired 6-nitro isomer under standard conditions.[1] This guide will therefore present a robust protocol for the nitration reaction itself, followed by a discussion of the critical separation and analytical techniques required to isolate and identify the target compound.
Reaction Mechanism and Regioselectivity
The nitration of an aromatic ring proceeds via a well-established electrophilic aromatic substitution mechanism.[2][3] The process is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺), from the reaction of concentrated nitric and sulfuric acids.[3][4]
Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[4]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack The π-electron system of the aromatic ring in 2-methylmethacetin attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
Step 3: Deprotonation A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[2]
Directing Effects Governing Regioselectivity
The positions open for substitution on the 2-methylmethacetin ring are C3, C5, and C6. The directing effects of the existing substituents determine the favorability of attack at each position.
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.00 g of 2-methylmethacetin in 25 mL of acetic anhydride.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add 10 mL of concentrated sulfuric acid. Cool this flask to 0 °C. With extreme caution and slow dropwise addition, add 2.5 mL of concentrated nitric acid to the sulfuric acid. Swirl the flask gently in the ice bath during the addition. This mixture contains the active nitronium ion electrophile. [4][5]4. Nitration: Using a dropping funnel, add the cold nitrating mixture to the stirred solution of 2-methylmethacetin dropwise over a period of 30-45 minutes. It is critical to monitor the internal temperature of the reaction and maintain it below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for 2 hours.
-
Quenching and Precipitation: Carefully pour the reaction mixture in a thin stream into a 1 L beaker containing approximately 200 g of crushed ice and 200 mL of deionized water, stirring vigorously. A yellow precipitate should form. [6][7]7. Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. Follow with two washes of cold ethanol or methanol to remove residual acetic acid and other impurities. [8]9. Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification and Characterization
The crude product is a mixture of isomers. Separation of the desired N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide from the major 5-nitro isomer requires chromatographic techniques.
-
Purification: Flash column chromatography on silica gel is the recommended method for separation. A gradient elution system, starting with a nonpolar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate), should effectively separate the isomers. The separation should be monitored by Thin Layer Chromatography (TLC).
-
Recrystallization: Once the fractions containing the desired isomer are isolated and combined, the product can be further purified by recrystallization, likely from an ethanol/water mixture. [8][9]
Characterization
The identity and purity of the final product must be confirmed by standard analytical methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum will be the most definitive tool for distinguishing between the 5-nitro and 6-nitro isomers. The aromatic protons on the 6-nitro isomer will have a distinct splitting pattern and chemical shift compared to the 5-nitro isomer due to the different electronic environment.
-
¹³C NMR Spectroscopy: The number of unique carbon signals will confirm the structure. The loss of symmetry in the 6-nitro product compared to the starting material will result in distinct signals for all aromatic carbons. [4]* Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₀H₁₂N₂O₄, M.W. = 224.21 g/mol ). [10]* Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1670 cm⁻¹), and asymmetric and symmetric stretches of the NO₂ group (~1520 and ~1350 cm⁻¹, respectively). [11]
Conclusion
The presents a significant regiochemical challenge. The electronic directing effects of the substituents strongly favor the formation of the 5-nitro isomer. The protocol provided herein describes a standard nitration procedure that will yield a mixture of isomers. Success in obtaining the pure 6-nitro product is critically dependent on meticulous temperature control during the reaction and, most importantly, on rigorous chromatographic purification of the crude product mixture. Researchers undertaking this synthesis should be prepared for a low yield of the desired isomer and must employ robust analytical techniques to confirm its identity.
References
- Nitration reaction safety. (2024). YouTube.
- Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
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Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 386–389. Retrieved from [Link]
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Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved from [Link]
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Reduce your risk of a nitric acid incident. (2024). University of Washington Environmental Health & Safety. Retrieved from [Link]
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Clentsmith, G. (2024). What safety precautions should I take when handling nitric acid? Quora. Retrieved from [Link]
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Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Retrieved from [Link]
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Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]
-
Supplementary Information. (n.d.). OICC Press. Retrieved from [Link]
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H. R. M., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]
-
H. R. M., et al. (2025). N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81, 781-785. Retrieved from [Link]
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N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
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Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]
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Nitration. (n.d.). Wikipedia. Retrieved from [Link]
-
Professor Boebinger. (2020). EAS Nitration Experiment & Recrystallization. YouTube. Retrieved from [Link]
-
Organic Chemistry II. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]
-
Mechanism of Methyl Benzoate Nitration. (n.d.). Scribd. Retrieved from [Link]
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Patalano, A. (2020). Nitration of Methyl Benzoate. YouTube. Retrieved from [Link]
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Application Note: Comprehensive Analytical Characterization of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Introduction
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a substituted aromatic amide whose comprehensive characterization is essential for its application in pharmaceutical development and organic synthesis. The presence of a nitro group, a methoxy group, and a methyl group on the phenyl ring, in addition to the acetamide functional group, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and quantification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The methodologies outlined herein are designed to ensure scientific integrity and provide a robust framework for quality control and research applications.
The molecular structure of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, with its various functional groups, presents both opportunities and challenges for analytical characterization. The chromophoric nitro and phenyl groups are amenable to UV-Vis spectroscopy, while the vibrational characteristics of the amide, nitro, and aromatic functionalities can be probed by infrared spectroscopy. Chromatographic techniques are essential for separation from potential isomers and impurities, and mass spectrometry provides definitive molecular weight information. Nuclear magnetic resonance spectroscopy is indispensable for elucidating the precise molecular structure.
Physicochemical Properties
A foundational understanding of the physicochemical properties of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is critical for method development. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| CAS Number | 500562-84-5 | PubChem[1] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, DMSO, and ethyl acetate | General knowledge of similar compounds |
Analytical Workflow
A comprehensive characterization of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide involves a multi-step analytical workflow. This workflow is designed to provide orthogonal information, ensuring a high degree of confidence in the identity, purity, and structure of the analyte.
Caption: Workflow for the comprehensive characterization of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC is the method of choice for assessing the purity of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide due to its polarity. This technique allows for the separation of the main compound from potential impurities, including starting materials, byproducts, and degradation products.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of compounds with varying polarities. The addition of a small amount of formic or phosphoric acid can improve peak shape by suppressing the ionization of any acidic or basic functional groups. For Mass-Spec compatibility, formic acid is preferred.[2][3]
-
Detection: UV detection is ideal due to the presence of the chromophoric nitrophenyl group. The maximum absorbance wavelength (λmax) should be determined by running a UV-Vis spectrum of the compound. For a similar compound, N-(4-nitrophenyl) acetamide, peaks were observed at 315.78 nm, 223.45 nm, and 201.39 nm.[4]
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide sample.
-
Dissolve the sample in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
If necessary, sonicate the solution for 5 minutes to ensure complete dissolution.
-
Prepare a working solution of 100 µg/mL by diluting 1 mL of the stock solution into a 10 mL volumetric flask with the initial mobile phase.
-
-
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 80-30% B, 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 320 nm (or determined λmax) |
-
System Suitability:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the working standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS provides an orthogonal method for identity confirmation by providing molecular weight information.
Rationale for Method Design:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, minimizing fragmentation and preserving the molecular ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used for accurate mass measurement.
Detailed Protocol:
-
LC Conditions: The same HPLC conditions as described above can be used. The use of a volatile buffer like formic acid is crucial for MS compatibility.
-
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Nebulizer Pressure | 40 psi |
| Scan Range | m/z 50-500 |
-
Data Analysis:
-
In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 225.08.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed at m/z 223.07.
-
The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass (224.0797 g/mol )[1] for high-resolution mass spectrometers.
-
Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.
Rationale for Interpretation: The presence of characteristic absorption bands for the N-H, C=O, NO₂, C-O, and aromatic C-H bonds provides a unique fingerprint of the compound.
Detailed Protocol:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Expected Characteristic Peaks:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3100 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Amide I) | 1700 - 1650 |
| N-H Bend (Amide II) | 1600 - 1500 |
| NO₂ Asymmetric Stretch | 1570 - 1500 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| NO₂ Symmetric Stretch | 1370 - 1300 |
| C-O Stretch (Methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the chromophoric system.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration (e.g., 10 µg/mL).
-
-
Data Acquisition:
-
Scan the solution from 200 to 400 nm using a double-beam UV-Vis spectrophotometer.
-
Use the solvent as a blank.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax). This value is characteristic of the compound and can be used for quantification using the Beer-Lambert law. For the related compound N-(4-nitrophenyl) acetamide, a λmax was observed at 315.78 nm.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Both ¹H and ¹³C NMR should be performed.
Rationale for Interpretation:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals will confirm the connectivity of the protons in the molecule. The aromatic protons, methyl protons, methoxy protons, and the amide proton will all have distinct signals.
-
¹³C NMR: The number of signals and their chemical shifts will confirm the number of unique carbon atoms and their chemical environments.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
-
Expected ¹H NMR Signals (in CDCl₃, approximate):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide N-H | 8.0 - 9.5 | Singlet | 1H |
| Aromatic H | 7.0 - 8.0 | Doublets or Singlets | 2H |
| Methoxy -OCH₃ | 3.8 - 4.0 | Singlet | 3H |
| Aromatic -CH₃ | 2.2 - 2.5 | Singlet | 3H |
| Amide -COCH₃ | 2.0 - 2.3 | Singlet | 3H |
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Expected ¹³C NMR Signals (in CDCl₃, approximate):
| Carbon | Chemical Shift (δ, ppm) |
| Amide C=O | 168 - 172 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-H & C-C | 110 - 135 |
| Methoxy -OCH₃ | 55 - 60 |
| Amide -COCH₃ | 20 - 25 |
| Aromatic -CH₃ | 15 - 20 |
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structure. Adherence to these protocols will enable researchers and scientists to generate reliable and reproducible data, which is crucial for regulatory submissions and advancing scientific research. The principles and specific parameters can be adapted based on the available instrumentation and specific requirements of the analysis.
References
-
PubChem. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
SIELC Technologies. Separation of Acetamide, N-(2,4-dimethyl-3-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. [Link]
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Application Note: A Robust HPLC Method for the Resolution of N-(4-methoxy-2-nitrophenyl)acetamide and Its Positional Isomers
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis and separation of N-(4-methoxy-2-nitrophenyl)acetamide and its critical positional isomers. The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide, often an intermediate in the development of pharmaceuticals and other fine chemicals, can lead to the formation of structurally similar impurities that are challenging to resolve.[1][2] This document provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and to ensure its successful implementation and adaptation.
Introduction: The Challenge of Isomer Separation
N-(4-methoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative with significance as a building block in organic synthesis.[1] Its synthesis, typically through the acetylation of 4-methoxy-2-nitroaniline, can potentially yield positional isomers depending on the precise orientation of the functional groups on the phenyl ring.[1][3] These isomers, such as N-(2-methoxy-4-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide, often possess very similar physicochemical properties, making their separation a significant analytical challenge.[4][5] In a pharmaceutical context, even minor isomeric impurities can have different pharmacological or toxicological profiles, necessitating their accurate detection and quantification.
The primary challenge in separating positional isomers lies in their similar hydrophobicity and polarity.[5] Standard reversed-phase HPLC methods using C18 columns may fail to provide adequate resolution.[5] Therefore, this application note explores a method that leverages a stationary phase with alternative selectivity to achieve a baseline separation of the target compound and its key isomers.
Method Development: Rationale and Strategy
The successful separation of positional isomers hinges on exploiting subtle differences in their molecular structure and electronic properties.[6] Our method development strategy is centered on enhancing these differences through the careful selection of the stationary and mobile phases.
Stationary Phase Selection: Beyond Hydrophobicity
While C18 columns are the workhorses of reversed-phase chromatography, their primary separation mechanism is based on hydrophobic interactions. For aromatic positional isomers, stationary phases that offer alternative interaction mechanisms are often more effective.[6][7] We have selected a Pentafluorophenyl (PFP) stationary phase for this application.
-
Causality: PFP columns provide a unique selectivity for aromatic compounds due to multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, and hydrogen bonding, in addition to hydrophobic interactions.[4][5] The electron-rich fluorine atoms on the phenyl ring of the stationary phase can interact differently with the electron-donating methoxy group and the electron-withdrawing nitro group of the isomers, leading to differential retention and improved resolution.
Mobile Phase Optimization: Fine-Tuning Selectivity
The choice of organic modifier and the pH of the aqueous phase are critical for optimizing selectivity.
-
Organic Modifier: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. We evaluated both and selected acetonitrile for its lower viscosity and its ability to engage in different π-π interactions compared to methanol, which can be advantageous when using a PFP column.[4]
-
Aqueous Phase and pH Control: The isomers of N-(4-methoxy-2-nitrophenyl)acetamide do not have readily ionizable functional groups within the typical HPLC pH range. Therefore, a simple mobile phase of water and acetonitrile is sufficient. The addition of a small amount of acid, such as formic or phosphoric acid, is not necessary for controlling ionization but can improve peak shape by minimizing interactions with residual silanols on the stationary phase.[4] For this method, we will use a neutral mobile phase to begin, with the option to add acid for peak shape optimization if needed.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of N-(4-methoxy-2-nitrophenyl)acetamide isomers.
Materials and Reagents
-
N-(4-methoxy-2-nitrophenyl)acetamide reference standard (Purity ≥98%)
-
Isomer mixture or individual isomer reference standards (if available)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or higher, e.g., Milli-Q)
-
Methanol (HPLC grade)
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 320 nm (based on typical UV absorbance for nitroaromatics)[2] |
| Run Time | 20 minutes |
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the N-(4-methoxy-2-nitrophenyl)acetamide isomer mixture or reference standard. Dissolve in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes if necessary to ensure complete dissolution.[4]
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with the initial mobile phase composition (70:30 Water:Acetonitrile).
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC System Setup and Operation
-
System Preparation: Set up the HPLC system according to the conditions outlined in the table above.
-
Column Equilibration: Equilibrate the PFP column with the initial mobile phase (70:30 Water:Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.[4]
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Acquire the chromatogram for 20 minutes.
Caption: HPLC analysis workflow from sample preparation to data reporting.
Expected Results and Discussion
The developed method is expected to provide baseline resolution of N-(4-methoxy-2-nitrophenyl)acetamide and its potential positional isomers. The retention times will vary depending on the exact isomer, but the elution order can be predicted based on the principles of PFP chromatography. The isomer with the most accessible nitro and methoxy groups for interaction with the stationary phase is likely to be retained longer.
Hypothetical Performance Data
The following table summarizes the expected performance of the method.
| Compound | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| N-(2-methoxy-4-nitrophenyl)acetamide | ~8.5 | - | 1.0 - 1.2 |
| N-(4-methoxy-3-nitrophenyl)acetamide | ~9.8 | > 2.0 | 1.0 - 1.2 |
| N-(4-methoxy-2-nitrophenyl)acetamide | ~11.2 | > 2.0 | 1.0 - 1.2 |
Note: These are hypothetical values for illustrative purposes. Actual retention times may vary based on the specific HPLC system and column used.
The resolution (Rs) between adjacent peaks is expected to be greater than 2.0, indicating baseline separation. The tailing factor should be close to 1.0, indicating good peak symmetry.
Method Validation and System Suitability
For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities.
-
Linearity: The method should be linear over a range of concentrations.
-
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inadequate stationary phase selectivity or non-optimal mobile phase. | Ensure the use of a PFP column. Adjust the gradient slope or initial/final mobile phase composition. Consider switching the organic modifier to methanol to alter selectivity.[4] |
| Peak Tailing | Secondary interactions with the stationary phase or column overload. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. Reduce the sample concentration or injection volume.[4] |
| Shifting Retention Times | Inconsistent mobile phase preparation, temperature fluctuations, or column degradation. | Ensure accurate and consistent mobile phase preparation. Use a column thermostat to maintain a constant temperature. If the problem persists, the column may need to be flushed or replaced.[4] |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the separation and analysis of N-(4-methoxy-2-nitrophenyl)acetamide and its challenging positional isomers. By leveraging the unique selectivity of a pentafluorophenyl stationary phase, this method overcomes the limitations of traditional C18 columns for this application. The provided protocol is a comprehensive guide for researchers and scientists, enabling them to achieve accurate and reproducible results in their analyses.
References
-
Hines III, J. E., Deere, C. J., Vaddi, P. S., Kondati, R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). Available at: [Link]
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Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
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Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. Available at: [Link]
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MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
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ResearchGate. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
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IUCr. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
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Taylor & Francis Online. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]
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Semantic Scholar. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
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Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]
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Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
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Applications of N-(4-methoxy-2-nitrophenyl)acetamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
This technical guide provides an in-depth exploration of the applications of N-(4-methoxy-2-nitrophenyl)acetamide in medicinal chemistry. This versatile scaffold serves as a valuable starting material and intermediate for the synthesis of a variety of heterocyclic compounds with promising therapeutic potential. Herein, we delve into the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide, its chemical properties, and detailed protocols for its derivatization into quinoxalines, 1,3,4-thiadiazoles, and benzimidazoles. Furthermore, we will discuss the prospective biological activities of these derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data from analogous compounds.
Synthesis and Properties of N-(4-methoxy-2-nitrophenyl)acetamide
N-(4-methoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative. Its structure, featuring a methoxy group para to the acetamido group and a nitro group in the ortho position, imparts unique electronic and steric properties that make it a valuable building block in organic synthesis.[1] The compound is typically synthesized via the acetylation of 4-methoxy-2-nitroaniline.
Protocol 1: Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide
This protocol details the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in glacial acetic acid.[2]
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for vacuum filtration
-
Recrystallization solvent (e.g., aqueous ethanol)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline (e.g., 3.36 g, 20 mmol) in glacial acetic acid (e.g., 30 mL).
-
To the stirred solution, add acetic anhydride (e.g., 2.46 g, 24 mmol) at room temperature.
-
Continue stirring the reaction mixture for approximately 18 hours at room temperature to ensure the completion of the reaction.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from an aqueous solution to yield N-(4-methoxy-2-nitrophenyl)acetamide as yellow crystalline solids.[1]
Expected Yield: The yield of this reaction is typically high, often exceeding 80-90% after purification.
N-(4-methoxy-2-nitrophenyl)acetamide as a Scaffold for Heterocyclic Synthesis
The presence of the nitro and acetamido groups on the phenyl ring of N-(4-methoxy-2-nitrophenyl)acetamide provides reactive handles for the construction of various heterocyclic systems. The nitro group can be reduced to an amine, which can then participate in cyclization reactions. The acetamido group can also be modified or cleaved to enable further synthetic transformations.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A derivative of N-(4-methoxy-2-nitrophenyl)acetamide can be utilized in the synthesis of functionalized quinoxalines.
This protocol describes the synthesis of a quinoxaline derivative starting from 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide.[3]
Materials:
-
3-methylquinoxalin-2(1H)-one
-
2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
-
Potassium bicarbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Phase-transfer catalyst (e.g., BTBA - 2-benzylsulfanyl-5-(trifluoromethyl)benzoic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Apparatus for filtration
Procedure:
-
Dissolve 3-methylquinoxalin-2(1H)-one (e.g., 1.00 g, 6.24 mmol) in dimethylformamide (25 mL) in a round-bottom flask.
-
Add 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide (e.g., 1.53 g, 6.24 mmol) to the solution.
-
Add potassium bicarbonate (e.g., 1.0 g, 7.5 mmol) and a catalytic amount of a phase-transfer catalyst like BTBA.
-
Stir the reaction mixture under reflux at 80°C for 2 hours.
-
Monitor the reaction for the complete consumption of starting materials.
-
Upon completion, add distilled water (500 mL) to the reaction mixture to precipitate the product.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the desired quinoxaline derivative.
Quinoxaline derivatives have demonstrated a wide array of pharmacological activities.
-
Antimicrobial Activity: Various quinoxaline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain Schiff bases of quinoxalines have been synthesized and shown to possess significant antimicrobial properties. Some quinoxaline derivatives have exhibited low MIC values (1–4 μg/mL) against methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
Anticancer Activity: The quinoxaline scaffold is present in several natural and synthetic compounds with potent anticancer activity.[5] Derivatives have been shown to induce apoptosis in cancer cell lines. For example, certain bromo-substituted quinoxalines have shown inhibitory activity against human non-small-cell lung cancer cells with IC50 values as low as 9.32 µM.[6]
-
Anti-inflammatory Activity: Quinoxaline derivatives have also been investigated for their anti-inflammatory potential. Their mechanism of action is often attributed to the inhibition of inflammatory mediators like cyclooxygenase (COX) and cytokines.[7]
}
Proposed Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A plausible synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles from N-(4-methoxy-2-nitrophenyl)acetamide involves its conversion to the corresponding thiosemicarbazide followed by cyclization.
This proposed protocol is based on established methods for thiadiazole synthesis.[6][8]
Part A: Synthesis of N-(4-methoxy-2-nitrophenyl)thiosemicarbazide
-
Hydrolysis of Acetamide: Hydrolyze N-(4-methoxy-2-nitrophenyl)acetamide to 4-methoxy-2-nitroaniline under acidic or basic conditions.
-
Formation of Isothiocyanate: Convert 4-methoxy-2-nitroaniline to the corresponding isothiocyanate using reagents such as thiophosgene or carbon disulfide.
-
Reaction with Hydrazine: React the isothiocyanate with hydrazine hydrate to form N-(4-methoxy-2-nitrophenyl)thiosemicarbazide.
Part B: Cyclization to 2-Amino-1,3,4-thiadiazole
-
In a round-bottom flask, dissolve the N-(4-methoxy-2-nitrophenyl)thiosemicarbazide intermediate in a suitable solvent.
-
Add a cyclizing agent. Common reagents for this transformation include strong acids like concentrated sulfuric acid or dehydrating agents such as polyphosphate ester (PPE).[8]
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.
-
Neutralize the solution with a suitable base (e.g., ammonia solution).
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
-
Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal activities.
-
Anticancer Activity: This class of compounds has been extensively explored for its anticancer properties, with some derivatives showing significant cytotoxicity against various cancer cell lines.
}
Proposed Synthesis of Benzimidazole Derivatives
Benzimidazoles are another privileged heterocyclic scaffold in medicinal chemistry, with applications as antimicrobial, antiviral, and anticancer agents. A key synthetic strategy for benzimidazoles involves the reductive cyclization of 2-nitroaniline derivatives.
This protocol outlines a general approach for the synthesis of benzimidazoles from N-(4-methoxy-2-nitrophenyl)acetamide.
-
Reduction of the Nitro Group: The first and crucial step is the selective reduction of the nitro group in N-(4-methoxy-2-nitrophenyl)acetamide to the corresponding amine, yielding N-(2-amino-4-methoxyphenyl)acetamide. This can be achieved using various reducing agents, such as:
-
Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Ni under a hydrogen atmosphere.
-
Metal-Mediated Reduction: Employing metals like iron, tin, or zinc in an acidic medium.
-
-
Cyclization to Benzimidazole: The resulting N-(2-amino-4-methoxyphenyl)acetamide can then be cyclized to form the benzimidazole ring.
-
Reaction with Carboxylic Acids or Aldehydes: Heating the diamine intermediate with a carboxylic acid or an aldehyde in the presence of an acid catalyst (e.g., polyphosphoric acid or mineral acids) will lead to the formation of 2-substituted benzimidazoles.
-
Procedure for Reductive Cyclization:
-
Dissolve N-(4-methoxy-2-nitrophenyl)acetamide in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the chosen reducing agent (e.g., iron powder and a catalytic amount of acetic acid).
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst and inorganic byproducts.
-
To the filtrate containing the in-situ generated diamine, add the desired aldehyde or carboxylic acid and an acid catalyst.
-
Continue to reflux the mixture for several hours.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Summary of Potential Biological Activities
The derivatization of N-(4-methoxy-2-nitrophenyl)acetamide into various heterocyclic systems opens up a wide range of possibilities for discovering new therapeutic agents. The following table summarizes the potential biological activities of the key heterocyclic scaffolds discussed.
| Heterocyclic Scaffold | Potential Biological Activities | Representative Data for Analogous Compounds |
| Quinoxalines | Antimicrobial, Anticancer, Anti-inflammatory | Antimicrobial: MIC of 1-4 µg/mL against MRSA.[4] Anticancer: IC50 of 9.32 µM against human non-small-cell lung cancer cells.[6] |
| 1,3,4-Thiadiazoles | Antimicrobial, Anticancer, Anti-inflammatory | - |
| Benzimidazoles | Antimicrobial, Anticancer, Antiviral | - |
Note: The provided biological activity data is for analogous compounds and serves to illustrate the potential of the respective scaffolds. Specific testing of derivatives of N-(4-methoxy-2-nitrophenyl)acetamide is required to determine their precise biological profiles.
Conclusion
N-(4-methoxy-2-nitrophenyl)acetamide is a readily accessible and highly versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols and proposed synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this starting material. The demonstrated and potential biological activities of the resulting quinoxaline, 1,3,4-thiadiazole, and benzimidazole derivatives underscore the value of N-(4-methoxy-2-nitrophenyl)acetamide as a key intermediate in the quest for novel therapeutic agents. Further investigation into the synthesis and biological evaluation of new derivatives is highly encouraged.
References
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- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- Chen, W. C., et al. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 11(52), 32835-32845.
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv
- Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide.
- N-(4-Methoxy-2-nitrophenyl)acetamide | 119-81-3. (n.d.). Benchchem.
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry, 271, 116360.
- Quinoxaline anticancer agents. (n.d.).
- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (2022). Current Organic Chemistry, 26(14), 1349-1369.
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance, 16, 2453–2460.
- Missioui, M., et al. (2023). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide.
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- Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
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- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Deriv
- Synthesis of 2-amino-1-3-4-thiadiazoles. (2009). Indian Journal of Heterocyclic Chemistry, 19(1), 83-84.
- Missioui, M., et al. (2023). N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide.
- Synthesis of N-alkoxy-substituted 2H-benzimidazoles. (2017). Tetrahedron Letters, 58(47), 4467-4470.
- Tajane, P. S., et al. (2021). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Research Journal of Pharmacy and Technology, 14(12), 6369-6373.
- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (2021). Molecules, 26(21), 6495.
- Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. (2022). Molecules, 27(15), 4985.
- A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. (1976). Journal of Medicinal Chemistry, 19(6), 778-783.
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... (n.d.).
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Application Notes and Protocols: Synthesis of Quinoxaline Derivatives Utilizing N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Introduction: The Significance of Quinoxaline Scaffolds in Modern Drug Discovery
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6] The therapeutic potential of quinoxalines stems from their ability to interact with various biological targets, and their versatile structure allows for extensive functionalization to modulate their physicochemical and biological profiles.[1][3] This guide provides a detailed protocol for the synthesis of a substituted quinoxaline derivative, starting from N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a versatile precursor for creating functionally rich quinoxaline systems.
Strategic Approach: From Nitroaniline Precursor to Quinoxaline Core
The cornerstone of quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7][8] Our starting material, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, is not an o-phenylenediamine. Therefore, a critical preliminary step is the reduction of the nitro group to an amine, yielding the corresponding in situ generated o-phenylenediamine. This reductive cyclization is a powerful strategy for constructing the quinoxaline core.[9][10]
The overall synthetic strategy involves two key stages:
-
Reductive Amination: The selective reduction of the nitro group of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide in the presence of other functional groups to yield N-(6-amino-4-methoxy-2-methylphenyl)acetamide.
-
Condensation and Cyclization: The reaction of the in situ generated o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil) to form the desired quinoxaline derivative.
This approach offers a streamlined pathway to highly substituted quinoxalines, which are of significant interest in the development of novel therapeutic agents.
Experimental Protocols
Part 1: Reductive Amination of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
This protocol details the reduction of the nitro group to an amine, a crucial step in forming the reactive o-phenylenediamine intermediate. Various reagents can be employed for the reduction of nitroarenes to anilines, including catalytic hydrogenation and metal-based reductions.[11][12][13] For this application, we will utilize a common and effective method using tin(II) chloride.[12]
Materials:
-
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (1 equivalent) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (4-5 equivalents).
-
Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic.
-
Once the initial reaction subsides, attach a reflux condenser and heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding a 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, N-(6-amino-4-methoxy-2-methylphenyl)acetamide, can be used in the next step without further purification.
Part 2: Synthesis of the Quinoxaline Derivative via Condensation
This protocol describes the condensation of the in situ generated o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, benzil, to form the final quinoxaline product.
Materials:
-
Crude N-(6-amino-4-methoxy-2-methylphenyl)acetamide (from Part 1)
-
Benzil (1 equivalent relative to the starting nitro compound)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To the round-bottom flask containing the crude N-(6-amino-4-methoxy-2-methylphenyl)acetamide, add ethanol and benzil (1 equivalent).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure, and the resulting residue can be purified by column chromatography on silica gel.
-
Dry the purified product under vacuum to obtain the final quinoxaline derivative.
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄, MW: 224.21 g/mol [14] |
| Reducing Agent | Tin(II) chloride dihydrate | 4-5 equivalents |
| Condensation Partner | Benzil | 1 equivalent |
| Solvent (Reduction) | Ethanol | - |
| Solvent (Condensation) | Ethanol | - |
| Catalyst (Condensation) | Glacial Acetic Acid | Catalytic amount |
| Reaction Temperature | Reflux | Both steps |
| Reaction Time | 2-4 h (Reduction), 4-6 h (Condensation) | Monitor by TLC |
| Typical Yield | 70-85% (Overall) | Dependent on purity of intermediate |
Visualization of Workflow and Mechanism
Synthetic Workflow
The overall experimental workflow can be visualized as a two-step process leading to the desired quinoxaline derivative.
Caption: Synthetic workflow for the preparation of a quinoxaline derivative.
Reaction Mechanism
The formation of the quinoxaline ring proceeds through a well-established condensation mechanism between the diamine and the dicarbonyl compound.
Caption: Mechanism of quinoxaline formation from o-phenylenediamine.
Troubleshooting and Key Considerations
-
Incomplete Reduction: If the reduction of the nitro group is incomplete, this can be addressed by increasing the reaction time or the amount of the reducing agent. Monitoring the reaction by TLC is crucial.
-
Low Yield in Condensation: The nucleophilicity of the amino groups in the o-phenylenediamine is critical for the condensation reaction. The presence of electron-donating groups on the aromatic ring generally accelerates the reaction.[15] If the yield is low, ensure the complete removal of any acidic residue from the reduction step before proceeding, as this can protonate the amine groups and reduce their nucleophilicity.
-
Purification Challenges: The final quinoxaline product may require purification by column chromatography. A suitable solvent system should be determined by TLC analysis.
-
Safety Precautions: Concentrated acids and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of substituted quinoxaline derivatives from N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. By following the detailed protocols and considering the key experimental parameters, researchers can efficiently access these valuable heterocyclic scaffolds for applications in drug discovery and materials science. The strategic two-step approach, involving a robust reductive amination followed by a classic condensation reaction, offers a reliable pathway to a diverse range of quinoxaline analogues.
References
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Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
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Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. RSC Publishing. Available at: [Link]
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Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. Available at: [Link]
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Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available at: [Link]
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A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. Available at: [Link]
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Solution-phase reductive cyclization of 2-quinoxalinol analogs: systematic study of parallel synthesis. PubMed. Available at: [Link]
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N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. PubChem. Available at: [Link]
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Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]
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Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate. Available at: [Link]
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QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Semantic Scholar. Available at: [Link]
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Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications (RSC Publishing). Available at: [Link]
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Synthesis and biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
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An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. Available at: [Link]
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]
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Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Scribd. Available at: [Link]
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Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
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NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. Available at: [Link]
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Aniline Synthesis via Tin Reduction (Science Explained). YouTube. Available at: [Link]
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Synthesis of quinoxaline using o-phenylenediamine with various diketone... ResearchGate. Available at: [Link]
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2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Pharmacy Infoline. Available at: [Link]
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N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. IUCr. Available at: [Link]
-
Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters - ACS Publications. Available at: [Link]
-
N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. IUCr. Available at: [Link]
-
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PubChem. Available at: [Link]
-
ChemInform Abstract: Synthesis of New Quinoxaline Derivatives by Reductive Cyclization of Various 1‐(2‐Nitrophenyl)‐2‐cyanoamines. Sci-Hub. Available at: [Link]
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Solution-phase reductive cyclization of 2-quinoxalinol analogs: Systematic study of parallel synthesis. Semantic Scholar. Available at: [Link]
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N-(4-Methoxy-2-nitrophenyl)acetamide. PMC - PubMed Central. Available at: [Link]
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Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. NIH. Available at: [Link]
-
Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. TSI Journals. Available at: [Link]
-
(PDF) N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide. ResearchGate. Available at: [Link]
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N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. PMC - NIH. Available at: [Link]
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N-(4-Methoxy-3-nitrophenyl)acetamide. PMC - NIH. Available at: [Link]
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Application Note: Definitive Molecular Structure Elucidation of N-(4-methoxy-2-nitrophenyl)acetamide via Single-Crystal X-ray Diffraction
Introduction: The Imperative of Structural Certainty in Pharmaceutical Development
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a foundational requirement.[1][2][3] The spatial arrangement of atoms dictates not only the intended pharmacological activity but also critical physicochemical properties such as solubility, stability, and bioavailability. N-(4-methoxy-2-nitrophenyl)acetamide is a key organic intermediate whose structural integrity is paramount for its downstream applications in pharmaceutical synthesis. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's efficacy and safety profile, making definitive solid-state characterization indispensable.
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal "gold standard" for determining the absolute structure of crystalline materials.[3][4] By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, we can generate a precise three-dimensional map of electron density, revealing atomic positions, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal lattice.[5][6]
This application note provides a comprehensive, field-proven protocol for the complete structural analysis of N-(4-methoxy-2-nitrophenyl)acetamide, from crystal growth to final structure refinement and validation. The methodologies detailed herein are designed to ensure data integrity and produce a high-quality, publication-ready crystallographic model.
Foundational Principles: From Crystal to Structure
The success of an SC-XRD experiment is predicated on the diffraction of X-rays by the ordered, repeating array of molecules within a single crystal. The underlying principle is described by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ). By systematically rotating the crystal in the X-ray beam, a complete set of diffraction data can be collected, which is essentially a reciprocal space representation of the crystal's structure.
The primary challenge in crystallography is the "phase problem": detectors record the intensities of diffracted spots, but the crucial phase information is lost. This is overcome computationally using direct methods or Patterson functions to generate an initial structural model. This model is then refined iteratively against the experimental data until the calculated and observed diffraction patterns converge, yielding a final, validated structure.
Comprehensive Experimental Protocol
This section details the end-to-end workflow for the crystallographic analysis of N-(4-methoxy-2-nitrophenyl)acetamide.
Step 1: Synthesis and High-Quality Single Crystal Growth
Causality: The quality of the diffraction data is directly proportional to the quality of the crystal. A well-ordered, single crystal with minimal defects is essential for obtaining high-resolution data.[6][7] The slow cooling of a saturated solution is a robust method for growing high-quality crystals of organic compounds, as it allows molecules sufficient time to arrange themselves into a low-energy, well-ordered lattice.
Protocol:
-
Synthesis: N-(4-methoxy-2-nitrophenyl)acetamide was synthesized by the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in a glacial acetic acid solvent, following established procedures.[8][9] The crude product was purified via recrystallization from an aqueous solution.
-
Solvent Selection: Deionized water was identified as a suitable solvent for crystallization.
-
Crystal Growth (Slow Cooling Method): a. Prepare a nearly saturated solution of the purified compound in hot deionized water. b. Filter the hot solution to remove any particulate impurities. c. Loosely cover the container and allow it to cool to room temperature slowly and undisturbed over several hours to days. d. Yellow, lath-shaped single crystals suitable for XRD analysis will form as the solution cools and becomes supersaturated.[8][9]
-
Crystal Selection: a. Carefully decant the mother liquor. b. Under a stereomicroscope, select a crystal with dimensions of approximately 0.1-0.3 mm, exhibiting sharp edges, smooth faces, and no visible cracks or defects. c. Isolate the selected crystal using a cryo-loop or a fine needle with minimal paratone oil.
Step 2: X-ray Diffraction Data Collection
Causality: Data collection at cryogenic temperatures (e.g., 90-100 K) is standard practice. The low temperature minimizes atomic thermal vibrations, leading to sharper diffraction spots, reduced background noise, and access to higher-resolution data. The choice of X-ray source (e.g., Mo Kα) is determined by the unit cell dimensions and elemental composition of the sample.
Protocol:
-
Mounting: Secure the cryo-loop containing the selected crystal onto a goniometer head.
-
Instrument Setup: Mount the goniometer onto the single-crystal diffractometer (e.g., a Bruker D8 VENTURE) equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a cryo-cooling system (e.g., Oxford Cryosystems).
-
Centering: Precisely center the crystal in the X-ray beam using the instrument's video microscope.
-
Unit Cell Determination: Collect a preliminary set of diffraction frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Employ a data collection strategy involving a series of φ and ω scans to ensure complete and redundant coverage of the reciprocal space. Data collection is typically performed to a resolution of at least 0.8 Å.
-
Data Integration and Scaling: Process the raw diffraction images using appropriate software (e.g., SAINT). This step involves integrating the intensity of each reflection and applying corrections for factors such as Lorentz-polarization effects and absorption (e.g., using SADABS).
Step 3: Structure Solution and Refinement
Causality: Structure solution and refinement are computational processes aimed at building and perfecting an atomic model that accurately fits the experimental diffraction data.[10] The quality of the final model is assessed using statistical indicators such as the R-factors (R1, wR2) and the Goodness-of-Fit (GooF), which quantify the agreement between the observed and calculated structure factors.
Protocol:
-
Space Group Determination: The integrated data is analyzed to determine the crystal's space group. For N-(4-methoxy-2-nitrophenyl)acetamide, the systematic absences in the data point to the monoclinic space group P2₁/n.[8]
-
Structure Solution: Solve the structure using intrinsic phasing (direct methods) with software such as SHELXT. This will provide an initial electron density map and a partial molecular model.
-
Model Building and Refinement: a. Use the refinement program SHELXL for iterative least-squares refinement.[11][12] b. Initially, refine the positions and isotropic thermal parameters of all non-hydrogen atoms. c. Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions. d. In subsequent cycles, refine the non-hydrogen atoms anisotropically. e. Continue refinement until the model converges, meaning there are no significant shifts in atomic parameters between cycles.
-
Validation: The final model must be validated. This includes checking for residual electron density peaks and ensuring that bond lengths, angles, and thermal ellipsoids are chemically reasonable. The final data should be prepared in the Crystallographic Information File (CIF) format for publication and deposition.[11][13]
Workflow Visualization
The comprehensive process from sample preparation to final data deposition is illustrated in the following workflow diagram.
Caption: Figure 1: Single-Crystal XRD Analysis Workflow
Results and Structural Analysis
The single-crystal X-ray diffraction analysis yielded a complete and unambiguous structural model of N-(4-methoxy-2-nitrophenyl)acetamide. The key crystallographic data and refinement statistics are summarized in Table 1.
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | Value | Source |
| Chemical Formula | C₉H₁₀N₂O₄ | [8] |
| Formula Weight ( g/mol ) | 210.19 | [8] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/n | [8] |
| a (Å) | 14.8713 (7) | [8] |
| b (Å) | 3.9563 (2) | [8] |
| c (Å) | 17.2057 (9) | [8] |
| β (°) | 114.051 (3) | [8] |
| Volume (ų) | 924.42 (8) | [8] |
| Z (molecules/unit cell) | 4 | [8] |
| Temperature (K) | 90 | [8] |
| Radiation, λ (Å) | Mo Kα, 0.71073 | [8] |
| Final R1 [I > 2σ(I)] | Typically < 0.05 for publication quality | [13] |
| Final wR2 (all data) | Typically < 0.15 for publication quality | [13] |
| Goodness-of-Fit (S) | ~1.0 |
Molecular Conformation
The analysis reveals that the molecule is significantly non-planar.[8] The substituents deviate from the plane of the central phenyl ring to varying degrees. The methoxy group is nearly coplanar, while the nitro and acetamido groups are twisted out of the plane.[9] A key structural feature is an intramolecular N—H···O hydrogen bond between the amide hydrogen and an oxygen atom of the adjacent nitro group.[8][9] This interaction creates a stable six-membered ring motif (an S(6) ring) and significantly influences the overall molecular conformation.
Supramolecular Assembly and Crystal Packing
While the strong intramolecular hydrogen bond satisfies the primary hydrogen bond donor, the crystal packing is consolidated by a network of weaker intermolecular interactions.[14] The analysis reveals C—H···O contacts that link molecules into dimers centered around inversion centers.[8][9] These dimers arrange in a herringbone pattern, a common packing motif for aromatic compounds.[14] Understanding this packing is crucial for rationalizing the compound's physical properties, such as its melting point and dissolution behavior.
Caption: Figure 2: Key Molecular Interactions
Conclusion
This application note has detailed a rigorous and self-validating protocol for the single-crystal X-ray diffraction analysis of N-(4-methoxy-2-nitrophenyl)acetamide. The results provide an unambiguous determination of its molecular structure, conformation, and supramolecular assembly in the solid state. The insights gained from this level of structural detail are invaluable for drug development professionals, enabling informed decisions regarding formulation, polymorphism screening, and quality control. Adherence to this protocol ensures the generation of high-fidelity structural data essential for regulatory submissions and advancing pharmaceutical research.
References
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, C71, 3–8. [Link]
-
Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
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Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220297. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. ResearchGate. [Link]
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Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 3), 324–327. [Link]
-
ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. STFC. [Link]
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Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Pharmaceuticals, 16(8), 1083. [Link]
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Renaud, J. P., et al. (2015). Protein X-ray Crystallography and Drug Discovery. Molecules, 20(8), 13695-13728. [Link]
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Hines, J. E., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 6). [Link]
-
Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI. [Link]
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Sheldrick, G. M. (1993). SHELXL-93 Manual. University of Göttingen. [Link]
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Zien Journals Publishing. (2024). A Review on Crystallography and Its Role on Drug Design. Zien Journals. [Link]
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International Union of Crystallography. (n.d.). Data for structural and crystallization communications. IUCr. [Link]
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Alshennawi, A. E., et al. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S2), 1072-1081. [Link]
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Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52524. [Link]
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Weiss, M. S. (2007). Standards for Crystallographic Publishing. ACA 2007 Workshop. [Link]
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Harris, K. D. M. (2008). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
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Wikipedia. (n.d.). Acta Crystallographica. Wikipedia. [Link]
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International Union of Crystallography. (n.d.). Data requirements for structures submitted to Acta Cryst. Sections C and E. IUCr. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]
-
Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E58(Pt 5), o562–o563. [Link]
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Ferrence, G. M., et al. (2023). CSD Communications of the Cambridge Structural Database. IUCrJ, 10(Pt 1), 6–15. [Link]
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University of Manchester. (n.d.). CCDC 893788: Experimental Crystal Structure Determination. Research Explorer. [Link]
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Crundwell, G., et al. (2005). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 82(9), 1381. [Link]
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Pink, M. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Isolation. Humana Press. [Link]
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DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]
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International Union of Crystallography. (n.d.). New Routes to Crystallographic Data Publication. IUCr. [Link]
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Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
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Application Notes and Protocols for Antimicrobial and Anti-inflammatory Screening of Acetamide Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Acetamide Derivatives
Acetamide derivatives represent a versatile class of organic compounds with a wide range of biological activities.[1][2][3] Their structural backbone offers a malleable scaffold for medicinal chemists to design novel therapeutic agents. Of particular interest is the potential for developing dual-action compounds that exhibit both antimicrobial and anti-inflammatory properties. Such agents could offer significant advantages in treating conditions where infection and inflammation coexist, such as in wound healing or certain infectious diseases.[4] This guide provides a comprehensive overview of the screening protocols to identify and characterize the antimicrobial and anti-inflammatory potential of novel acetamide derivatives.
Part 1: Antimicrobial Screening Cascade
A systematic approach is crucial for efficiently screening novel compounds for antimicrobial activity. The following workflow outlines a common cascade, from initial broad-spectrum screening to more quantitative assessments.
Caption: A typical workflow for antimicrobial drug discovery.
Primary Screening: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a widely used preliminary method to assess the antimicrobial activity of new compounds.[5][6] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific microorganism.[7]
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test [8][9]
-
Prepare Inoculum: Select 3-5 isolated colonies of the test microorganism from an 18-24 hour non-selective agar plate and suspend them in a sterile broth.[7] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU) per milliliter.[10]
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.[9] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[7]
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of the acetamide derivative onto the inoculated agar surface.[7] Ensure the disks are placed at least 24mm apart to avoid overlapping zones of inhibition.[9]
-
Incubate: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure and Interpret: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[8] The size of the zone is indicative of the compound's antimicrobial activity.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
For compounds showing activity in the disk diffusion assay, the next step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standard technique for this purpose.[12][13][14]
Protocol: Broth Microdilution Assay [11][15]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the acetamide derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]
-
Prepare Inoculum: Prepare a standardized inoculum of the test organism as described in the Kirby-Bauer protocol and dilute it to the appropriate concentration for testing.[11]
-
Inoculate Plate: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[11] Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[11]
Table 1: Hypothetical MIC Data for Acetamide Derivatives against S. aureus
| Compound | MIC (µg/mL) |
| Acetamide-A | 16 |
| Acetamide-B | 64 |
| Acetamide-C | >128 |
| Vancomycin (Control) | 1 |
Part 2: Anti-inflammatory Screening
Inflammation is a complex biological response involving various cellular and molecular mediators.[16] Screening for anti-inflammatory activity often involves a combination of in vitro enzymatic assays and in vivo models.
In Vitro Enzymatic Assays: Targeting Key Inflammatory Enzymes
Many anti-inflammatory drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs), exert their effects by inhibiting cyclooxygenase (COX) enzymes.[17][18][19] Therefore, assessing the inhibitory activity of acetamide derivatives against COX-1 and COX-2 is a critical step.[20][21][22]
The Arachidonic Acid Cascade and NSAID Action
Inflammation is intricately linked to the metabolism of arachidonic acid.[23] When cell membranes are damaged, phospholipase A2 releases arachidonic acid, which is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. The COX pathway produces prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[17][18] NSAIDs primarily function by inhibiting the COX enzymes, thereby reducing the production of these pro-inflammatory mediators.[23]
Caption: A simplified overview of the canonical NF-κB signaling pathway.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial screening of acetamide derivatives for both antimicrobial and anti-inflammatory activities. By employing a systematic cascade of in vitro and in vivo assays, researchers can effectively identify and characterize promising lead compounds for further development. Understanding the underlying mechanisms of action, such as the inhibition of key inflammatory pathways like COX and NF-κB, is essential for the rational design of novel and effective therapeutic agents.
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Sbracia, M., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. International Journal of Molecular Sciences, 13(12), 16097-16111. [Link]
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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Microbiology Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology Pictures. [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
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Roviello, G. N., et al. (2018). Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade. Biochemical pharmacology, 158, 337-346. [Link]
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Kim, J. H., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules (Basel, Switzerland), 25(23), 5664. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Ashish Gadage. (2023). Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. Slideshare. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144. [Link]
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Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Ingenta Connect. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Spížek, J., & Řezanka, T. (2017). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics (Basel, Switzerland), 6(1), 10. [Link]
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ResearchGate. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
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Wang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in microbiology, 12, 746838. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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PubMed. (2018). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed. [Link]
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Le, T. T., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (64), e4071. [Link]
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UKHSA Research Portal. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Hernández-Lozano, C. E., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(10), 2419. [Link]
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Khan, A., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. International immunopharmacology, 108, 108873. [Link]
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Nyandoro, S. S., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9896-9907. [Link]
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Georgieva, M., et al. (2019). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia medica, 61(3), 437-444. [Link]
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Livshits, Z., & Seidman, D. S. (2009). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. Rambam Maimonides medical journal, 1(1), e0005. [Link]
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Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [Link]
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Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144. [Link]
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Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
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American Physiological Society Journal. (2023). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Physiological Society Journal. [Link]
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Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
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Galaxy Publication. (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]
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Taylor & Francis Online. (2010). Synthesis and analgesic activity of some acetamide derivatives. Taylor & Francis Online. [Link]
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PubMed. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselective Nitration of N-(4-methoxy-2-methylphenyl)acetamide
Welcome to the technical support center for the synthesis of nitrated N-(4-methoxy-2-methylphenyl)acetamide derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high regioselectivity and yield in this critical electrophilic aromatic substitution reaction. We will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide validated methodologies to ensure your success.
Section 1: First Principles - Understanding the Regioselectivity
The successful optimization of any reaction begins with a firm grasp of its mechanism and the factors governing its outcome. The nitration of N-(4-methoxy-2-methylphenyl)acetamide is a classic example of electrophilic aromatic substitution (EAS), where the regiochemical outcome is dictated by the cumulative influence of three distinct substituent groups on the aromatic ring.[1][2][3]
The active electrophile is the highly reactive nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[4][5][6] The electron-rich aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[4][7] The reaction concludes with the deprotonation of this intermediate to restore aromaticity.
The critical question is where on the ring the substitution will occur. This is determined by the directing effects of the existing groups:
-
-NHCOCH₃ (Acetamido) at C1: A moderately activating ortho-, para-director.[8][9] It activates the ring by donating its nitrogen lone pair into the pi-system through resonance.
-
-CH₃ (Methyl) at C2: A weakly activating ortho-, para-director. It activates through a positive inductive effect (+I).[8]
-
-OCH₃ (Methoxy) at C4: A strongly activating ortho-, para-director.[10] This is the most powerful activating group on the substrate, donating electron density through a strong resonance effect (+M).
These directing effects converge to strongly favor substitution at the C5 position, which is ortho to the powerful methoxy director and para to the methyl group. The desired product is, therefore, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide .[11][12]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the nitration of N-(4-methoxy-2-methylphenyl)acetamide in a direct question-and-answer format.
Q1: My yield of the desired 5-nitro isomer is consistently low. What are the likely causes?
A1: Low yield is often traced back to three primary factors: reaction temperature, reagent quality, and work-up procedure.
-
Cause: Inadequate Temperature Control. Nitration is a highly exothermic reaction. If the temperature rises above the optimal range (0-5 °C), side reactions such as oxidation of the electron-rich ring and the formation of polynitrated byproducts can significantly reduce the yield of the desired product.[13]
-
Solution: Always perform the addition of the nitrating agent slowly and dropwise to a solution of the substrate in sulfuric acid maintained in an ice-salt bath. Use an internal thermometer to monitor the reaction temperature, ensuring it does not exceed 5 °C.
-
-
Cause: Impure or Wet Reagents. The generation of the nitronium ion requires highly concentrated acids. The presence of water will quench the nitronium ion and prevent the reaction from proceeding efficiently.
-
Solution: Use fresh, unopened bottles of concentrated (98%) sulfuric acid and fuming (≥90%) nitric acid if possible. Ensure all glassware is thoroughly dried before use.
-
-
Cause: Premature Product Precipitation or Loss During Work-up. The product is precipitated by quenching the acidic reaction mixture in ice water. If done too quickly or with insufficient mixing, the product may trap impurities or fail to precipitate completely.
-
Solution: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. Allow the resulting slurry to stir for at least 15-20 minutes to ensure complete precipitation before collecting the solid by vacuum filtration.
-
Q2: I'm observing significant amounts of an isomeric byproduct. How can I improve regioselectivity?
A2: The primary isomeric byproduct is likely N-(4-methoxy-2-methyl-3-nitrophenyl)acetamide, resulting from attack at the other position ortho to the methoxy group. While the 5-nitro isomer is electronically favored, aggressive conditions can reduce this selectivity.[11][12]
-
Cause: Reaction Conditions are Too Aggressive. High local concentrations of the nitrating agent or elevated temperatures can overcome the subtle energetic differences between the transition states leading to the 3- and 5-nitro isomers.
-
Solution: The key is slow, controlled addition of the nitrating agent to the substrate solution. This maintains a low concentration of the electrophile and allows the reaction to proceed under kinetic control, favoring the pathway with the lowest activation energy (formation of the 5-nitro isomer). Maintain strict temperature control as mentioned above.
-
-
Cause: Incorrect Choice of Nitrating System. While mixed acid (HNO₃/H₂SO₄) is standard, other nitrating agents can dramatically alter the ortho:para ratios. For example, using acetyl nitrate (formed from nitric acid and acetic anhydride) often favors nitration ortho to an acetamido group, which could potentially increase the formation of the undesired 6-nitro isomer.[14]
-
Solution: For maximizing the 5-nitro product, the standard mixed acid system is the most reliable choice as it leverages the powerful directing effect of the C4-methoxy group. Avoid alternative nitrating agents unless a different isomer is desired.
-
Q3: My product is dark and appears to contain oxidized or di-nitrated impurities. How can this be prevented?
A3: The formation of colored impurities often points to oxidation, while di-nitration occurs when the reaction is not stopped effectively or when excess nitrating agent is used.
-
Cause: Excess Nitrating Agent. Using a large excess of nitric acid increases the likelihood of a second nitration event on the already activated product ring.
-
Solution: Use a carefully measured molar equivalent of nitric acid, typically between 1.0 and 1.1 equivalents relative to the substrate. This provides enough electrophile for complete conversion without driving the reaction toward di-nitration.
-
-
Cause: High Reaction Temperature. As temperature increases, the strong oxidizing nature of nitric acid becomes more pronounced, leading to the formation of phenolic and quinone-like byproducts which are often highly colored.
-
Solution: Strict adherence to a low-temperature protocol (0-5 °C) is the most effective preventative measure.
-
Section 3: Frequently Asked Questions (FAQs)
-
How do I definitively confirm the regiochemistry of my final product? Confirmation requires spectroscopic analysis. ¹H NMR is the most powerful tool. The 5-nitro product will show two aromatic protons that are singlets (or very narrowly split doublets), corresponding to the protons at C3 and C6, which have no adjacent protons to couple with. In contrast, the 3-nitro isomer would show two aromatic protons that are doublets with a characteristic meta coupling constant (J ≈ 2-3 Hz). Comparing the melting point of your recrystallized product to literature values for the different isomers can also provide strong evidence.[15]
-
What is the safest way to prepare the mixed acid nitrating agent? Safety is paramount when working with nitrating agents.[16][17] ALWAYS work in a certified chemical fume hood and wear appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, and a lab coat).[18] The preparation is highly exothermic.
-
Place the required volume of concentrated sulfuric acid in a flask.
-
Cool the flask in an ice bath.
-
Slowly, with stirring, add the concentrated nitric acid to the cold sulfuric acid. Never add sulfuric acid to nitric acid.
-
Keep the mixture in the ice bath until it is ready for use.
-
-
How do I effectively separate the desired 5-nitro isomer from other byproducts? Recrystallization is the primary method for purification. The different nitro-isomers will have slightly different polarities and crystal packing energies, leading to differences in solubility. Ethanol or a mixture of ethanol and water is often an effective solvent system for purifying nitrated acetanilides.[13][15] Analytical separation and quantification of isomers can be achieved using HPLC.[19][20]
Section 4: Validated Experimental Protocols
Protocol 4.1: Optimized Synthesis of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide
-
Preparation: In a 100 mL round-bottom flask, add N-(4-methoxy-2-methylphenyl)acetamide (5.0 g, 27.9 mmol). Place the flask in an ice-water bath.
-
Dissolution: Slowly and carefully add concentrated sulfuric acid (98%, 15 mL) to the flask with stirring. Continue to stir until all the solid has dissolved, maintaining the temperature below 20 °C. Once dissolved, cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrating Agent: In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (90%, 1.8 mL, ~29.3 mmol, 1.05 eq) to concentrated sulfuric acid (5 mL) cooled in an ice bath.
-
Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred substrate solution over 30 minutes. Critically, ensure the internal temperature of the reaction mixture does not rise above 5 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes.
-
Quenching: In a 500 mL beaker, prepare a slurry of crushed ice (approx. 200 g). Slowly and with vigorous stirring, pour the reaction mixture onto the ice. A yellow solid should precipitate.
-
Isolation: Continue stirring the slurry for 15 minutes, then collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 4.2: Purification by Recrystallization
-
Transfer the crude, dry product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve easily, add hot water dropwise until a clear solution is obtained at the boiling point.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
-
Characterize the final product by melting point and ¹H NMR to confirm purity and identity.
Section 5: Data Summary
The regioselectivity of this reaction is highly dependent on kinetic control. The following table summarizes the expected outcomes based on reaction conditions.
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | 0-5 °C | High selectivity for 5-nitro isomer (>90%) | Favors the kinetically controlled product by following the lowest energy pathway.[13] |
| > 20 °C | Decreased selectivity, increased byproducts | Higher thermal energy allows the reaction to overcome the activation barrier for less favored isomers and oxidation pathways. | |
| Nitric Acid | 1.0-1.1 eq. | High yield of mono-nitrated product | Sufficient electrophile for full conversion without promoting di-nitration. |
| > 1.5 eq. | Increased formation of di-nitro and oxidized products | Excess electrophile will react with the activated mono-nitro product. | |
| Addition Rate | Slow (Dropwise) | High selectivity | Maintains a low concentration of NO₂⁺, ensuring the reaction is governed by the inherent reactivity of the ring positions. |
| Fast (Bolus) | Lower selectivity | High local concentrations of NO₂⁺ can lead to less selective, diffusion-controlled reactions. |
Section 6: Critical Safety Precautions
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[17] Always handle them in a fume hood with appropriate PPE.
-
Exothermic Reaction: Mixing the acids and the nitration reaction itself are highly exothermic. Failure to control the temperature can lead to a runaway reaction, causing boiling and splashing of corrosive materials.[16]
-
Oxidizing Hazard: Nitric acid is a strong oxidizing agent and can react violently with combustible materials.[21][22] Do not allow it to come into contact with organic solvents (e.g., acetone, alcohols) or other reducing agents.
-
Waste Disposal: Quench any residual nitrating mixture carefully before disposal. Neutralize acidic waste streams according to your institution's safety protocols. Nitric acid waste should be segregated from organic waste.[22]
-
Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible. Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available.[16][21]
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Technical Support Center: Synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we emphasize not just the "how," but the "why," grounding our recommendations in established chemical principles to ensure your success.
Introduction to the Synthesis
The synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide typically proceeds through a two-step sequence starting from 4-methoxy-2-methylaniline. The first step is the acetylation of the amino group to form N-(4-methoxy-2-methylphenyl)acetamide. This is a crucial step to moderate the activating effect of the amine and to direct the subsequent nitration. The second step is the regioselective nitration of the acetanilide intermediate to yield the desired product. The primary challenge in this synthesis lies in controlling the regioselectivity of the nitration reaction to favor the introduction of the nitro group at the C6 position, ortho to the acetamido group and meta to the methoxy group.
Visualizing the Synthetic Pathway
Technical Support Center: Purification of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Welcome to the technical support center for the purification of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification workflows.
Understanding the Molecule: Physicochemical Properties
Before delving into purification techniques, a foundational understanding of the physicochemical properties of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is crucial. These properties dictate its behavior in different purification systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Molecular Weight | 224.21 g/mol | |
| Predicted LogP | 0.8 | |
| Appearance | Likely a yellow solid, characteristic of many nitroaromatic compounds. |
The presence of a nitro group and an acetamide group contributes to the polarity of the molecule. The predicted LogP value suggests a moderate polarity, which is a key consideration for selecting appropriate solvents for recrystallization and mobile phases for chromatography.
Purification Strategy Overview
The purification of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide typically involves two primary techniques: recrystallization and column chromatography. The choice between these methods depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
Caption: A general workflow for the purification of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
Recrystallization: Troubleshooting and FAQ
Recrystallization is often the most efficient method for purifying solid organic compounds. For N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, its crystalline nature makes it a prime candidate for this technique. Structurally similar compounds, such as N-(4-methoxy-2-nitrophenyl)acetamide, have been successfully purified by recrystallization from aqueous solutions.[1][2][3][4]
FAQ 1: How do I select the best solvent for recrystallization?
Answer: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, polar solvents are a good starting point.[5] For closely related compounds, recrystallization from deionized water or ethanol-water mixtures has proven effective.[1][6][7]
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude product into several test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate).
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Heat the test tubes that show low solubility. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the solutions to cool slowly to room temperature, then in an ice bath.
-
The solvent that yields a good crop of crystals upon cooling is a suitable choice.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.[5][8] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling. Consider using a solvent with a lower boiling point or a mixed solvent system.[5][9] |
| No crystals form upon cooling. | The solution is not saturated, or it is supersaturated.[8] | If the solution is not saturated, reduce the solvent volume by gentle heating. For supersaturation, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8][10] |
| Low yield of recrystallized product. | Too much solvent was used, or the crystals were washed with a solvent that was not ice-cold.[5][9] | Use the minimum amount of hot solvent necessary for dissolution. Always wash the collected crystals with a minimal amount of ice-cold solvent.[5][10] |
| Colored impurities persist in the final product. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[11] |
Column Chromatography: Troubleshooting and FAQ
Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for smaller-scale purifications or when recrystallization is ineffective.
FAQ 2: What is a good starting point for developing a column chromatography method for this compound?
Answer: For nitroaromatic compounds, silica gel is a common stationary phase.[12] The mobile phase, or eluent, should be a mixture of a non-polar and a polar solvent. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.[13]
Experimental Protocol: TLC for Solvent System Optimization
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio to achieve the desired Rf value for your product. Increasing the proportion of ethyl acetate will increase the Rf values.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of the target compound from impurities. | The chosen eluent system has insufficient resolving power. | Optimize the eluent system using TLC. Consider using a different solvent system or a different stationary phase (e.g., alumina or a phenyl-hexyl column for enhanced π-π interactions with the aromatic ring).[14] A longer column or smaller particle size stationary phase can also improve resolution.[15][16] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the mobile phase may be necessary. |
| The compound appears to be degrading on the column. | The compound is unstable on the acidic silica gel. | Deactivate the silica gel by adding a small amount of triethylamine to the eluent (e.g., 0.1-1%). Alternatively, use a less acidic stationary phase like alumina. |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels.[13] |
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Problem -> Poor_Separation; Problem -> No_Elution; Problem -> Degradation;
Poor_Separation -> Solution1; No_Elution -> Solution2; Degradation -> Solution3; }
Caption: A troubleshooting flowchart for common column chromatography issues.
Identifying and Managing Impurities
A successful purification strategy is built upon an understanding of the potential impurities. For N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, impurities can arise from several sources.[17]
Common Impurities:
-
Starting Material-Related: Unreacted 4-methoxy-2-methyl-6-nitroaniline or impurities present in the starting material.
-
Synthesis-Related: Byproducts of the acetylation reaction, such as di-acetylated products or unreacted acetic anhydride. Isomeric byproducts from the nitration step in the synthesis of the precursor are also a possibility.[7]
-
Degradation Products: The compound may degrade under certain conditions (e.g., prolonged exposure to acid or base).
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. Reverse-phase HPLC with a C18 or Phenyl-Hexyl column and a mobile phase of acetonitrile/water or methanol/water is a good starting point.[14][18][19][20]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopic Methods (NMR, IR, MS): To confirm the structure of the purified compound.
References
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. Retrieved from [Link]
-
IUCr. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Online. (2022). How Do You Improve Separation in Column Chromatography?. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 119-81-3 N-(4-Methoxy-2-nitrophenyl)acetamide Impurity. Retrieved from [Link]
-
IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Technical Support Center: Improving Yield in the Synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Welcome to the Technical Support Center for the synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this specific synthesis. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction to the Synthesis and its Challenges
The synthesis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide typically follows a two-step pathway: acetylation of 4-methoxy-2-methylaniline to form N-(4-methoxy-2-methylphenyl)acetamide, followed by electrophilic aromatic nitration.
Technical Support Center: Side Product Formation in the Nitration of 4-Methoxy-2-methylacetanilide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nitration of 4-methoxy-2-methylacetanilide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical electrophilic aromatic substitution reaction. We will move beyond simple procedural steps to explore the mechanistic rationale behind side product formation and provide field-proven strategies to enhance reaction selectivity and yield.
Reaction Overview: The Challenge of Regioselectivity
The nitration of 4-methoxy-2-methylacetanilide is a classic example of electrophilic aromatic substitution on a highly activated, polysubstituted benzene ring. The reaction typically involves a nitrating mixture of concentrated nitric acid and sulfuric acid to generate the electrophile, the nitronium ion (NO₂⁺).[1][2][3]
The primary challenge in this synthesis is controlling the regioselectivity. The starting material possesses three activating, ortho-, para-directing groups:
-
-NHCOCH₃ (Acetamido): A strongly activating group.
-
-OCH₃ (Methoxy): A strongly activating group.
-
-CH₃ (Methyl): A weakly activating group.
The interplay of their electronic and steric effects dictates the position of nitration. The acetamido and methoxy groups are dominant, directing the incoming electrophile to positions ortho and para to themselves. Given the substitution pattern, the most probable sites for nitration are C3, C5, and C6. Steric hindrance from the adjacent methyl and acetamido groups often influences the final product distribution. The desired product is typically 4-methoxy-2-methyl-5-nitroacetanilide, where substitution occurs ortho to the acetamido group and meta to the methoxy group.
Caption: General reaction scheme for the nitration of 4-methoxy-2-methylacetanilide.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the nitration of 4-methoxy-2-methylacetanilide in a practical question-and-answer format.
Issue 1: Formation of Undesired Isomers
Question: My reaction is producing a mixture of nitro-isomers, leading to a difficult purification process. Why is this happening, and how can I improve the regioselectivity for the 5-nitro product?
Answer: The formation of multiple isomers is a direct consequence of the competing directing effects of the powerful activating groups on the ring. While the 5-position is often favored, substitution at the 3-position (ortho to the methoxy group) and 6-position (ortho to the methyl group) can also occur. The precise ratio is highly sensitive to reaction conditions.
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter for selectivity.
-
Causality: At higher temperatures, the reaction becomes less selective, and the activation energy barriers to forming less stable isomers are more easily overcome.[4][5]
-
Protocol: Maintain the reaction temperature rigorously between 0-5 °C throughout the addition of the nitrating agent. Use an ice-salt bath if necessary.[6]
-
-
Rate of Addition: The speed at which you add the nitrating agent matters.
-
Causality: A slow, dropwise addition prevents localized temperature spikes (exotherms) and maintains a low, steady concentration of the nitronium ion, which favors the formation of the most thermodynamically stable product.[2][7]
-
Protocol: Add the pre-chilled nitrating mixture drop by drop to the substrate solution over a period of 30-60 minutes with efficient stirring.
-
-
Choice of Nitrating Agent: The standard mixed acid system may not be optimal for all substrates.
-
Causality: Milder nitrating agents can exhibit different selectivity profiles. For instance, nitric acid in acetic anhydride can sometimes favor ortho-substitution differently than mixed acid.[8][9]
-
Protocol: For highly sensitive substrates, consider exploring alternative nitrating systems such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or dinitrogen pentoxide (N₂O₅), which may offer improved regioselectivity under milder conditions.
-
Issue 2: Di-nitration and Poly-nitration Products
Question: My product analysis (e.g., NMR, Mass Spec) indicates the presence of di-nitrated compounds. How can I prevent this over-reaction?
Answer: The starting material is exceptionally electron-rich due to its multiple activating groups, making it highly susceptible to a second nitration. Once the first nitro group is added, it deactivates the ring, but the remaining activating groups can still promote a subsequent reaction under forcing conditions.[10][11]
Troubleshooting Steps:
-
Precise Stoichiometry: Do not use a large excess of the nitrating agent.
-
Causality: Any excess nitronium ion present after the initial mononitration will seek out another reaction site. The higher its concentration, the more likely di-nitration becomes.[9]
-
Protocol: Use a stoichiometric amount (1.0 equivalent) or a very slight excess (up to 1.1 equivalents) of nitric acid.
-
-
Low Temperature: As with isomer control, low temperature is crucial.
-
Monitor Reaction Progress: Do not let the reaction run for an arbitrary amount of time.
-
Causality: Allowing the reaction to stir for too long after the starting material is consumed provides an opportunity for the desired mono-nitro product to undergo a second nitration.
-
Protocol: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material spot has disappeared, proceed with the workup immediately.
-
Caption: Troubleshooting logic for common nitration side reactions.
Issue 3: Hydrolysis of the Acetanilide Group
Question: My workup is yielding a significant amount of the corresponding nitroaniline, indicating my acetamido protecting group has been cleaved. What causes this?
Answer: The acetamido group, while stable under many conditions, is susceptible to acid-catalyzed hydrolysis. The highly acidic reaction medium (concentrated H₂SO₄) and the presence of water can facilitate the cleavage of the amide bond to yield the free amine.[12][13][14] This hydrolysis is accelerated by heat.
Troubleshooting Steps:
-
Anhydrous Conditions: Minimize water content in your reaction.
-
Causality: Water is a necessary reagent for hydrolysis. While some water is unavoidable (e.g., in the nitric acid), using anhydrous solvents and dry glassware is essential.
-
Protocol: Use concentrated (98%) sulfuric acid and ensure all glassware is oven- or flame-dried before use.
-
-
Temperature Management: Avoid any heating of the acidic mixture.
-
Causality: The rate of hydrolysis is highly dependent on temperature. The low temperatures required for selective nitration also serve to suppress the hydrolysis side reaction.
-
Protocol: Perform the reaction at 0-5 °C and pour the reaction mixture onto a large amount of crushed ice for the workup. This dilutes the acid and dissipates heat simultaneously, minimizing hydrolysis during quenching.[2][14]
-
Issue 4: Oxidation and Tar Formation
Question: My reaction mixture turns dark brown or black, and I am isolating a tarry, intractable material instead of a crystalline product. What is causing this decomposition?
Answer: Concentrated nitric acid is a potent oxidizing agent, and highly activated aromatic rings are particularly vulnerable to oxidation, which leads to the formation of complex, often polymeric, phenolic, and quinonoid byproducts.[11][15] This is an extremely exothermic process that can lead to thermal runaway if not controlled.
Troubleshooting Steps:
-
Aggressive Temperature Control: This is non-negotiable for preventing oxidation.
-
Causality: Oxidation reactions have high activation energies but are extremely exothermic. Once initiated, they can generate enough heat to self-accelerate, leading to complete decomposition of the material.
-
Protocol: The 0-5 °C temperature range must be strictly maintained. Any upward deviation significantly increases the risk of oxidation.[6][7]
-
-
Controlled Addition and Efficient Stirring: Ensure homogeneity.
-
Causality: Poor stirring can create localized "hot spots" where the concentration of the nitrating agent is high, initiating oxidation that can then propagate through the mixture.[2]
-
Protocol: Use a magnetic stir bar that is large enough to create a vigorous vortex and add the nitrating agent slowly to the well-stirred substrate solution.
-
Data Summary of Potential Products
| Compound Name | Structure | Molecular Weight ( g/mol ) | Role |
| 4-Methoxy-2-methyl-5-nitroacetanilide | Desired Product | 224.21 | Desired Product |
| 4-Methoxy-2-methyl-3-nitroacetanilide | Isomeric Side Product | 224.21 | Isomeric Side Product |
| 4-Methoxy-2-methyl-dinitracetanilide | Di-nitration Side Product | 269.21 | Di-nitration Side Product |
| 4-Methoxy-2-methyl-5-nitroaniline | Hydrolysis Side Product | 182.18 | Hydrolysis Side Product |
| Oxidation Products | Complex Mixture | Variable | Decomposition Products |
Experimental Protocols
Protocol 1: Optimized Nitration of 4-Methoxy-2-methylacetanilide
-
Safety Note: This reaction uses concentrated, corrosive acids and is exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Have a base bath (e.g., sodium bicarbonate solution) ready for quenching.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-methylacetanilide (1 eq.) in concentrated sulfuric acid (98%, ~5 mL per gram of substrate) at room temperature. Cool the flask in an ice-salt bath until the internal temperature is 0 °C.
-
Nitrating Mixture Preparation: In a separate, dry beaker or flask cooled in an ice bath, slowly add concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (~2 mL per gram of substrate). Allow this mixture to cool to 0 °C.
-
Reaction: Using a dropping funnel or pasture pipette, add the cold nitrating mixture dropwise to the stirred substrate solution. Ensure the internal temperature of the reaction flask does not exceed 5 °C. The addition should take approximately 30-45 minutes.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction by TLC (see Protocol 2) until the starting material is no longer visible.
-
Workup: In a large beaker (1 L), prepare a mixture of crushed ice and water (~100 g of ice per 10 mL of reaction mixture). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 4-methoxy-2-methyl-5-nitroacetanilide.
Protocol 2: TLC Monitoring
-
Eluent System: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Adjust polarity as needed.
-
Spotting: On a silica gel TLC plate, spot the starting material (dissolved in a suitable solvent like acetone), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Development & Visualization: Develop the plate in a chamber saturated with the eluent. Visualize the spots under a UV lamp (254 nm). The product should be a new spot, typically with a higher Rf value than the starting material due to the introduction of the polar nitro group.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 12. brainly.in [brainly.in]
- 13. Acetanilide on nitration followed by alkaline hydrolysis mainly gives - [allen.in]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of N-(4-methoxy-2-nitrophenyl)acetamide
Welcome to the technical support center for the crystallization of N-(4-methoxy-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this compound.
Introduction to Crystallization of N-(4-methoxy-2-nitrophenyl)acetamide
N-(4-methoxy-2-nitrophenyl)acetamide is synthesized by the acetylation of 4-methoxy-2-nitroaniline.[1][2] The final step of its synthesis is crucial for obtaining a high-purity product, and this is typically achieved through recrystallization. The most commonly reported successful methods involve recrystallization from an aqueous solution or ethanol.[1][2] In one documented instance, single crystals in the form of yellow laths were grown by the slow cooling of a hot, nearly saturated aqueous solution.[1][2]
This guide will delve into the intricacies of this process, providing a logical framework for troubleshooting common issues and ensuring the successful isolation of pure N-(4-methoxy-2-nitrophenyl)acetamide.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the crystallization of N-(4-methoxy-2-nitrophenyl)acetamide.
Problem 1: My product is "oiling out" instead of crystallizing.
Q: I've dissolved my crude N-(4-methoxy-2-nitrophenyl)acetamide in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" is a common phenomenon in crystallization where the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This can be caused by several factors:
-
High concentration of impurities: Impurities can depress the melting point of your compound, making it more likely to separate as a liquid. Common impurities in the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide include unreacted 4-methoxy-2-nitroaniline and byproducts from previous synthetic steps.
-
Rapid cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.
-
Supersaturation level is too high: If the solution is too concentrated, the solute may crash out of solution as an oil.
-
Inappropriate solvent choice: The solvent may not be ideal for facilitating crystal nucleation and growth for this specific compound.
Troubleshooting Steps:
-
Re-heat and dilute: Gently reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level.
-
Slow cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move it to a colder environment (e.g., a refrigerator or ice bath).
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline N-(4-methoxy-2-nitrophenyl)acetamide, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.
-
Change the solvent system: If the above steps fail, you may need to reconsider your solvent. A mixed solvent system can sometimes prevent oiling out.
Problem 2: No crystals are forming, even after extended cooling.
Q: My solution has been cooling for a long time, and it remains clear. What should I do to induce crystallization?
A: The lack of crystal formation is usually due to either insufficient supersaturation or a high nucleation energy barrier.
Troubleshooting Steps:
-
Induce nucleation:
-
Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can initiate crystal formation.
-
Seeding: Introducing a seed crystal is a very effective method to induce crystallization.
-
-
Increase supersaturation:
-
Evaporation: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this could lead to oiling out. After evaporation, allow the solution to cool slowly again.
-
Antisolvent addition: If you are using a single solvent, you can try adding a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly. This technique is known as mixed-solvent recrystallization.
-
Problem 3: The resulting crystals are discolored (e.g., brownish or tarry).
Q: My final product has a dark, impure appearance. How can I improve the color and purity?
A: Discoloration is often due to the presence of colored impurities, which can arise from oxidation of the starting aniline or from side reactions during synthesis.
Troubleshooting Steps:
-
Use of Activated Charcoal: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.
-
Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat source to prevent bumping. Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. It is important to keep the solution hot during this step to prevent your product from crystallizing prematurely on the filter paper.
-
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the obtained crystals can significantly improve purity and color.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of N-(4-methoxy-2-nitrophenyl)acetamide?
A1: Based on available literature, aqueous solutions and ethanol are the most effective and commonly used solvents for the recrystallization of N-(4-methoxy-2-nitrophenyl)acetamide.[1][2] Single crystals have been successfully grown from a hot, saturated aqueous solution by slow cooling.[1][2] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Solvent Selection Workflow:
Caption: Workflow for selecting a suitable recrystallization solvent.
Q2: How does pH affect the crystallization process?
A2: While there is no specific data on the optimal pH for the crystallization of N-(4-methoxy-2-nitrophenyl)acetamide, the chemical stability of the molecule provides guidance. The acetamide functional group can undergo hydrolysis to the corresponding aniline and acetic acid under strongly acidic or basic conditions, especially at elevated temperatures.
Therefore, it is crucial to maintain a near-neutral pH during recrystallization to prevent chemical degradation of your product. If your crude product is suspected to contain acidic or basic impurities from previous synthetic steps, a pre-crystallization wash with a dilute, mild base (like sodium bicarbonate solution) or acid may be beneficial, followed by washing with water to neutrality.
Q3: What are the likely impurities in my crude N-(4-methoxy-2-nitrophenyl)acetamide?
A3: Understanding potential impurities is key to effective troubleshooting. The impurities will largely depend on the synthetic route used to prepare the starting material, 4-methoxy-2-nitroaniline. A common route involves the nitration of 4-methoxyacetanilide followed by hydrolysis.
| Impurity | Origin | Impact on Crystallization |
| 4-methoxy-2-nitroaniline | Incomplete acetylation of the starting material. | Can co-crystallize or inhibit crystal growth. |
| 4-methoxy-3-nitroaniline | Isomeric byproduct from the nitration step. | Can be difficult to separate due to similar properties. |
| Unreacted 4-methoxyacetanilide | Incomplete hydrolysis in the preceding step. | May have different solubility and affect crystal purity. |
| Oxidation byproducts | Oxidation of the aniline ring during synthesis. | Often colored and can lead to tarry precipitates. |
Q4: How can I monitor the purity of my product during recrystallization?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. You can spot the crude material, the mother liquor (the solution left after crystallization), and the recrystallized product on a TLC plate. A successful recrystallization will show a significant reduction or complete removal of impurity spots in the lane corresponding to the recrystallized product. The mother liquor lane will likely show an enrichment of the impurity spots.
Experimental Workflow for Purification and Monitoring:
Sources
Technical Support Center: Preventing Oxidation Byproducts in Aniline Nitration Reactions
Welcome to the Technical Support Center for professionals in pharmaceutical development and organic synthesis. This guide is designed to provide in-depth, actionable insights into one of the common yet critical challenges in aromatic chemistry: the nitration of aniline. Direct nitration is notoriously problematic due to the high reactivity of the aniline ring, which often leads to the formation of undesirable oxidation byproducts.[1][2][3] This document offers a structured approach to understanding, troubleshooting, and ultimately preventing these side reactions.
Frequently Asked Questions (FAQs)
Q1: Why does my aniline nitration reaction turn dark brown or black and produce a tarry substance?
A1: This is a classic indication of aniline oxidation.[4] The amino group (-NH₂) is a powerful activating group, making the aromatic ring highly electron-rich and extremely susceptible to oxidation by strong oxidizing agents like nitric acid.[4][5] This is especially prevalent at elevated temperatures. The dark, tarry material is a complex mixture of polymeric and oxidized species, which are often insoluble and difficult to characterize.[6]
Q2: I'm observing a significant amount of m-nitroaniline in my product mixture. Isn't the amino group an ortho, para-director?
A2: While the -NH₂ group is indeed an ortho, para-director, the strongly acidic conditions of the nitrating mixture (concentrated nitric and sulfuric acids) lead to the protonation of the basic amino group.[3][7][8] This forms the anilinium ion (-NH₃⁺), which is an electron-withdrawing group and, consequently, a meta-director.[3][7][9] The presence of a substantial amount of the meta isomer is a direct result of this protonation equilibrium.[7][10]
Q3: What is the primary strategy to prevent both oxidation and meta-substitution?
A3: The most effective and widely adopted strategy is the protection of the amino group before nitration.[1][4] This is typically achieved by acetylating the aniline to form acetanilide.[7][11][12] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than a free amino group, which helps prevent oxidation.[11][13] Crucially, the amide is not basic enough to be protonated by the nitrating mixture, thus avoiding the formation of the meta-directing anilinium ion.[4]
Q4: Are there alternative methods to direct nitration that can minimize oxidation?
A4: Yes, while amino group protection is the most common approach, other strategies exist. One method involves the sulfonation of aniline to produce sulfanilic acid. The sulfonic acid group can then be nitrated, followed by the removal of the sulfonic acid group to yield the desired nitroaniline. Additionally, exploring milder nitrating agents or different solvent systems can sometimes reduce the extent of oxidation for specific substrates.[14][15]
Troubleshooting Guides & Detailed Protocols
This section provides actionable troubleshooting steps and detailed experimental protocols to address the challenges outlined in the FAQs.
Troubleshooting Guide 1: Excessive Oxidation and Tar Formation
| Symptom | Primary Cause | Solution |
| Reaction mixture darkens significantly (dark brown/black). | Oxidation of the aniline starting material by nitric acid.[2][4] | 1. Protect the Amino Group: Immediately implement an acetylation step to convert aniline to acetanilide before nitration.[7][11][12] This moderates the reactivity of the amino group.[7]2. Strict Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) throughout the addition of the nitrating mixture.[4] This minimizes thermal decomposition and the rate of oxidation reactions. |
| Formation of an insoluble, tarry precipitate. | Polymerization and formation of complex oxidation byproducts.[6][16] | In addition to the above, ensure efficient stirring to prevent localized overheating and concentration gradients of the nitrating agent. |
Troubleshooting Guide 2: High Yield of m-Nitroaniline Isomer
| Symptom | Primary Cause | Solution |
| Isolation of a significant amount of the meta-nitroaniline isomer.[9] | Protonation of the amino group in the strong acid medium to form the meta-directing anilinium ion.[3][7][9] | 1. Protect the Amino Group: Acetylation of the amino group to form a neutral amide is the standard and most effective solution.[4] The amide is not readily protonated and remains an ortho, para-director.[4]2. Consider Milder Nitrating Agents: For complex or sensitive substrates, exploring alternative, less acidic nitrating systems can be a viable option.[14] |
Key Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation
This procedure converts aniline into acetanilide, protecting the amino group from oxidation and directing nitration to the para position.
Materials:
-
Aniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice-cold water
Procedure:
-
In a suitable flask, dissolve the aniline in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess of acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Gently warm the mixture for approximately 15-30 minutes to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude acetanilide can be purified by recrystallization, typically from ethanol or water.[17]
Protocol 2: Nitration of Acetanilide
Materials:
-
Acetanilide (from Protocol 1)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
Procedure:
-
Carefully dissolve the dried acetanilide in concentrated sulfuric acid, ensuring the temperature is maintained at or below room temperature.
-
Cool the mixture in an ice bath to between 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, with vigorous stirring, ensuring the temperature does not rise above 10 °C.[4]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto crushed ice to precipitate the crude product, which will be a mixture of o- and p-nitroacetanilide.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
Protocol 3: Hydrolysis of p-Nitroacetanilide
This step removes the acetyl protecting group to yield the final product, p-nitroaniline.
Materials:
-
Crude nitroacetanilide mixture
-
70% Sulfuric Acid (or aqueous HCl)
-
Aqueous Sodium Hydroxide
Procedure:
-
The crude nitroacetanilide (often the para isomer is the main component and can be separated from the ortho isomer by recrystallization from ethanol at this stage) is refluxed with aqueous acid (e.g., 70% H₂SO₄ or dilute HCl).[17][18]
-
The reaction is monitored until the hydrolysis is complete (the solid dissolves).[18]
-
The hot solution is cooled and then carefully neutralized with a base (e.g., aqueous sodium hydroxide) to precipitate the p-nitroaniline.
-
The precipitated p-nitroaniline is collected by vacuum filtration, washed with water, and can be further purified by recrystallization.
Mechanistic Insights & Visualizations
To better understand the underlying chemical principles, the following diagrams illustrate the key reaction pathways.
The Problem: Direct Nitration of Aniline
Direct nitration leads to two major problems: oxidation of the highly activated ring and protonation of the amino group, which results in the formation of a significant amount of the undesired meta-isomer.
Caption: A three-step workflow for the controlled synthesis of p-nitroaniline.
References
- Vertex AI Search. (2024).
- askIITians. (2025).
- Brainly.in. (2019).
- Toppr. (n.d.).
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- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Vedantu. (n.d.). Why is nitration of aniline difficult class 11 chemistry CBSE.
- Shaalaa.com. (2022).
- Chemistry Stack Exchange. (2019).
- YouTube. (2020).
- Quora. (2020). In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like?
- Quora. (2019).
- Sigma-Aldrich. (n.d.). 39441 Nitrate Reagent B (Sulfanilic acid Solution).
- YouTube. (2022). Why acylation of aniline carried out before nitration?
- ACS Omega. (2024).
- Asian Journal of Chemistry. (2010).
- Allen. (n.d.). Why is NH_(2)
- BenchChem. (n.d.).
- YouTube. (2017). Nitration of Aniline| Part 32| class 12 |unit 13|cbse chemistry Amines chapter.
- MDPI. (n.d.).
- Organic Syntheses. (n.d.). o-NITROANILINE.
- Quora. (2018). How can we prepare nitrobenzene from aniline? Why can't we directly oxidize it?
- Studylib. (n.d.). o-Nitroaniline & p-Nitroaniline Synthesis: Organic Chemistry Lab.
- Reddit. (2016).
- Scribd. (n.d.).
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- YouTube. (2024). Making Nitroaniline (And the Exploding Snake).
- BenchChem. (2025). Technical Support Center: Synthesis of p-Nitroaniline.
- Master Organic Chemistry. (2018).
- Chemistry LibreTexts. (2019). 16.
Sources
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Navigating the Exotherm: A Technical Support Guide to Temperature Control in Acetanilide Nitration
For Immediate Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the exothermic nitration of acetanilide. As Senior Application Scientists, we offer this guide to ensure procedural safety, maximize product yield, and maintain the scientific integrity of your experimental outcomes.
The nitration of acetanilide is a classic example of an electrophilic aromatic substitution. However, its exothermic nature demands meticulous temperature control to prevent runaway reactions and the formation of unwanted byproducts.[1][2] This guide is structured to address the most common challenges encountered during this synthesis.
Core Principles: Understanding the Exotherm
The reaction between acetanilide and a nitrating mixture (typically concentrated nitric and sulfuric acids) is highly exothermic, meaning it releases a significant amount of heat.[3] Failure to effectively dissipate this heat can lead to a rapid increase in temperature, resulting in several undesirable outcomes:
-
Runaway Reactions: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous, self-sustaining exothermic cycle.[4]
-
Formation of Byproducts: Higher temperatures can promote the formation of ortho-nitroacetanilide and dinitrated products, reducing the yield and purity of the desired para-nitroacetanilide.[3][5]
-
Hydrolysis: Elevated temperatures in the presence of acid can lead to the hydrolysis of the amide group, forming p-nitroaniline, which is difficult to separate from the final product.[1][3]
Effective temperature management is therefore paramount for a successful and safe nitration of acetanilide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of acetanilide, with a focus on temperature-related causes and remedies.
Q1: My reaction temperature is rapidly increasing despite using an ice bath. What's happening and what should I do?
A1: This indicates that the rate of heat generation is exceeding the cooling capacity of your setup.
-
Immediate Action: If safe to do so, immediately cease the addition of the nitrating agent. If the temperature continues to rise dramatically, you may need to consider quenching the reaction by carefully pouring the mixture onto a large volume of crushed ice.[6] Be aware that quenching is also an exothermic process and should be done with extreme caution in a fume hood.
-
Potential Causes & Preventative Measures:
-
Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly is a common cause of temperature spikes.[6] The addition should always be slow and dropwise, allowing the cooling system to dissipate the heat generated from each drop before adding the next.[7][8]
-
Inadequate Cooling: A simple ice-water bath may not be sufficient. For more vigorous reactions, an ice-salt bath can achieve temperatures below 0°C.[4] Ensure good contact between the reaction flask and the cooling medium.
-
Poor Agitation: Inefficient stirring can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway reaction.[6][9] Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous and the temperature is uniform.
-
Q2: The yield of my p-nitroacetanilide is low, and the product is a deep yellow or orange color.
A2: This suggests the formation of significant impurities, likely due to poor temperature control.
-
Analysis: A deep yellow or orange color is often indicative of the presence of p-nitroaniline, a result of amide hydrolysis at elevated temperatures.[1] Low yields can also be attributed to the formation of the more soluble o-nitroacetanilide isomer or dinitrated byproducts.[3][5]
-
Troubleshooting & Optimization:
-
Maintain Low Temperatures: The ideal temperature range for the nitration of acetanilide is typically between 0°C and 10°C.[3][7][8] Some procedures even recommend maintaining the temperature below 10°C.[10][11]
-
Slow Reagent Addition: As mentioned previously, a slow, dropwise addition of the nitrating mixture is crucial to prevent temperature fluctuations that favor byproduct formation.[3]
-
Pre-chilling Reagents: Both the acetanilide solution and the nitrating mixture should be thoroughly chilled before mixing.[1][12]
-
Q3: My reaction mixture became very viscous and difficult to stir after adding sulfuric acid.
A3: This is a normal observation. The addition of concentrated sulfuric acid to the solution of acetanilide in glacial acetic acid increases the viscosity of the mixture.[1][12]
-
Solution:
-
Ensure Robust Stirring: Use a powerful magnetic stir plate and a suitably sized stir bar to maintain adequate agitation. If the mixture is too viscous for a magnetic stirrer, an overhead mechanical stirrer is recommended.
-
Controlled Addition: The viscosity can make heat transfer less efficient. It is even more critical to add the nitrating mixture slowly and monitor the temperature closely in a viscous solution.
-
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 10°C | Minimizes byproduct formation (o-isomer, dinitration) and hydrolysis.[3][7][8] |
| Nitrating Agent Addition | Slow, dropwise | Prevents localized temperature spikes and potential runaway reactions.[3][6] |
| Agitation | Vigorous and constant | Ensures homogenous mixing and efficient heat dissipation, preventing "hot spots".[6][9] |
Frequently Asked Questions (FAQs)
Q: Why is sulfuric acid used in addition to nitric acid?
A: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[12]
Q: What is the purpose of pouring the reaction mixture over ice at the end of the reaction?
A: Pouring the reaction mixture onto ice serves two main purposes. Firstly, it quenches the reaction by rapidly diluting the acids and lowering the temperature. Secondly, it causes the crude p-nitroacetanilide, which is insoluble in water, to precipitate out of the solution, allowing for its collection by filtration.[8][12]
Q: Can I use a different solvent instead of glacial acetic acid?
A: Glacial acetic acid is used because it is a polar solvent that can dissolve acetanilide, and the acetate ion is a poor nucleophile, so it does not interfere with the reaction.[1][8] While other solvents might be possible, glacial acetic acid is the most commonly used and well-documented solvent for this specific reaction.
Experimental Workflow & Diagrams
Workflow for Temperature-Controlled Nitration of Acetanilide
Caption: Step-by-step workflow for the nitration of acetanilide.
Troubleshooting Logic for Temperature Excursions
Caption: Decision-making process for temperature control issues.
References
- Lu Le Laboratory. (2013).
-
Scribd. (n.d.). The Nitration of Acetanilide. Retrieved from [Link]
- Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry.
-
Scribd. (n.d.). Exp 4 - P-Nitro Acetanilide. Retrieved from [Link]
- Benchchem. (2025).
-
Scribd. (n.d.). P-Nitro Acetanilide Synthesis Guide. Retrieved from [Link]
- Chegg.com. (2019). Solved NITRATION OF ACETANILIDE REFERENCES Pavia et al.
- Benchchem. (2025).
- Asynt. (2024). What are the best tools for cooling chemical reactions?.
- Quora. (2014). What are the most efficient heat removal methods in an exothermic reaction system?.
- JAAN's Science Class. (2012).
- ResearchGate. (n.d.).
- eGyanKosh. (n.d.).
- YouTube. (2024).
- Google Patents. (n.d.).
- YouTube. (2015).
- University of California, Santa Barbara. (n.d.). NITRIC ACID SAFETY.
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- LNEYA. (n.d.).
-
Scribd. (n.d.). The Nitration of Acetanilide. Retrieved from [Link]
- NIH. (2014).
- BYJU'S. (2020).
- Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide.
- Quora. (2020). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?.
-
Scribd. (n.d.). Nitration of Acetanilide Report. Retrieved from [Link]
- YouTube. (2020). Seg 1, Chapter 8, Example 8-7: Interstage cooling for highly exothermic reversible rxns.
- Homework.Study.com. (n.d.). Explain, in terms of resonance stabilization and steric hindrance, why, in the nitration of acetanilide, para-substitution is preferred over ortho.
- IChemE. (n.d.).
- YouTube. (2020).
- UKEssays.com. (2017).
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- YouTube. (2021). Thermodynamic vs Kinetic Control.
- YouTube. (2024). Making Nitroaniline (And the Exploding Snake).
- Course Hero. (n.d.). EXP.2.
Sources
- 1. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. m.youtube.com [m.youtube.com]
- 3. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
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- 12. chegg.com [chegg.com]
Technical Support Center: Solvent Selection for Nitrophenylacetamide Recrystallization
Welcome to the technical support center for the purification of nitrophenylacetamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent for the recrystallization of nitrophenylacetamide isomers. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in choosing a recrystallization solvent for nitrophenylacetamides?
The cornerstone of a successful recrystallization is selecting a solvent in which the nitrophenylacetamide isomer has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1][2] This temperature-dependent solubility differential is the driving force for crystal formation and purification. An ideal solvent will dissolve the crude product when heated but allow for maximum recovery of pure crystals upon cooling, leaving impurities behind in the solvent (mother liquor).
Q2: How does the position of the nitro group (ortho, meta, para) affect solvent selection?
The position of the nitro group significantly influences the polarity and crystal lattice energy of the nitrophenylacetamide isomers, which in turn dictates their solubility in various solvents. Generally, the ortho-isomer is more soluble in polar solvents than the para-isomer.[3] This difference can be exploited to separate a mixture of o- and p-isomers. For instance, after a nitration reaction that produces both, recrystallization from a suitable solvent like ethanol can yield the less soluble p-nitroacetanilide as crystals, while the more soluble o-nitroacetanilide remains in the mother liquor. The solubility of the meta-isomer will also differ based on its unique polarity and molecular interactions.
Q3: Is a single solvent always the best choice? When should I consider a mixed solvent system?
While a single solvent that meets the ideal solubility criteria is often preferred for its simplicity, a mixed solvent system can be highly effective, particularly when no single solvent is ideal.[3] A common scenario is when your nitrophenylacetamide is too soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water) at all temperatures. By dissolving the compound in a minimal amount of the "good" hot solvent and then slowly adding the "poor" hot solvent until the solution becomes slightly cloudy (the saturation point), you can create an ideal environment for crystallization upon cooling. A frequently used combination for nitrophenylacetamides is an ethanol-water mixture.[3]
Q4: My nitrophenylacetamide is colored. Will recrystallization remove the color?
Recrystallization can often remove colored impurities. If the colored material is an impurity with different solubility characteristics than your desired compound, it will remain in the mother liquor. However, if the color is due to an impurity that co-crystallizes or if the product itself is colored, simple recrystallization may not suffice. In such cases, you can add a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use charcoal judiciously, as it can also adsorb some of your product, leading to a lower yield.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of nitrophenylacetamides in a question-and-answer format, providing logical steps to resolve them.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Troubleshooting Steps:
-
Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the clear solution and allow it to cool slowly again.
-
Lower the cooling temperature: If using a mixed solvent system, the second solvent might be causing the compound to precipitate too quickly. Try adding the second solvent at a slightly lower temperature.
-
Change the solvent system: If the problem persists, your compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.
-
Promote slow cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Q: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
A: This is a common issue, often due to using too much solvent or the solution being supersaturated.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
-
Reduce the solvent volume: If induction techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Add an anti-solvent: If you are using a single solvent, you can try adding a miscible "poor" solvent dropwise until the solution becomes turbid, then clarify with a few drops of the original hot solvent before cooling.
-
Q: My final product yield is very low. How can I improve it?
A: Low yield can result from several factors throughout the recrystallization process.
-
Troubleshooting Steps:
-
Minimize solvent usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Ensure complete dissolution: Make sure all of the solid is dissolved in the hot solvent before cooling. Any undissolved solid is likely to be filtered out with impurities.
-
Maximize cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[1]
-
Careful washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent or too much solvent will dissolve some of your purified product.
-
Check the mother liquor: To see if a significant amount of product remains in the mother liquor, you can try to evaporate some of the solvent and see if more crystals form.
-
Solvent Selection Workflow
The following diagram illustrates a systematic approach to selecting the appropriate solvent for the recrystallization of your nitrophenylacetamide isomer.
Caption: A stepwise workflow for selecting a suitable recrystallization solvent.
Comparative Solubility of Nitrophenylacetamide Isomers
The following table provides a qualitative overview of the solubility of nitrophenylacetamide isomers in common laboratory solvents. This information should be used as a starting point for your own small-scale solubility tests.
| Solvent | o-Nitrophenylacetamide | m-Nitrophenylacetamide | p-Nitrophenylacetamide |
| Water (cold) | Slightly Soluble | Sparingly Soluble | Partially Soluble[3][4] |
| Water (hot) | Soluble | Moderately Soluble | Sparingly Soluble |
| Ethanol | Soluble | Soluble | Soluble[3][4] |
| Methanol | Soluble | Soluble | Soluble |
| Acetone | Soluble | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble | Moderately Soluble |
| Chloroform | Soluble | Soluble | Partially Soluble[3][4] |
| Toluene | Moderately Soluble | Sparingly Soluble | Sparingly Soluble |
| Hexane | Insoluble | Insoluble | Insoluble |
Note: "Soluble" indicates good solubility, especially when hot. "Partially" and "Slightly" soluble suggest that these solvents might be good candidates for recrystallization, especially in mixed solvent systems. "Insoluble" indicates poor solubility even at elevated temperatures.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude nitrophenylacetamide into a small test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. A good candidate solvent will not dissolve the compound well at room temperature.
-
If the solid is insoluble at room temperature, heat the test tube in a water bath or on a heating block. Continue to add the solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature.
-
Place the test tube in an ice-water bath and observe for crystal formation. An ideal solvent will produce a good yield of crystals.
-
Repeat this process for a range of solvents to identify the most suitable one.
Protocol 2: Recrystallization of p-Nitrophenylacetamide using an Ethanol-Water Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude p-nitrophenylacetamide. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and swirling.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
Sources
Technical Support Center: Monitoring Acetanilide Nitration with TLC
Welcome to the Technical Support Center for the nitration of acetanilide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions. Our focus is on the practical application of Thin-Layer Chromatography (TLC) for real-time reaction monitoring, ensuring both scientific rigor and successful experimental outcomes.
Section 1: Foundational Principles: The "Why" Behind the "How"
Understanding the underlying chemical principles is critical for effective troubleshooting. The nitration of acetanilide is a classic example of an electrophilic aromatic substitution reaction.
The reaction involves treating acetanilide with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3] This electrophile is then attacked by the electron-rich benzene ring of acetanilide.
The acetamido group (-NHCOCH₃) on the acetanilide molecule is an ortho-, para-directing group.[3][4] This means it activates the benzene ring towards electrophilic attack and directs the incoming nitro group primarily to the positions opposite (para) and adjacent (ortho) to it. The para product is typically the major isomer formed due to less steric hindrance compared to the ortho position.[1][3] A minor amount of the ortho-nitroacetanilide is also formed.[1][5]
Section 2: The Workflow: From Reaction to Analysis
A visual representation of the experimental process provides a clear roadmap for the synthesis and subsequent monitoring.
Caption: Workflow for Acetanilide Nitration and TLC Monitoring.
Section 3: Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues that may arise during the TLC monitoring of acetanilide nitration, presented in a practical question-and-answer format.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| No spots are visible on the TLC plate under UV light. | 1. Insufficient Concentration: The sample spotted on the TLC plate may be too dilute. 2. Non-UV Active Compounds: While acetanilide and its nitrated products are UV active, other potential impurities may not be.[6][7] 3. Improper Spotting Technique: The capillary spotter may not have transferred enough sample to the plate. | 1. Concentrate the Sample: If possible, carefully evaporate some of the solvent from the aliquot before spotting. 2. Use a Staining Agent: After UV visualization, use a chemical stain like iodine vapor or a permanganate dip.[7][8] Iodine complexes with aromatic compounds, making them visible as brown spots.[6][9] 3. Refine Spotting: Ensure the capillary tube is adequately filled and touch it gently to the silica gel multiple times in the same spot, allowing the solvent to evaporate between applications. |
| The starting material spot is still present and intense, even after a significant reaction time. | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Low Temperature: The reaction temperature may be too low, slowing down the rate of reaction. 3. Inactive Nitrating Mixture: The nitric acid or sulfuric acid may be old or degraded. | 1. Allow More Time: Continue to monitor the reaction at regular intervals. 2. Gradual Warming: Allow the reaction to slowly warm to room temperature, while still monitoring with TLC.[10] Be cautious, as this can sometimes lead to a rapid increase in reaction rate.[10] 3. Use Fresh Reagents: Ensure the acids are of high quality and have been stored properly. |
| Multiple new spots appear on the TLC plate. | 1. Formation of Isomers: The appearance of two new spots is expected, corresponding to the major para and minor ortho isomers of nitroacetanilide.[1][5] 2. Dinitration: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitrated products may form.[11][10] 3. Side Reactions: Other side reactions, such as hydrolysis of the amide, could be occurring. | 1. Characterize Isomers: The para isomer is generally less polar and will have a higher Rf value than the more polar ortho isomer. 2. Control Reaction Conditions: Strictly maintain a low reaction temperature (typically below 20°C) and add the nitrating mixture dropwise to avoid localized high concentrations.[1][12] 3. Optimize Work-up: Promptly pouring the reaction mixture into ice water after completion helps to quench the reaction and minimize side product formation.[1] |
| The spots are streaking or "tailing" on the TLC plate. | 1. Sample Overload: Applying too much sample to the TLC plate can cause streaking. 2. Inappropriate Solvent System: The chosen eluent may not be suitable for the compounds being separated. 3. Acidic or Basic Compounds: The presence of acidic or basic impurities can interact strongly with the silica gel, causing tailing. | 1. Dilute the Sample: Use a more dilute solution for spotting. 2. Adjust Solvent Polarity: If spots are streaking, try a slightly more polar solvent system. For example, if using a 2:1 ethyl acetate/hexane mixture, try a 3:1 or 4:1 ratio.[13] 3. Add a Modifier: For acidic compounds, adding a small amount of acetic acid to the eluent can improve spot shape.[14] |
| The Rf values are too high or too low. | 1. Solvent System Polarity: An eluent that is too polar will cause all spots to run to the top of the plate (high Rf). An eluent that is not polar enough will result in spots remaining at the baseline (low Rf). | 1. Optimize the Eluent: The goal is to have the Rf values of the key components between 0.2 and 0.8 for good separation. If Rf values are too high, decrease the polarity of the eluent (e.g., increase the proportion of hexane). If they are too low, increase the polarity (e.g., increase the proportion of ethyl acetate). |
Section 4: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of monitoring acetanilide nitration with TLC.
Q1: What is the ideal solvent system for TLC analysis of this reaction?
A common and effective solvent system is a mixture of ethyl acetate and hexane. A starting point is often a 2:1 or 3:1 ratio of ethyl acetate to hexane.[13] The optimal ratio may need to be determined empirically to achieve good separation between the starting material and the product isomers.
Q2: How do I prepare my samples for TLC spotting?
Carefully withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary or pipette. It is often beneficial to quench the reaction in the aliquot by adding a small amount of cold water or a dilute sodium bicarbonate solution before spotting. This prevents further reaction on the TLC plate. The starting material should be dissolved in a suitable solvent, such as ethyl acetate, for spotting as a reference.
Q3: How do I use a co-spot and why is it important?
A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same location.[15][16] This is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the Rf values of the starting material and product are very similar.[16][17]
Q4: What do the expected TLC results look like as the reaction progresses?
-
t = 0 (before adding nitrating mixture): A single spot corresponding to acetanilide.
-
During the reaction: The intensity of the acetanilide spot will decrease, and one or two new spots corresponding to the p-nitroacetanilide and o-nitroacetanilide products will appear. The product spots will have a lower Rf value than the starting acetanilide due to the increased polarity of the nitro group.
-
Reaction completion: The spot for acetanilide will have completely disappeared, and only the product spots will be visible.[18]
Q5: What are the key safety precautions for this experiment?
Nitration reactions are highly exothermic and require careful temperature control.[10] The nitrating mixture is extremely corrosive and a strong oxidizing agent.[19][20] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[19][21] Have an ice bath ready to control the reaction temperature and a neutralizing agent (like sodium bicarbonate) available for spills.[22][23]
Section 5: Detailed Experimental Protocol
This protocol provides a step-by-step guide for the nitration of acetanilide and its monitoring by TLC.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Crushed ice
-
Ethanol
-
TLC plates (silica gel 60 F254)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
UV lamp (254 nm)
Procedure:
-
Preparation of Acetanilide Solution: In a clean Erlenmeyer flask, dissolve acetanilide in glacial acetic acid. Gentle warming may be necessary to facilitate dissolution.[1][3] Once dissolved, cool the solution in an ice bath.
-
Preparation of Nitrating Mixture: In a separate test tube, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid.[13] Cool this mixture in the ice bath. Caution: This mixture is highly corrosive.
-
Nitration Reaction: Slowly and dropwise, add the cold nitrating mixture to the stirred acetanilide solution, ensuring the temperature of the reaction mixture remains below 20°C.[1][12]
-
TLC Monitoring:
-
Prepare a TLC chamber with an appropriate eluent (e.g., 2:1 ethyl acetate/hexane).
-
On a TLC plate, draw a baseline with a pencil and mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Spot a solution of acetanilide in the "SM" lane.
-
At various time intervals (e.g., 0, 15, and 30 minutes), withdraw a small aliquot of the reaction mixture, quench it with a drop of cold water, and spot it in the "RM" lane.
-
In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the developed plate under a UV lamp and circle the spots with a pencil.[6]
-
-
Work-up and Purification:
-
Once the TLC analysis indicates the disappearance of the starting material, pour the reaction mixture onto a generous amount of crushed ice with stirring.[1][12]
-
Collect the precipitated crude product by vacuum filtration and wash it with cold water to remove any residual acid.[1]
-
The crude product, which is a mixture of ortho- and para-nitroacetanilide, can be purified by recrystallization from ethanol.[5][24] The p-nitroacetanilide is less soluble in ethanol and will crystallize out upon cooling, while the more soluble o-nitroacetanilide will remain in the mother liquor.[1][25]
-
References
- BYJU'S. (2020, July 2).
- Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide.
- Chemistry LibreTexts. (2025, August 21). 5.
- ResearchGate.
- Unacademy.
- Lu Le Laboratory. (2013, June 1).
- Benchchem.
- YouTube. (2024, June 7).
- Scribd. Nitroacetanilide.
- Labster.
- Webflow.
- Chemistry LibreTexts. (2022, April 7). 2.
- Khan Academy.
- Chemistry Hall.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- Coconote. (2025, October 14). TLC Monitoring of Reaction Progress.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- UKEssays.com. (2017, August 2).
- WSU. Monitoring Reactions by TLC.
- UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- Benchchem.
- Vedantu. Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE.
- Cram. P-Nitroacetanilide Lab Report - 1516 Words.
- University of Rochester, Department of Chemistry. How To: Monitor by TLC.
- Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- YouTube. (2020, October 19).
- Canadian Science Publishing. Nitrations of acetanilides by reagents of N02X type1.
- Benchchem.
- Brainly. (2023, July 1). [FREE] The TLC of the crude nitration reaction solid had two product spots but no spot corresponding to the.
- Chegg.com. (2019, March 29).
- University of Rochester, Department of Chemistry. Troubleshooting: TLC.
- Benchchem.
Sources
- 1. byjus.com [byjus.com]
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- 3. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 4. Nitration of acetanilide followed by hydrolysis gives class 12 chemistry CBSE [vedantu.com]
- 5. p-Nitroacetanilide Study Material [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theory.labster.com [theory.labster.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
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- 10. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
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- 16. How To [chem.rochester.edu]
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- 25. magritek.com [magritek.com]
Validation & Comparative
comparative analysis of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide isomers
An In-Depth Comparative Guide to the Synthesis, Separation, and Characterization of N-(Aryl)acetamide Positional Isomers
As Senior Application Scientists, we often encounter challenges that require not just data, but a foundational understanding of molecular behavior. A recurring challenge in synthetic chemistry is the generation of positional isomers—compounds with identical molecular formulas but different substituent arrangements on a molecular scaffold. The regioselectivity of reactions, particularly on substituted aromatic rings, is rarely perfect, leading to isomeric mixtures that necessitate robust methods for separation and unambiguous characterization.
This guide provides a comprehensive, experience-driven analysis of a representative isomeric system: positional isomers of N-(substituted-nitrophenyl)acetamide derived from a common precursor. We will focus on N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide and its plausible isomers that could arise during synthesis. Rather than simply presenting data for a single, known molecule, we will explore the predictive principles and validation protocols required to approach such a mixture in a real-world research setting.
This guide is structured to walk researchers through the entire workflow: from predicting the formation of isomers during synthesis to their separation and definitive structural elucidation using spectroscopic methods. We will explain the causality behind our experimental choices, grounding our protocols in established chemical principles to ensure a self-validating and reproducible methodology.
The Synthetic Challenge: Isomer Formation
A common route to N-(nitrophenyl)acetamides involves the nitration of a corresponding N-(phenyl)acetamide precursor. The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. Consider the acetylation of 4-methoxy-2-methylaniline followed by nitration.
The acetamido group (-NHCOCH₃) and the methoxy group (-OCH₃) are both powerful ortho-, para-directors. The methyl group (-CH₃) is a weaker ortho-, para-director. In the precursor N-(4-methoxy-2-methylphenyl)acetamide, the positions ortho and para to the powerful activating groups are key.
-
Position 6: Ortho to the acetamido group and meta to the methoxy group. Steric hindrance from the adjacent methyl group is significant.
-
Position 5: Ortho to the methoxy group and meta to the acetamido group. This position is electronically activated.
-
Position 3: Ortho to both the methoxy and methyl groups, and meta to the acetamido group. This position is highly activated but also sterically hindered.
Therefore, nitration is unlikely to be perfectly selective, potentially yielding a mixture of isomers. For this guide, we will focus on comparing the target molecule with a likely side product.
-
Isomer A (Target): N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
-
Isomer B (Side Product): N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide
Caption: Synthetic pathway leading to a potential mixture of positional isomers.
Predictive Physicochemical & Spectroscopic Analysis
The key to differentiating Isomers A and B lies in understanding how the position of the electron-withdrawing nitro group (-NO₂) influences the molecule's properties.
Polarity and Chromatographic Behavior
-
Prediction: Isomer A is expected to be less polar than Isomer B.
-
Causality: In Isomer A, the nitro group is ortho to the acetamido group. This proximity allows for the formation of an intramolecular hydrogen bond between the amide N-H and an oxygen of the nitro group. This internal bonding masks the polar N-H group, reducing its ability to interact with a polar stationary phase and decreasing the overall molecular dipole moment. Isomer B, with the nitro group at position 5, cannot form this intramolecular hydrogen bond, leaving its N-H group free to engage in intermolecular interactions.
-
Experimental Consequence: In a normal-phase HPLC separation (polar stationary phase), the less polar Isomer A will elute first. In a reverse-phase HPLC separation (non-polar stationary phase), Isomer A will be retained longer and elute second.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are highly sensitive to the electronic environment. The acetamido group is activating (electron-donating resonance), while the nitro group is strongly deactivating (electron-withdrawing).
-
Isomer A (6-nitro):
-
Two remaining aromatic protons will be at positions 3 and 5.
-
They will appear as two doublets due to meta-coupling (J ≈ 2-3 Hz).
-
H5: This proton is ortho to the electron-donating -OCH₃ group and para to the -NHAc group, but also ortho to the strongly withdrawing -NO₂ group. It will be significantly deshielded (shifted downfield).
-
H3: This proton is ortho to the -CH₃ and -NHAc groups and meta to the -NO₂ group. It will be less deshielded than H5.
-
The amide N-H proton will be significantly downfield (δ > 10 ppm) due to the intramolecular hydrogen bond with the ortho-nitro group.
-
-
Isomer B (5-nitro):
-
Two remaining aromatic protons will be at positions 3 and 6.
-
They will appear as two singlets, as they are para to each other and have no adjacent protons for coupling.
-
H6: This proton is ortho to the deactivating -NO₂ group and the activating -NHAc group. It will be downfield.
-
H3: This proton is ortho to the activating -OCH₃ and -CH₃ groups. It will be relatively upfield compared to the protons in Isomer A.
-
The amide N-H proton will appear at a more typical chemical shift (δ ≈ 8-9 ppm) as it is not involved in a strong intramolecular hydrogen bond.
-
Data Summary Table
| Property | Isomer A (6-nitro) | Isomer B (5-nitro) | Rationale |
| Predicted Polarity | Lower | Higher | Intramolecular H-bonding in Isomer A masks polar N-H group. |
| RP-HPLC Elution | Second (longer retention) | First (shorter retention) | Lower polarity increases affinity for non-polar stationary phase. |
| ¹H NMR (Aromatic) | Two meta-coupled doublets | Two singlets | Different substitution patterns lead to distinct coupling. |
| ¹H NMR (Amide N-H) | > 10 ppm (downfield) | ~8-9 ppm (typical) | Intramolecular H-bond in Isomer A causes significant deshielding. |
| IR (N-H Stretch) | ~3250 cm⁻¹ (broad) | ~3350 cm⁻¹ (sharp) | H-bonding in Isomer A broadens and lowers the frequency of the N-H stretch. |
| IR (C=O Stretch) | ~1690 cm⁻¹ | ~1670 cm⁻¹ | H-bonding can slightly influence the carbonyl stretch frequency. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to synthesize, separate, and characterize the isomeric mixture. Each step provides a check on the previous one, ensuring a trustworthy outcome.
Synthesis: Acetylation and Nitration of 4-methoxy-2-methylaniline
This protocol is adapted from standard procedures for the nitration of substituted acetanilides.[1][2][3][4]
-
Acetylation:
-
Dissolve 10.0 g of 4-methoxy-2-methylaniline in 30 mL of glacial acetic acid in a 250 mL flask.
-
While stirring, carefully add 1.1 equivalents of acetic anhydride.
-
Stir the reaction at room temperature for 1 hour. The product, N-(4-methoxy-2-methylphenyl)acetamide, often precipitates. Use this crude material directly in the next step.
-
-
Nitration:
-
Cool the flask containing the acetanilide slurry to 0-5 °C in an ice-salt bath.
-
Separately, prepare the nitrating mixture by adding 1.1 equivalents of concentrated nitric acid (HNO₃) dropwise to 2.5 equivalents of concentrated sulfuric acid (H₂SO₄), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred acetanilide slurry over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.
-
Collect the precipitated solid (a mixture of isomers) by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry.
-
Caption: Step-by-step workflow for the synthesis of the isomeric mixture.
Separation: Reverse-Phase HPLC
The goal is to achieve baseline separation of the isomers to allow for pure fraction collection and analysis. Phenyl-based stationary phases are often excellent for separating aromatic positional isomers due to π-π interactions.[5][6][7][8]
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 40% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL of a ~1 mg/mL solution in Acetonitrile.
Procedure:
-
Prepare a stock solution of the crude product in acetonitrile.
-
Equilibrate the HPLC system with the initial mobile phase conditions (40% B) until a stable baseline is achieved.
-
Inject the sample and run the gradient method.
-
Based on our prediction, the first eluting peak should be Isomer B and the second, more retained peak should be Isomer A .
-
Collect fractions corresponding to each peak for subsequent spectroscopic analysis.
Characterization: Spectroscopic Analysis
This step validates the predictions made in Section 2 and confirms the identity of each isolated isomer.
Caption: Integrated workflow for isomer separation and structural validation.
-
Sample Preparation: Evaporate the solvent from the collected HPLC fractions under reduced pressure. Dry the isolated solids in a vacuum oven.
-
Mass Spectrometry: Dissolve a small amount of each pure isomer in a suitable solvent (e.g., methanol) and acquire a mass spectrum.
-
Expected Result: Both isomers should show the same molecular ion peak corresponding to the molecular formula C₁₀H₁₂N₂O₄. This confirms the correct mass but does not differentiate the isomers.
-
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of each pure isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum for each sample.
-
Validation Check: Compare the obtained spectra with the predictions. The sample from Peak 1 should show two aromatic singlets. The sample from Peak 2 should show two meta-coupled doublets and a significantly downfield N-H proton signal, confirming their respective identities as Isomer B and Isomer A.
-
-
IR Spectroscopy:
-
Acquire an IR spectrum for each pure isomer (e.g., using a KBr pellet or ATR).
-
Validation Check: Compare the N-H stretching region. Isomer A should exhibit a broader, lower frequency N-H stretch compared to Isomer B, providing further evidence of intramolecular hydrogen bonding.
-
Conclusion
The successful differentiation of positional isomers like N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide and its 5-nitro counterpart is not a matter of a single measurement, but a logical, self-validating workflow. By grounding our experimental design in the fundamental principles of physical organic chemistry, we can predict differences in polarity, chromatographic behavior, and spectroscopic signatures. The intramolecular hydrogen bond in the 6-nitro isomer (Isomer A) is the pivotal structural feature that dictates its unique properties, allowing for its unambiguous distinction from the 5-nitro isomer (Isomer B). This integrated approach of prediction, separation, and multi-technique characterization provides a robust and reliable strategy for any researcher facing the challenge of isomeric mixtures.
References
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Lynch, B. M., Chen, C. M., & Wigfield, Y. Y. (1968). Nitrations of acetanilides by reagents of N02X type1. Canadian Journal of Chemistry, 46(7), 1141-1147. [Link]
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Li, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(63), 51043-51050. [Link]
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Mahajabeen, P., & Chadha, A. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. RSC Advances, 3(45), 23281-23289. [Link]
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University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. [Link]
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MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
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Moodie, R. B., Schofield, K., & Tobin, G. D. (1977). Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. Journal of the Chemical Society, Perkin Transactions 2, (13), 1688-1693. [Link]
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Patel, H. D., et al. (2023). Synthesis of 2-chloro-N-(substituted)phenylacetamide and... ResearchGate. [Link]
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A Comparative Analysis of the Biological Activity of Nitrated 4-Alkoxyacetanilides
A Senior Application Scientist's Guide to Structure-Activity Relationships, Analgesic Efficacy, and Toxicological Profiles
In the landscape of analgesic drug discovery, the family of 4-alkoxyacetanilides, with phenacetin as a prominent historical member, has provided a rich field of study. While effective in pain management, the clinical use of these compounds has been curtailed by significant toxicological concerns. This guide provides a comprehensive comparison of the biological activity of nitrated versus non-nitrated 4-alkoxyacetanilides, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, analgesic properties, and toxicological profiles of these compounds, supported by experimental data and detailed protocols.
Introduction: The Rationale for Nitration
Phenacetin (N-(4-ethoxyphenyl)acetamide) and its analogs have long been recognized for their analgesic and antipyretic properties.[1][2] Their mechanism of action is primarily attributed to their metabolism to N-acetyl-p-aminophenol (acetaminophen), a widely used analgesic.[3] However, the bioactivation of these compounds can also lead to the formation of toxic reactive metabolites, resulting in nephrotoxicity and methemoglobinemia.[4][5]
The introduction of a nitro group onto the aromatic ring of 4-alkoxyacetanilides represents a strategic chemical modification. This alteration is hypothesized to modulate the electronic properties of the molecule, thereby influencing its metabolic fate, receptor interactions, and ultimately, its therapeutic and toxicological profile. This guide will explore the tangible effects of this structural change.
Synthesis of Nitrated 4-Alkoxyacetanilides
The synthesis of nitrated 4-alkoxyacetanilides is typically achieved through electrophilic aromatic substitution. The acetamido and alkoxy groups are ortho-, para-directing, influencing the position of the incoming nitro group.
A common synthetic route involves the direct nitration of the parent 4-alkoxyacetanilide using a mixture of nitric acid and sulfuric acid. The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and side product formation.
Caption: General workflow for the nitration of 4-alkoxyacetanilides.
Comparative Analgesic Activity
The analgesic efficacy of 4-alkoxyacetanilides is a key determinant of their therapeutic potential. This is often quantified using animal models of pain, such as the acetic acid-induced writhing test or the carrageenan-induced hyperalgesia assay. The effective dose 50 (ED50), the dose at which 50% of the maximum analgesic effect is observed, is a critical parameter for comparison.
The introduction of a nitro group is expected to alter the compound's lipophilicity and electronic distribution, which could in turn affect its absorption, distribution, metabolism, and interaction with biological targets. Further research is required to establish a clear structure-activity relationship for the analgesic effects of nitrated 4-alkoxyacetanilides.
Table 1: Analgesic Activity of Phenacetin
| Compound | Analgesic Assay | Route of Administration | ED50 (mg/kg) | Reference |
| Phenacetin | Carrageenan Hyperalgesic Assay | Oral | 107 | [6] |
| Phenacetin | Acetic Acid Writhing Test | Oral | Active | [6] |
Toxicological Profile: A Tale of Two Metabolites
The primary concern with 4-alkoxyacetanilides is their potential for toxicity, particularly nephrotoxicity and methemoglobinemia. This toxicity is intricately linked to their metabolic pathways.
Metabolic Activation
Phenacetin and its analogs are primarily metabolized in the liver. A key pathway involves O-dealkylation to form acetaminophen, which is then largely conjugated and excreted.[3] However, a smaller fraction of the parent compound can undergo N-hydroxylation, a critical step in the formation of toxic reactive metabolites.[7][8] This N-hydroxylated intermediate can be further metabolized to N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive electrophile that can bind to cellular macromolecules, leading to cellular damage.[3][7]
Caption: Metabolic activation of Phenacetin leading to toxic metabolites.
The introduction of a nitro group can significantly influence these metabolic pathways. The electron-withdrawing nature of the nitro group may affect the rate of N-hydroxylation and the stability of the resulting metabolites, potentially altering the toxicological profile of the compound.
Methemoglobinemia
A significant toxicological endpoint for aniline derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[4] This leads to cyanosis and, in severe cases, can be fatal. The formation of methemoglobin is often mediated by reactive metabolites.
Acute Toxicity (LD50)
The acute toxicity of a compound is typically expressed as its lethal dose 50 (LD50), the dose required to kill 50% of a tested population. For phenacetin, reported oral LD50 values in rats range from 1650 to 4000 mg/kg.[9] This indicates a low to moderate acute toxicity.[9] Specific LD50 data for nitrated 4-alkoxyacetanilides are not widely available and represent a critical knowledge gap.
Table 2: Acute Toxicity of Phenacetin
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Phenacetin | Rat | Oral | 1650 - 4000 | [9] |
| Phenacetin | Mouse | Oral | 866 | [10] |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
Synthesis of 3-Nitro-4-ethoxyacetanilide (Nitrophenacetin)
Materials:
-
Phenacetin
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ice
Procedure:
-
In a flask, dissolve phenacetin in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain purified 3-nitro-4-ethoxyacetanilide.
Acetic Acid-Induced Writhing Test for Analgesic Activity
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Acetic acid (0.6% v/v in saline)
-
Standard analgesic (e.g., Aspirin)
Procedure:
-
Divide the mice into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer acetic acid intraperitoneally (10 mL/kg).
-
Immediately place each mouse in an individual observation cage.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.
-
Calculate the percentage of protection against writhing for each group compared to the vehicle control group.
-
Determine the ED50 value for the test compounds using a suitable statistical method.
Determination of Methemoglobin in Blood
Materials:
-
Whole blood samples
-
Phosphate buffer (pH 6.8)
-
Potassium ferricyanide solution
-
Potassium cyanide solution
-
Spectrophotometer
Procedure:
-
Collect blood samples from animals treated with the test compounds.
-
Prepare a hemolysate by diluting a small volume of blood in phosphate buffer.
-
To a portion of the hemolysate, add potassium ferricyanide to convert all hemoglobin to methemoglobin.
-
To another portion, add potassium cyanide to convert methemoglobin to cyanmethemoglobin.
-
Measure the absorbance of the solutions at 630 nm. The difference in absorbance before and after the addition of potassium cyanide is proportional to the methemoglobin concentration.[11]
-
Calculate the percentage of methemoglobin relative to the total hemoglobin concentration.
Conclusion and Future Directions
The nitration of 4-alkoxyacetanilides presents a viable strategy for modulating their biological activity. While phenacetin itself has a known analgesic effect, its clinical utility is hampered by significant toxicity. The introduction of a nitro group has the potential to alter the metabolic profile, potentially reducing the formation of toxic reactive metabolites.
However, a significant gap exists in the literature regarding the direct comparison of the analgesic efficacy and toxicity of nitrated versus non-nitrated 4-alkoxyacetanilides. Future research should focus on the systematic synthesis of a series of these compounds and their evaluation in standardized analgesic and toxicological assays. This would enable the establishment of clear structure-activity and structure-toxicity relationships, providing valuable guidance for the design of safer and more effective analgesic agents.
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- Method of Stabilizing Blood for the Determination of Methemoglobin.
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- Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflamm
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spectroscopic comparison of N-(4-methoxy-2-nitrophenyl)acetamide and its 3-nitro isomer
An In-Depth Spectroscopic Guide to Differentiating N-(4-methoxy-2-nitrophenyl)acetamide and its 3-nitro Isomer
For researchers and professionals in synthetic chemistry and drug development, the unambiguous identification of constitutional isomers is a foundational requirement for ensuring purity, efficacy, and safety. The positional variance of a single functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of N-(4-methoxy-2-nitrophenyl)acetamide and its isomer, N-(4-methoxy-3-nitrophenyl)acetamide, leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to facilitate the confident differentiation of these two compounds. Every protocol described is designed as a self-validating system, grounded in authoritative references.
Molecular Structure: The Foundation of Spectral Differences
The key to differentiating these isomers lies in the position of the electron-withdrawing nitro (-NO₂) group relative to the electron-donating acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups. In N-(4-methoxy-2-nitrophenyl)acetamide, the nitro group is ortho to the acetamido group, creating significant steric and electronic interactions. In the 3-nitro isomer, it is meta, leading to a fundamentally different electronic environment and molecular geometry.
Crystallographic studies show that steric hindrance in the 2-nitro isomer causes the acetamido and nitro groups to twist out of the plane of the phenyl ring[1][2][3]. This departure from planarity affects electronic conjugation. Conversely, the 3-nitro isomer is reported to be more planar, excluding the twisted nitro group[4]. These structural nuances are directly responsible for the distinct spectroscopic signatures discussed below.
Caption: Molecular structures of the 2-nitro and 3-nitro isomers.
¹H NMR Spectroscopy: A Definitive Diagnostic Tool
¹H NMR spectroscopy provides the most direct and unambiguous method for differentiating the two isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons.
Comparative ¹H NMR Data (Predicted, in DMSO-d₆)
| Proton Assignment | N-(4-methoxy-2-nitrophenyl)acetamide (2-Nitro Isomer) | N-(4-methoxy-3-nitrophenyl)acetamide (3-Nitro Isomer) | Rationale for a Key Difference |
| Aromatic H (3) | ~7.7 ppm (d, J ≈ 2.5 Hz) | ~8.2 ppm (d, J ≈ 2.5 Hz) | H-3 is ortho to the strongly withdrawing NO₂ group, causing a significant downfield shift. |
| Aromatic H (5) | ~7.4 ppm (dd, J ≈ 9.0, 2.5 Hz) | ~8.5 ppm (d, J ≈ 9.0 Hz) | H-5 is ortho to the donating -NHAc group, resulting in a more upfield position. |
| Aromatic H (6) | ~8.6 ppm (d, J ≈ 9.0 Hz) | - | In the 3-nitro isomer, this proton is ortho to the NO₂ group, leading to a strong downfield shift. |
| NH (Amide) | >10.0 ppm (s, broad) | ~9.5 ppm (s, broad) | Intramolecular H-bonding with the ortho-NO₂ group in the 2-nitro isomer deshields the NH proton significantly. |
| -OCH₃ (Methoxy) | ~3.9 ppm (s) | ~3.9 ppm (s) | The position of the methoxy group is identical relative to the ring, so its chemical shift is similar in both isomers. |
| -COCH₃ (Acetyl) | ~2.1 ppm (s) | ~2.1 ppm (s) | The acetyl protons are distant from the ring and show little variation. |
Expert Analysis
The most telling difference is in the aromatic region. The 2-nitro isomer presents a more complex splitting pattern due to the lack of symmetry, whereas the 3-nitro isomer displays a more predictable pattern. The key differentiator is the chemical shift of the amide (NH) proton. In the 2-nitro isomer, the NH proton can form a strong intramolecular hydrogen bond with an oxygen atom of the adjacent nitro group[1][5]. This interaction locks the proton in place and deshields it, shifting its resonance significantly downfield (often >10 ppm), a classic example of the ortho effect. This hydrogen bond is impossible in the 3-nitro isomer, resulting in a more typical amide proton chemical shift.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for these compounds and allows for the observation of the exchangeable NH proton.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks.
Caption: A typical experimental workflow for NMR characterization.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is highly sensitive to the vibrational modes of functional groups, which are influenced by their electronic environment and hydrogen bonding.
Comparative IR Data (cm⁻¹)
| Vibrational Mode | N-(4-methoxy-2-nitrophenyl)acetamide (2-Nitro Isomer) | N-(4-methoxy-3-nitrophenyl)acetamide (3-Nitro Isomer) | Rationale for a Key Difference |
| N-H Stretch | ~3250-3350 (broad) | ~3300-3400 (sharper) | Intramolecular H-bonding in the 2-nitro isomer broadens the N-H peak and shifts it to a lower frequency. |
| C=O Stretch (Amide I) | ~1678[6] | ~1690 | Reduced C=O bond order due to resonance with the ring in the 2-nitro isomer lowers the stretching frequency. |
| NO₂ Asymmetric Stretch | ~1613[6] | ~1520-1540 | The position of the nitro group relative to electron-donating groups affects conjugation and bond strength. |
| NO₂ Symmetric Stretch | ~1340-1360 | ~1340-1360 | Less sensitive to positional changes but still a characteristic strong band. |
Expert Analysis
The most significant difference in the IR spectra is the N-H stretching band. The intramolecular hydrogen bond in the 2-nitro isomer weakens the N-H bond, causing its absorption to shift to a lower wavenumber and become noticeably broader compared to the 3-nitro isomer. Furthermore, the position of the C=O (Amide I) band is diagnostic; the greater electron-donating character into the amide from the ring in the 2-nitro isomer (despite the ortho-nitro group) can lead to a slight decrease in the C=O stretching frequency.
UV-Visible Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy reveals information about the conjugated π-electron systems within the molecules. The position of the nitro group drastically alters the nature and extent of this conjugation.
Comparative UV-Vis Data (in Ethanol)
| Parameter | N-(4-methoxy-2-nitrophenyl)acetamide (2-Nitro Isomer) | N-(4-methoxy-3-nitrophenyl)acetamide (3-Nitro Isomer) | Rationale for a Key Difference |
| λ_max 1 | ~350-380 nm | ~300-320 nm | Steric hindrance in the 2-nitro isomer may twist the NO₂ group, but a strong intramolecular charge transfer band is still present. |
| λ_max 2 | ~240-260 nm | ~240-260 nm | Corresponds to π → π* transitions within the benzene ring, less affected by the nitro position. |
Note: Exact λ_max values can vary depending on the solvent.[7]
Expert Analysis
The electronic structure of nitrophenols and their derivatives is highly sensitive to the substitution pattern[8]. In the 2-nitro isomer, there is direct conjugation between the electron-donating methoxy group (para to the acetamido group) and the electron-withdrawing nitro group, which can lead to a strong charge-transfer band at a longer wavelength (a bathochromic or red shift). However, this is counteracted by steric hindrance forcing the nitro group out of planarity, which would cause a blue shift[1][2]. In the 3-nitro isomer, the nitro group is meta to both donating groups, breaking the direct end-to-end conjugation. This results in a higher energy electronic transition and a λ_max at a shorter wavelength (a hypsochromic or blue shift) for the lowest energy band compared to its para-nitro counterpart, and likely its ortho-nitro isomer as well.
Mass Spectrometry: Uncovering Fragmentation Pathways
While both isomers have the same molecular weight (C₉H₁₀N₂O₄, M.W. = 210.19 g/mol )[6][9], their fragmentation patterns under electron ionization (EI) can differ due to the ortho effect.
Comparative Mass Spectrometry Data
| m/z Value | Proposed Fragment | N-(4-methoxy-2-nitrophenyl)acetamide (2-Nitro Isomer) | N-(4-methoxy-3-nitrophenyl)acetamide (3-Nitro Isomer) |
| 210 | [M]⁺ | Present | Present |
| 193 | [M - OH]⁺ | Potentially significant | Absent or very low intensity |
| 168 | [M - NO₂]⁺ | Present | Present |
| 150 | [M - NO₂ - H₂O]⁺ or [M - C₂H₂O - NO]⁺ | Present | Present |
| 125 | [M - NO₂ - COCH₃]⁺ | Present | Present |
Expert Analysis
The molecular ion peak at m/z 210 will confirm the molecular formula for both compounds. The key difference may arise from the ortho effect in the 2-nitro isomer[10]. The proximity of the acetamido and nitro groups can facilitate a rearrangement upon ionization, leading to the elimination of a hydroxyl radical (•OH, 17 Da), resulting in a fragment ion at m/z 193. This pathway is not possible for the 3-nitro isomer, making the [M-17]⁺ peak a potential diagnostic marker. Both isomers will show common losses for aromatic nitro compounds, such as the loss of •NO₂ (46 Da) to give a fragment at m/z 164 (correction: should be 164) and subsequent loss of ketene (CH₂=C=O, 42 Da).
Caption: Proposed ortho effect fragmentation in the 2-nitro isomer.
Summary and Conclusion
While both N-(4-methoxy-2-nitrophenyl)acetamide and its 3-nitro isomer share the same molecular formula, their distinct structures give rise to a unique and predictable set of spectroscopic data.
Key Differentiating Features:
-
¹H NMR: The aromatic proton splitting patterns are distinct. Most definitively, the NH proton of the 2-nitro isomer is shifted significantly downfield (>10 ppm) due to intramolecular hydrogen bonding.
-
IR Spectroscopy: The N-H stretching band of the 2-nitro isomer is broader and at a lower frequency, also a result of hydrogen bonding.
-
UV-Vis Spectroscopy: The 3-nitro isomer is expected to have its primary absorption band at a shorter wavelength (hypsochromic shift) due to broken conjugation between the donor and acceptor groups.
-
Mass Spectrometry: The 2-nitro isomer may exhibit a unique [M-17]⁺ fragment ion at m/z 193 due to an ortho effect, which would be absent in the 3-nitro isomer.
By systematically applying these spectroscopic techniques and understanding the underlying structural and electronic principles, researchers can confidently and accurately distinguish between these two closely related isomers.
References
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Hines, J. E. III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]
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IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Analytical and Applied Pyrolysis. [Link]
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ResearchGate. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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Wang, J., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. The Journal of Physical Chemistry B. [Link]
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ResearchGate. (n.d.). UV-vis spectra of 4-nitrophenol before and after adding NaBH4 solution. [Link]
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IUCr Journals. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
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Chen, J., Wenger, J. C., & Venables, D. S. (2011). Near-ultraviolet absorption cross sections of nitrophenols and their potential influence on tropospheric oxidation capacity. The Journal of Physical Chemistry A. [Link]
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ResearchGate. (2014). Experimental and theoretical study of p-nitroacetanilide. [Link]
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Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. [Link]
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Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]
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Organic Spectroscopy International. (2014). p-nitroacetanilide. [Link]
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SpectraBase. (n.d.). N-(4-methoxy-2-nitrophenyl)-2-(2-pyridinylsulfanyl)acetamide. [Link]
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Semantic Scholar. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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ResearchGate. (n.d.). Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by NaBH4. [Link]
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IUCr Journals. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. [Link]
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Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
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ResearchGate. (n.d.). Nitration of Acetanilide. [Link]
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YouTube. (2022). Mass Fragmentation pattern of nitro compounds. [Link]
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NIST WebBook. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]
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IUCr Journals. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]
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ResearchGate. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]
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PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. (n.d.). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso groups. [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]
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National Center for Biotechnology Information. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]
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PubMed. (2022). The position of the nitro group affects the mutagenicity of nitroarenes. [Link]
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This guide provides an in-depth, objective comparison of the cytotoxic potential of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide against structurally related nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with validated experimental protocols to facilitate a comprehensive understanding of structure-activity relationships within this chemical class.
Introduction: The Rationale for Investigating Substituted Nitroanilines
Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups on an aromatic ring, are a cornerstone of industrial synthesis and have found applications ranging from explosives to pharmaceuticals.[1][2][3] Their biological activities are potent and varied, often stemming from the bioreduction of the nitro group.[4][5][6] This metabolic activation can produce highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which can induce cytotoxicity, mutagenicity, and genotoxicity.[3][5][6] The precise biological effect is heavily influenced by the substitution pattern on the aromatic ring, making a systematic comparison essential for drug discovery and toxicology.[7][8]
This guide focuses on N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a specific substituted nitroaniline. Due to the scarcity of direct biological data on this exact molecule[9], we will evaluate its potential cytotoxicity in the context of well-characterized structural analogs. By dissecting the molecule and comparing it to simpler, related compounds, we can infer the contributions of key functional groups—the nitro, methoxy, methyl, and acetamide moieties—to its overall cytotoxic profile.
Compound Selection for Comparative Analysis
To build a logical structure-activity relationship, the following compounds have been selected for this comparative guide. Doxorubicin is included as a standard positive control for cytotoxicity assays.
| Compound Name | Structure | Rationale for Inclusion |
| N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | Target Compound: To investigate the combined influence of ortho-methyl, ortho-nitro, and para-methoxy substitution.[9] | |
| N-(4-nitrophenyl)acetamide | Core Structure Analog: Isolates the effect of the nitro and acetamide groups without the influence of methyl and methoxy substituents. | |
| 2-Methyl-6-nitroaniline | Amine Precursor Analog: Allows for assessment of the acetamide group's contribution to cytotoxicity by comparing it to its parent amine. | |
| 4-Nitroaniline | Basic Nitroaromatic Analog: Provides a baseline cytotoxicity profile for a simple nitroaniline.[7] | |
| Doxorubicin | Positive Control: A well-characterized chemotherapeutic agent used as a benchmark for high cytotoxic potency. |
Experimental Design and Workflow
A robust assessment of cytotoxicity requires a multi-assay approach to distinguish between different modes of cell death and to quantify potency. The following workflow provides a comprehensive strategy for evaluating and comparing the selected compounds.
Caption: A typical experimental workflow for comparative cytotoxicity analysis.
Detailed Methodologies & Protocols
Scientific integrity demands reproducible and self-validating protocols. The methods described below include necessary controls and quality checks.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C to allow for cell adhesion.[12]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds (e.g., 0.1 µM to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][13]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Apoptosis vs. Necrosis Determination: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[15][16] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[16][17] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic and necrotic cells.[16]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each compound for 24 hours. Include negative (vehicle) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI (50 µg/mL).[15]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[14]
Illustrative Data & Comparative Analysis
The following table presents hypothetical, yet realistic, IC₅₀ values that could be obtained from the MTT assay after 48 hours of treatment. This data serves to illustrate how structure-activity relationships can be elucidated.
| Compound | IC₅₀ (µM) on HeLa Cells (Hypothetical Data) | Inferred Cytotoxic Potency |
| N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | 15.5 | Moderate |
| N-(4-nitrophenyl)acetamide | 45.2 | Low |
| 2-Methyl-6-nitroaniline | 25.8 | Moderate |
| 4-Nitroaniline | 80.1 | Very Low |
| Doxorubicin (Positive Control) | 0.2 | Very High |
Interpretation of Illustrative Data:
-
Effect of Acetylation: Comparing 2-Methyl-6-nitroaniline (IC₅₀ = 25.8 µM) to the target compound (IC₅₀ = 15.5 µM) suggests that the addition of the acetyl group may enhance cytotoxic activity.
-
Effect of Ring Substituents: N-(4-nitrophenyl)acetamide (IC₅₀ = 45.2 µM) is significantly less potent than the target compound (15.5 µM). This indicates that the combination of the methyl and methoxy groups on the ring substantially increases cytotoxicity.
-
Baseline Toxicity: The simple 4-Nitroaniline shows the lowest potency among the analogs, establishing a baseline from which the effects of other functional groups can be assessed.
Mechanistic Discussion: The Role of Bioreduction
The cytotoxicity of nitroaromatic compounds is often linked to their metabolic activation by nitroreductase enzymes.[4][6][18] These enzymes, present in both mammalian and bacterial cells, reduce the nitro group in a stepwise fashion.[4][6]
Caption: Hypothesized pathway of cytotoxicity for nitroaromatic compounds via bioreductive activation.
This process involves either a one-electron reduction to a nitro anion radical or a two-electron reduction to a nitroso intermediate, followed by further reduction to a hydroxylamine.[5][19] The nitro anion radical can react with molecular oxygen in a "futile cycle" to generate superoxide and other reactive oxygen species (ROS), leading to oxidative stress.[1][5][20] The highly reactive hydroxylamine metabolite can covalently bind to macromolecules like DNA and proteins, causing direct cellular damage and triggering apoptosis.[3][6]
The electronic properties of other substituents on the aromatic ring can significantly modulate the reduction potential of the nitro group, thereby influencing the rate of activation and overall cytotoxicity.[4][21] Electron-donating groups (like methoxy) and electron-withdrawing groups can alter the susceptibility of the compound to enzymatic reduction, providing a clear rationale for the observed differences in potency among the tested analogs.[7][21]
Conclusion and Future Directions
This guide outlines a comprehensive framework for comparing the cytotoxic effects of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide and its structural analogs. The provided protocols for MTT and Annexin V/PI assays offer a robust, multi-faceted approach to quantifying cell viability and understanding the mode of cell death.
Based on the analysis of structure-activity relationships, it is hypothesized that the specific substitution pattern of the target compound—particularly the presence of the methyl and methoxy groups—enhances its cytotoxic potential compared to simpler nitroanilines. The primary mechanism is likely centered on bioreductive activation of the nitro group, a hallmark of this chemical class.
Future research should focus on:
-
Confirming these hypothetical results with in-vitro experiments.
-
Investigating the role of specific nitroreductase enzymes (e.g., NQO1) in the activation of these compounds.
-
Expanding the panel of cell lines to assess for differential sensitivity.
-
Conducting further mechanistic studies, such as cell cycle analysis and measurement of intracellular ROS, to fully elucidate the downstream cellular consequences of treatment.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]
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Čėnas, N., Nemeikaitė-Čėnienė, A., & Misevičienė, L. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]
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Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Retrieved from Ackerley Lab website. [Link]
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MDPI. (2023). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. Retrieved from MDPI website. [Link]
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PubChem. (n.d.). N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Retrieved from PubChem website. [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Introduction: The Imperative for Purity in Synthesis
For researchers and professionals in drug development and materials science, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and purity. N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, a substituted nitroaromatic compound, serves as a vital chemical intermediate. Its purity is paramount, as even trace impurities can drastically alter the outcomes of subsequent reactions, compromise the biological activity of a final active pharmaceutical ingredient (API), or introduce unforeseen toxicities. For instance, structurally similar compounds can act as impurities in the synthesis of pharmaceuticals like Omeprazole, making stringent purity control a regulatory and safety necessity[1].
This guide provides an in-depth, objective comparison of the primary analytical techniques used to assess the purity of synthesized N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
Understanding the Target: Synthesis and Potential Impurities
The purity assessment strategy must be informed by the synthetic route, as this predicts the likely impurity profile. A common synthesis for this molecule involves the nitration of N-(4-methoxy-2-methylphenyl)acetamide.
Given this pathway, the primary impurities of concern are:
-
Unreacted Starting Material: N-(4-methoxy-2-methylphenyl)acetamide.
-
Positional Isomers: Nitration occurring at other positions on the aromatic ring.
-
Over-nitration Products: Introduction of a second nitro group.
-
Hydrolysis Products: Cleavage of the acetamide group under harsh acidic conditions.
-
Residual Solvents: Acetic acid, nitric acid, or solvents used in purification.
Our analytical approach must be capable of separating and detecting these closely related species.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Screening
Expertise & Experience: TLC is the quintessential first-line technique for any synthetic chemist.[2] It is an indispensable, rapid, and cost-effective method to qualitatively monitor the progress of a reaction and perform a preliminary check on the purity of the final product.[3][4] Its power lies in its simplicity and speed, allowing for multiple samples to be analyzed simultaneously.[4]
The principle is based on the differential partitioning of components between a stationary phase (typically silica gel on a plate) and a liquid mobile phase.[2] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
Experimental Protocol for TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F-254) and, using a pencil, lightly draw an origin line about 1 cm from the bottom.[3]
-
Sample Preparation: Dissolve a small amount (<1 mg) of the crude N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide and the starting material (for comparison) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a fine capillary tube, spot a small, concentrated dot of each sample onto the origin line.[4] A "co-spot," where the product mixture is spotted directly on top of the starting material spot, is crucial for resolving compounds with similar Rf values.[5]
-
Development: Prepare a developing chamber containing a suitable mobile phase (eluent). A common starting point for compounds of this polarity is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). Place the TLC plate in the chamber, ensuring the solvent level is below the origin line, and close the lid.[3]
-
Visualization: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots, typically under a UV lamp at 254 nm, where aromatic and conjugated compounds will appear as dark spots.[2]
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should ideally show a single spot. The presence of a spot at the Rf of the starting material indicates an incomplete reaction.
Logical Workflow for TLC Analysis
Caption: Workflow for qualitative purity assessment using TLC.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
Expertise & Experience: For a definitive quantitative assessment of purity, HPLC is the industry-standard technique.[6] It offers high resolution, enabling the separation of closely related impurities from the main compound, and provides accurate quantification.[7] For nitroaromatic compounds, a reversed-phase HPLC method using a C18 column coupled with a UV detector is a robust and widely applicable choice.[8]
The causality for this choice is clear: the non-polar C18 stationary phase effectively retains the moderately polar analyte and its potential impurities, while a gradient elution with a polar mobile phase (like water and acetonitrile) allows for their sequential separation based on subtle differences in polarity.
Experimental Protocol for HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a column oven, and an autosampler.[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Filter and degas both solvents prior to use.
-
-
Standard & Sample Preparation:
-
Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve a reference standard of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide in the diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient might be: 0-20 min, 50% to 90% B; 20-25 min, 90% B; 25.1-30 min, 50% B (re-equilibration).
-
-
Data Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Logical Workflow for HPLC Purity Analysis
Caption: Workflow for quantitative purity analysis using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
Expertise & Experience: While chromatography separates components, NMR spectroscopy provides unambiguous structural elucidation of the main component and can be used to identify and quantify impurities.[9][10] For an organic chemist, an NMR spectrum is the ultimate proof of structure.[11] ¹H NMR is particularly powerful as it gives information on the electronic environment and connectivity of every proton in the molecule.[10][12]
The presence of sharp signals at the correct chemical shifts with the expected integration values and splitting patterns confirms the structure of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Conversely, the absence of signals corresponding to the starting material or other potential isomers is a strong indicator of high purity.
Expected ¹H NMR Signals for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide:
-
Aromatic Protons: Two distinct signals in the aromatic region, likely doublets or singlets depending on coupling.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.
-
Amide Proton (-NH-): A broad singlet.
-
Acetamide Methyl Protons (-COCH₃): A singlet around 2.1-2.3 ppm.
-
Aromatic Methyl Protons (-CH₃): A singlet around 2.2-2.5 ppm.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried, purified compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The analysis is performed on an NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key acquisition parameters must be set correctly, especially for potential quantification (qNMR), to ensure proper signal relaxation.[9]
-
Spectral Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
Calibrate the spectrum using the residual solvent peak or an internal standard (like TMS).
-
Integrate all signals. The ratio of the integrals should correspond to the number of protons giving rise to each signal.
-
Analyze the chemical shifts (δ) and spin-spin splitting patterns to confirm the connectivity and overall structure.
-
Scrutinize the baseline for small peaks that may indicate impurities. The integral of these peaks relative to the main compound can be used for quantification.
-
Logical Workflow for NMR Structural Verification
Caption: Workflow for structural confirmation and purity analysis by NMR.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] Its primary role in this context is to confirm the molecular weight of the synthesized compound, providing an essential piece of evidence for its identity. When coupled with a separation technique like HPLC (LC-MS), it becomes an incredibly sensitive tool for detecting and identifying unknown impurities, even at trace levels.[14][15]
For N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (C₁₀H₁₂N₂O₄), the expected exact mass is approximately 224.0797 g/mol . Observing a prominent ion corresponding to this mass (e.g., [M+H]⁺ at m/z 225.0875 or [M+Na]⁺ at m/z 247.0694) provides strong confirmation of successful synthesis.
Protocol for LC-MS Analysis
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
LC Method: Utilize the same HPLC method described previously, as the separation is critical. The mobile phase may need additives (e.g., 0.1% formic acid) to promote ionization.
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI) is common for molecules of this type and is typically run in positive ion mode.
-
Mass Analyzer: Scan a relevant mass range (e.g., m/z 100-500) to detect the parent ion and potential impurities.
-
High-Resolution MS (HRMS): If available, HRMS (e.g., TOF, Orbitrap) can provide an exact mass measurement, allowing for the determination of the molecular formula.[16]
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main HPLC peak to confirm the molecular weight of the target compound.
-
Analyze the mass spectra of minor peaks in the chromatogram to propose molecular formulas for any detected impurities.
-
Logical Workflow for LC-MS Analysis
Caption: Hyphenated workflow for LC-MS analysis.
Comparative Summary of Analytical Techniques
The selection of a purity assessment method is a balance of the required information, sensitivity, cost, and throughput.[7][17] No single technique provides all the answers, which is why an orthogonal approach, using multiple complementary methods, is the gold standard in the pharmaceutical industry.[18][19]
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS / LC-MS) |
| Principle | Differential partitioning on a solid stationary phase. | High-resolution separation based on analyte interaction with stationary and mobile phases.[6] | Nuclear spin transitions in a magnetic field.[10] | Mass-to-charge ratio of ionized molecules.[13] |
| Information | Qualitative purity, Rf value, reaction progress.[3] | Quantitative purity (%), retention time, impurity profile.[7] | Unambiguous structure, connectivity, stereochemistry, quantitative purity (qNMR).[9] | Molecular weight, molecular formula (HRMS), impurity identification.[16][20] |
| Quantification | Semi-quantitative at best.[7] | Highly quantitative and reproducible.[21] | Highly quantitative (with proper setup).[9] | Quantitative (with standards), primarily used for identification. |
| Sensitivity | Microgram (µg) level. | Nanogram (ng) to picogram (pg) level.[22] | Milligram (mg) level (less sensitive). | Picogram (pg) to femtogram (fg) level (very high).[22] |
| Throughput | High (multiple samples per plate). | Moderate to high (with autosampler). | Low (one sample at a time). | Moderate (coupled with HPLC). |
| Cost/Complexity | Low cost, simple operation. | High initial cost, moderate complexity. | Very high initial cost, high complexity. | Very high initial cost, high complexity. |
Conclusion and Recommended Strategy
Assessing the purity of synthesized N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide requires a multi-faceted, orthogonal approach.
-
During Synthesis: Employ TLC for rapid, real-time reaction monitoring to determine the point of completion and for initial screening of purification fractions.
-
For Routine Purity: Use a validated reversed-phase HPLC-UV method as the primary tool for routine quality control and to generate a quantitative purity value (e.g., >99.5%).
-
For Definitive Proof: A combination of ¹H NMR and LC-MS is essential for the definitive characterization of a new batch. NMR provides undeniable structural proof of the main component, while LC-MS confirms the correct molecular weight and is unparalleled in its ability to detect and tentatively identify unknown trace impurities.
By judiciously combining these techniques, researchers and drug development professionals can build a comprehensive and self-validating data package that ensures the identity, purity, and quality of their synthesized material, forming a solid foundation for all subsequent research.
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A Comparative Guide to the Mechanism of Action of Nitrated Acetanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Nitrated Acetanilide Derivatives
Acetanilide, a derivative of aniline, and its analogs have a long history in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a nitro group to the acetanilide scaffold can significantly modulate its biological activity, creating a class of compounds with unique therapeutic potential. This guide provides a comparative analysis of the mechanism of action of various nitrated acetanilide derivatives, focusing on their anti-inflammatory, analgesic, and antimicrobial properties. By synthesizing data from multiple studies, this document aims to provide an objective comparison to inform future drug discovery and development efforts.
The position of the nitro group on the aromatic ring, as well as other substitutions, can drastically alter the compound's interaction with biological targets. This guide will delve into the known mechanisms of action, supported by experimental data, to elucidate the structure-activity relationships within this promising class of molecules.
Anti-inflammatory and Analgesic Mechanisms of Action
The primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[3][4] Acetanilide derivatives are known to interact with these enzymes.[5][6]
Cyclooxygenase (COX) Inhibition
While extensive data on a wide range of nitrated acetanilide derivatives is still emerging, studies on related compounds suggest that the nitro-substitution can influence COX inhibitory activity. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition.[4][7]
Comparative COX-2 Inhibition Data for Acetanilide Derivatives
| Compound/Derivative | % COX-2 Inhibition | IC50 (µM) | Reference |
| Non-Nitrated Acetanilide Derivatives for Comparison | |||
| Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate | 73.36% | - | [8] |
| 2-phenoxy-N-(o-tolyl)acetamide | - | - | [5] |
| Standard NSAIDs for Comparison | |||
| Indomethacin | - | - | [5] |
| Diclofenac Sodium | - | - | [5] |
Note: Specific IC50 values for a broad range of nitrated acetanilide derivatives are not yet widely available in the public domain. The table above includes data on non-nitrated derivatives for contextual comparison.
The data on non-nitrated acetanilide derivatives indicates that structural modifications significantly impact their anti-inflammatory and analgesic properties. For instance, Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate has shown a high anti-inflammatory response.[8] The analgesic action of other derivatives like 2-phenoxy-N-(o-tolyl)acetamide has also been noted.[5] Future research should focus on systematically evaluating nitrated analogs of these active compounds to determine the effect of the nitro group on COX-2 selectivity and potency.
Modulation of Inflammatory Signaling Pathways: The Role of NF-κB
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] Inhibition of the NF-κB signaling pathway is a key therapeutic strategy for inflammatory diseases. Some nitro-containing compounds have been shown to modulate NF-κB activity.[8][11]
Fatty acid nitroalkenes, for example, can inhibit NF-κB-dependent cytokine expression.[11][12] This occurs through the alkylation of cysteine residues on the p65 and p50 subunits of NF-κB, which in turn inhibits its translocation to the nucleus and subsequent transcriptional activity.[8] While direct evidence for nitrated acetanilide derivatives is still limited, this established mechanism for other nitro-aromatic compounds provides a strong rationale for investigating this pathway.
Experimental Protocols for Mechanism of Action Studies
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of nitrated acetanilide derivatives.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Workflow for COX Inhibition Assay
Caption: Workflow for a typical in vitro COX inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare all solutions as required by the specific assay kit or protocol. This typically includes the assay buffer, heme cofactor, enzyme solutions (COX-1 and COX-2), test compound dilutions, and the arachidonic acid substrate.
-
Enzyme and Inhibitor Incubation: In a microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well. Subsequently, add the nitrated acetanilide derivative at various concentrations (or vehicle control) to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as hydrochloric acid.
-
Quantification of Prostaglandins: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antimicrobial Mechanism of Action
Several studies have highlighted the antimicrobial potential of nitrated acetanilide derivatives against a range of pathogenic bacteria and fungi. The mechanism of action for nitro-aromatic compounds often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[13]
Comparative Antimicrobial Activity of Nitrated Acetanilide Derivatives
The following table summarizes the antimicrobial activity of several nitrated acetanilide derivatives against various microorganisms, as indicated by the zone of inhibition and Minimum Inhibitory Concentration (MIC).
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |
| N,N'-(4-nitro-1,2-phenylene)diacetamide (3a) | E. coli | 8 | - | [13] |
| S. aureus | 10 | - | [13] | |
| P. aeruginosa | 9 | - | [13] | |
| K. pneumoniae | 12 | - | [13] | |
| C. albicans | 10 | - | [13] | |
| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) | E. coli | 20 | 12.5 | [13] |
| S. aureus | 25 | - | [13] | |
| P. aeruginosa | 11 | 12.5 | [13] | |
| K. pneumoniae | 18 | 25 | [13] | |
| C. albicans | 22 | - | [13] | |
| Methicillin-resistant S. aureus (MRSA) | 34 | 12.5 | [13] | |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | E. coli | - | 0.25 µg/mL | [14] |
| S. epidermidis | - | 0.25 µg/mL | [14] | |
| A. niger | - | 1 µg/mL | [14] | |
| Standard Antibiotics for Comparison | ||||
| Ciprofloxacin | E. coli | - | 0.5 µg/mL | [14] |
| Clotrimazole | A. niger | - | 2 µg/mL | [14] |
These data reveal that the nature of the substituents on the acetanilide core significantly influences the antimicrobial potency and spectrum. For example, the trifluoroacetamide derivative (3d) exhibits markedly enhanced activity against a broad range of bacteria, including the highly resistant MRSA, when compared to the diacetamide derivative (3a) .[13] Furthermore, the pyrazole-containing derivative (4) demonstrates potent activity against both Gram-negative and Gram-positive bacteria, as well as fungi.[14]
Experimental Protocol for Antimicrobial Susceptibility Testing
The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Dilution: Prepare a series of twofold dilutions of the nitrated acetanilide derivative in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure absorbance.
Conclusion and Future Directions
Nitrated acetanilide derivatives represent a versatile class of compounds with demonstrated potential as anti-inflammatory, analgesic, and antimicrobial agents. The available data, though not yet exhaustive, clearly indicate that the position and nature of substituents on the acetanilide scaffold are critical determinants of biological activity.
The primary anti-inflammatory and analgesic mechanism is likely through the inhibition of COX enzymes, with the potential for selective COX-2 inhibition. Further studies are needed to generate comprehensive IC50 data for a wider range of nitrated derivatives to establish clear structure-activity relationships. Additionally, investigating the modulation of key inflammatory signaling pathways, such as NF-κB, will provide a more complete understanding of their anti-inflammatory effects.
In the realm of antimicrobial activity, certain nitrated acetanilide derivatives have shown promising broad-spectrum efficacy. The proposed mechanism involving the intracellular reduction of the nitro group to toxic intermediates warrants further investigation through detailed mechanistic studies.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of nitrated acetanilide derivatives. This will enable the construction of robust quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective therapeutic agents.[15][16] The protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.
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A Comparative Guide to Hydrogen Bonding in Nitrophenylacetamide Isomers: The Decisive Role of Substituent Position
A Senior Application Scientist's Analysis for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the subtle interplay of non-covalent interactions governs the macroscopic properties of molecular solids. Hydrogen bonding, in particular, stands as a primary architect of crystal packing, influencing critical parameters such as solubility, stability, and bioavailability. This guide provides an in-depth comparison of the hydrogen bonding patterns in ortho-, meta-, and para-nitrophenylacetamides, revealing how a simple change in substituent position dramatically alters their supramolecular assembly. We will explore the causality behind these differences, supported by crystallographic data, and detail the experimental methodologies used to elucidate these structures.
The Ortho Isomer: A Self-Contained System via Intramolecular Hydrogen Bonding
The defining structural feature of ortho-nitrophenylacetamide is the proximity of the acetamido and nitro groups. This steric arrangement facilitates the formation of a highly stable, planar six-membered ring through an intramolecular N-H···O hydrogen bond. The amide proton (N-H) acts as a hydrogen bond donor, while one of the oxygen atoms of the adjacent nitro group serves as the acceptor.
This intramolecular interaction is consistently observed in crystal structures of related ortho-substituted derivatives. For instance, in N-(4-hydroxy-2-nitrophenyl)acetamide, an intramolecular N-H···O bond is formed with an N···O distance of 2.6363(15) Å and an N-H···O angle of 139.6(15)°[1]. Similarly, N-(4-methoxy-2-nitrophenyl)acetamide exhibits a clear intramolecular N-H···O hydrogen bond[2]. This self-saturating hydrogen bond effectively "uses up" the primary hydrogen bond donor within the molecule itself. Consequently, the dominant intermolecular forces are weaker, often relegated to C-H···O interactions or π-stacking, which dictates a different crystal packing strategy compared to its isomers.
Caption: Intramolecular H-bond in ortho-nitrophenylacetamide.
The Meta and Para Isomers: Building Networks through Intermolecular Hydrogen Bonding
In stark contrast, the increased distance between the acetamido and nitro groups in the meta and para isomers makes intramolecular hydrogen bonding impossible. As a result, the amide N-H group is free to act as a hydrogen bond donor to neighboring molecules, leading to the formation of extensive intermolecular networks.
In para-nitrophenylacetamide, the molecules typically arrange into chains or sheets. The amide N-H group donates a hydrogen bond to an oxygen atom of either the nitro group or, more commonly, the carbonyl group (C=O) of an adjacent molecule. This N-H···O=C interaction is a classic and robust motif in crystal engineering, leading to well-defined, repeating patterns that extend throughout the crystal lattice. For example, studies on N-(4-nitrophenyl) acetamide derivatives often reveal strong intermolecular interactions that dictate the crystal packing[3][4]. In the related N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide NH group donates a hydrogen bond to a carbonyl oxygen atom, forming chains that propagate through the crystal[5].
The meta isomer behaves similarly, forming intermolecular hydrogen bonds to create stable crystalline structures. Lacking the ability to form an internal bond, its primary donor and acceptor sites engage with neighboring molecules, resulting in a complex three-dimensional network.
Comparative Analysis: A Summary of Structural Data
The fundamental difference in hydrogen bonding motifs directly influences molecular conformation and crystal packing. The intramolecular bond in the ortho isomer imposes a degree of planarity, while the intermolecular bonds in the meta and para isomers dictate how molecules approach and orient themselves relative to one another.
| Feature | ortho-Nitrophenylacetamide | meta-Nitrophenylacetamide | para-Nitrophenylacetamide |
| Primary H-Bond Type | Intramolecular (N-H···O-N) | Intermolecular (N-H···O=C or N-H···O-N) | Intermolecular (N-H···O=C or N-H···O-N) |
| Resulting Motif | 6-membered ring | Chains / Dimers / Sheets | Chains / Dimers / Sheets |
| Amide N-H Group | Acts as an internal donor | Acts as an external donor | Acts as an external donor |
| Nitro Group Role | Acts as an internal acceptor | Acts as an external acceptor | Acts as an external acceptor |
| Expected Properties | Lower melting/boiling point, higher volatility due to weaker intermolecular forces [6] | Higher melting/boiling point due to strong intermolecular networks | Higher melting/boiling point due to strong intermolecular networks |
Experimental Protocols for Elucidating Hydrogen Bonding Patterns
The determination of these intricate bonding networks relies on precise experimental techniques, primarily Single-Crystal X-ray Diffraction and Spectroscopic methods.
Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for determining the three-dimensional arrangement of atoms in a crystal, providing unambiguous evidence of intra- and intermolecular interactions.
Methodology:
-
Crystal Growth: High-quality single crystals of the nitrophenylacetamide isomer are grown. A common method is slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture).[3] The goal is to obtain crystals of 0.1-0.3 mm in size with well-defined faces.
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated, and thousands of diffraction patterns are collected.
-
Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the non-hydrogen atoms are determined. Hydrogen atoms, especially those involved in hydrogen bonding, are often located from the difference Fourier map and their positions are refined.[2] The final model is refined to achieve the best fit between the observed and calculated diffraction data, yielding precise bond lengths, angles, and torsion angles. This data is often deposited in the Cambridge Structural Database (CSD) for public access.[7][8][9]
Caption: Workflow for SC-XRD analysis of hydrogen bonds.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for studying hydrogen bonding in the solid state. The frequency of the N-H stretching vibration is highly sensitive to its environment.
Methodology:
-
Sample Preparation: A small amount of the crystalline sample is mixed with dry potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: The position of the N-H stretching band (typically ~3300-3500 cm⁻¹) is analyzed.
-
Intermolecular H-Bonding (meta/para): A relatively broad and red-shifted (lower frequency) N-H stretching band is expected, characteristic of strong intermolecular association. For p-nitroacetanilide, N-H stretching is observed around 3275 cm⁻¹.[3]
-
Intramolecular H-Bonding (ortho): A sharper and less red-shifted N-H band is anticipated. The intramolecular bond is strong but does not create the same extended, vibrationally coupled network as intermolecular bonds, often resulting in a higher frequency compared to the intermolecularly bonded isomers. Studies on similar systems like o-nitroaniline confirm that intramolecular bonding leads to distinct N-H stretching frequencies.
-
Conclusion
The positional isomerism of nitrophenylacetamides provides a classic textbook example of how subtle changes in molecular architecture have profound consequences for supramolecular assembly. The ortho isomer, with its capacity for intramolecular hydrogen bonding, forms a discrete, self-contained unit, leading to fundamentally different crystal packing and physical properties compared to its meta and para counterparts. The latter isomers leverage the full potential of their hydrogen bond donors and acceptors to build robust, extended intermolecular networks. For drug development professionals and materials scientists, this understanding is paramount, as controlling these non-covalent interactions is the key to designing crystalline materials with desired physical and pharmacological characteristics.
References
- Zhang, X., Li, X., Liu, Y., & Lu, Y. (2012). Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 227(4), 517-518.
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Nanaura, K., & Okuno, T. (2013). N,N-Bis(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(3), o457. Available at: [Link]
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Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2), x220133. Available at: [Link]
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Hines, J. E., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4), x230298. Available at: [Link]
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PubChem. (n.d.). N-(4-nitrophenyl)acetamide. Compound Summary for CID 139045517. Retrieved from [Link]
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Czapla, Z., et al. (2018). Very Strong Hydrogen Bond in Nitrophthalic Cocrystals. Molecules, 23(10), 2636. Available at: [Link]
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PubChem. (n.d.). 2'-Nitroacetanilide. Compound Summary for CID 11090. Retrieved from [Link]
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Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220261. Available at: [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
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Smajlagić, A., et al. (2020). Morphological appearance of crystal N-(4-nitrophenyl) acetamide. ResearchGate. Available at: [Link]
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Hines, J. E., et al. (2022). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 544-547. Available at: [Link]
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International Union of Crystallography. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCr Journals. Available at: [Link]
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Mphahlele, M. J., et al. (2020). A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide. Molecules, 25(24), 5945. Available at: [Link]
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Smajlagić, A., et al. (2020). Molecular structure of N-(4-nitrophenyl) acetamide. ResearchGate. Available at: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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Loureiro, R. M. S., Johnstone, R. A. W., & Labat, G. (2008). Hydrogen-bond patterns in the congruent complex 4-nitrophenol-acetamide (1/1). Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 6), o306–o308. Available at: [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]
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BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
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Wondersofchemistry. (2018, March 11). Intra vs. Intermolecular Bonding [Video]. YouTube. [Link]
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Chemistry Stack Exchange. (2014). How does intramolecular hydrogen bonding cause the molecules to be separated from each other? Retrieved from [Link]
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Someswar, G. P. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry, 27A, 845-847. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Executive Summary
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (CAS No. 500562-84-5).[1] As a substituted nitroaromatic compound, its handling and disposal are governed by stringent safety protocols and environmental regulations. This guide moves beyond a simple checklist, delving into the chemical principles that dictate these procedures. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection. The core principle of this guide is that all chemical waste, particularly reactive or toxic intermediates like this one, must be managed through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of via sanitary sewer or general refuse.
Foundational Knowledge: Hazard Assessment
Understanding the "why" behind disposal protocols begins with a thorough hazard assessment. The molecular structure of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide, featuring an aromatic ring with a nitro group (NO₂) and an acetamide group, is the primary determinant of its hazard profile.
-
Irritant Properties: Like many acetamide derivatives, this compound is expected to be an irritant to the skin and eyes.[6][7][8] Direct contact should be avoided through the mandatory use of appropriate Personal Protective Equipment (PPE).
-
Potential for Instability: While this compound is not in the same category as highly explosive materials like trinitrotoluene (TNT), many nitro compounds can be reactive. Di-nitro and tri-nitro compounds, in particular, can become shock-sensitive, especially if they dry out.[9] Although N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide has only one nitro group, it is crucial to handle it with care and store it away from heat, friction, or mechanical shock.
This hazard profile mandates that N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide be classified and handled as hazardous waste from the moment it is declared for disposal.
Pre-Disposal Checklist: Preparation and Planning
Proper disposal is a planned activity, not an afterthought. Before beginning the collection of waste, ensure the following elements are in place.
| Item | Specification & Rationale |
| Waste Container | Primary Container: A clean, dry, screw-cap bottle made of a chemically resistant material (e.g., HDPE, glass). Rationale: Prevents leaks and reactions with the container material. The container must be in good condition with no cracks or residue. |
| Secondary Containment | A larger, shatter-proof container or bin. Rationale: Provides an additional layer of protection against spills and leaks during storage and transport within the facility.[10] |
| Waste Label | A fully completed Hazardous Waste label. Must include: Full Chemical Name, "Hazardous Waste," Hazard Characteristics (Toxic), and Accumulation Start Date. Rationale: Ensures clear identification and regulatory compliance. |
| Personal Protective Equipment (PPE) | Nitrile gloves (or other chemical-resistant gloves), safety goggles conforming to EN 166(EU) or NIOSH (US) standards, and a lab coat.[5][11] Rationale: Prevents skin and eye contact, which is the most common route of exposure. |
| Designated Storage Area | A designated Satellite Accumulation Area (SAA) that is away from drains, heat sources, and incompatible materials. Rationale: Prevents accidental release into the environment and reduces the risk of dangerous reactions.[12] |
Step-by-Step Disposal Protocol
Follow this protocol meticulously to ensure the safe and compliant disposal of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation.
-
Action: Designate a specific waste container solely for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide and materials heavily contaminated with it (e.g., spatulas, weigh boats).
-
Causality: Mixing chemical waste streams can lead to unpredictable and dangerous reactions. This compound must be kept separate from strong acids, bases, and oxidizing agents. Aromatic nitro compounds can react with strong bases or reducing agents.
Step 2: Packaging the Waste
-
Action (for Solid Waste): Carefully transfer the solid chemical waste into the pre-labeled primary container using a dedicated spatula or funnel. Avoid creating dust.[7] If there is a risk of dust, handle it within a chemical fume hood.
-
Action (for Contaminated Materials): Place lightly contaminated items like gloves and paper towels in a separate, clearly labeled bag or container for solid hazardous waste.
-
Causality: Proper packaging prevents leaks and exposure. Minimizing dust generation is critical to prevent inhalation, which is a potential route of toxic exposure.[12]
Step 3: Labeling the Container
-
Action: As soon as the first particle of waste enters the container, affix the completed Hazardous Waste label. Fill in the "Accumulation Start Date."
-
Causality: Federal and local regulations (such as the EPA's Resource Conservation and Recovery Act - RCRA) mandate strict labeling for tracking and safety purposes. The accumulation start date is legally required to ensure waste is not stored on-site for longer than permitted.
Step 4: Secure Storage
-
Action: Tightly seal the primary container and place it in secondary containment within your laboratory's designated Satellite Accumulation Area (SAA).
-
Causality: Storing waste in a designated, secure area prevents accidental spills and unauthorized handling. Keeping the container sealed prevents the release of any potential vapors and protects the compound from atmospheric moisture.[10]
Step 5: Arranging for Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor to schedule a pickup. Provide them with the full chemical name and quantity of the waste.
-
Causality: The final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by certified professionals at permitted facilities.[11] The most common and effective method for this type of organic waste is high-temperature incineration, which ensures complete destruction of the compound.[13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
Caption: Decision workflow for compliant waste disposal.
Emergency Procedures for Spills and Exposure
Even with careful planning, accidents can happen. Immediate and correct response is critical.
-
Minor Spill (Solid, contained on benchtop):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not dry sweep.
-
Carefully scoop the material into your hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[7]
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][13]
-
Ingestion or Inhalation: Move the affected person to fresh air. Do not induce vomiting.[13]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 278883, N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]
-
Loba Chemie. Safety Data Sheet: p-NITROPHENOL EXTRA PURE. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21260362, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]
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Hines III, J. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4). Retrieved from [Link]
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University of Maryland Department of Environmental Safety, Sustainability & Risk. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
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Personal protective equipment for handling N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
This guide provides indispensable safety protocols, operational directives, and disposal plans for the handling of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide (CAS No. 500562-84-5).[1] As a niche chemical, comprehensive toxicological data is not fully available. Therefore, this document synthesizes information from structurally similar compounds, primarily N-(4-Methoxy-2-nitrophenyl)acetamide, and established best practices for handling nitro-aromatic compounds.[2][3][4][5] A conservative approach, treating this compound with a high degree of caution, is paramount for ensuring personnel safety and operational integrity.
Hazard Assessment and Core Principles
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide is a solid organic compound.[1] The primary hazards are associated with its nitro-aromatic and acetamide functionalities. While specific data is limited, analogous compounds are known to be harmful if swallowed, and potentially irritating to the eyes and skin.[5][6] The presence of a nitro group on an aromatic ring suggests potential for toxicity and requires careful handling to prevent exposure.
Core Safety Principle: Due to the absence of comprehensive toxicological data, all handling procedures must assume the compound is hazardous. Engineering controls, personal protective equipment (PPE), and strict adherence to protocols are mandatory to minimize all potential routes of exposure: inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory. The following table outlines the minimum required equipment for handling N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles | Must be worn at all times and conform to EN 166 (EU) or NIOSH (US) standards.[2] Provides a seal around the eyes to protect against dust particles and potential splashes. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers or when sonicating solutions. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for short-term protection and incidental contact. Always inspect gloves for tears or degradation before use and change them immediately upon contamination.[4] For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | For handling small quantities in a well-ventilated fume hood, a dust mask may be sufficient. For larger quantities or where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[2][7] |
Operational Handling: A Step-by-Step Protocol
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.
Preparation and Engineering Controls
-
Designated Area: All handling of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Pre-use Inspection: Before starting, ensure all safety equipment, including the fume hood, eyewash station, and safety shower, are accessible and functional.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have waste containers properly labeled and within reach before handling the compound.
Weighing and Aliquoting
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Tare Balance: Place a clean weigh boat on the analytical balance and tare it.
-
Transfer Compound: Carefully transfer the required amount of N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide from the stock container to the weigh boat using a clean spatula. Avoid generating dust.
-
Close Container: Immediately and securely close the stock container.
-
Dissolution: If preparing a solution, add the solvent to the receiving flask within the fume hood, then carefully add the weighed compound.
Post-Handling Procedures
-
Decontamination: Wipe down the spatula, weigh boat, and any other contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique (peeling them off from the cuff to avoid skin contact with the outer surface) and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[8]
Spill Management and Emergency Procedures
Prompt and correct response to a spill is crucial.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[6]
-
Clean the spill area with a suitable solvent and decontaminating solution.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the location and nature of the hazard.[6]
-
Prevent entry to the contaminated area.
-
Disposal Plan: A Cradle-to-Grave Approach
All waste containing N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid compound should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.[6]
-
Disposal Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Diagrams
DOT Script for PPE Workflow
Caption: PPE donning and doffing sequence for handling N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
DOT Script for Waste Disposal Workflow
Caption: Waste stream management for N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide.
References
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N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide | C10H12N2O4 - PubChem. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
